1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
Description
The exact mass of the compound 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3,3,4,4,4-pentafluorobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF5O/c5-1-2(11)3(6,7)4(8,9)10/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGIRNBWKHUFNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(F)(F)F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371302 | |
| Record name | 1-bromo-3,3,4,4,4-pentafluorobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92737-01-4 | |
| Record name | 1-bromo-3,3,4,4,4-pentafluorobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-Depth Technical Guide to 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one: Properties, Reactivity, and Applications in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is a fluorinated organic compound of significant interest in the fields of chemical synthesis and biomedical research. Its unique combination of a reactive α-bromo ketone and a pentafluoroethyl group makes it a versatile building block for the introduction of fluorinated moieties into complex molecules.[1][2][3] This guide provides a comprehensive overview of the physicochemical properties, reactivity, and, notably, its application as a specialized probe in the study of protein structure and function.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is essential for its safe handling, storage, and application in synthetic and analytical procedures.
| Property | Value | Source |
| CAS Number | 92737-01-4 | [4] |
| Molecular Formula | C₄H₂BrF₅O | [1][4] |
| Molecular Weight | 240.95 g/mol | [4] |
| IUPAC Name | 1-bromo-3,3,4,4,4-pentafluorobutan-2-one | [4] |
| Boiling Point | 93-94 °C | [1] |
| Physical State | Ambiguous; reported as both a solid and a liquid at room temperature. The boiling point suggests it is likely a liquid. | |
| Density | No experimental data available. | |
| Solubility | No quantitative data available. Expected to be soluble in common organic solvents. |
Note on Physical State: There is conflicting information regarding the physical state of this compound at standard conditions. While some suppliers list it as a solid, its relatively low boiling point of 93-94 °C suggests it is a liquid at room temperature. Further experimental verification of the melting point is required for definitive classification.
Synthesis and Reactivity
General Synthetic Approach:
A likely precursor, 3,3,4,4,4-pentafluorobutan-2-one, could be subjected to α-bromination using a brominating agent such as bromine (Br₂) in an acidic or basic medium, or N-bromosuccinimide (NBS). The reaction would proceed via the formation of an enol or enolate intermediate, which then attacks the electrophilic bromine source.
Caption: Plausible synthetic workflow for 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one.
Reactivity Profile:
The reactivity of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is dominated by two key functional groups: the α-bromo ketone and the pentafluoroethyl moiety.
-
Nucleophilic Displacement of Bromide: The bromine atom is susceptible to displacement by a wide range of nucleophiles, a common reaction for α-halo ketones. This allows for the covalent attachment of the pentafluorobutanone core to other molecules.[3]
-
Reactions at the Carbonyl Group: The ketone functionality can undergo typical carbonyl reactions, such as reduction to an alcohol or reaction with organometallic reagents.
-
Thiol Reactivity: Of particular importance in a biochemical context is the high reactivity of the α-bromo ketone towards thiol groups, such as the side chain of cysteine residues in proteins. This specific reactivity forms the basis of its application as a protein modification reagent.
Application in Drug Development and Research: A ¹⁹F NMR Probe for Protein Structure
A significant application of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is its use as a thiol-reactive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to study protein structure and conformational changes.[5][]
The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance, high sensitivity, and a large chemical shift dispersion, which makes it highly sensitive to its local electronic environment.[5] By covalently attaching the pentafluorobutanone moiety to a specific site on a protein, typically a cysteine residue, researchers can introduce a "spy" molecule. Changes in the protein's conformation, ligand binding, or other dynamic processes will alter the local environment of the fluorine atoms, leading to detectable changes in their ¹⁹F NMR chemical shifts.[5]
Caption: Experimental workflow for using 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one as a ¹⁹F NMR probe.
General Protocol for Protein Labeling:
The following is a generalized protocol for the labeling of a protein with a cysteine residue using 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one. Optimization of reaction conditions, including pH, temperature, and stoichiometry, is crucial for each specific protein.
-
Protein Preparation: The protein of interest should be in a suitable buffer, typically at a pH between 7 and 8, to ensure the cysteine thiol is sufficiently nucleophilic. The buffer should be free of other nucleophiles that could react with the labeling reagent.
-
Reagent Preparation: Prepare a stock solution of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one in an anhydrous, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the labeling reagent to the protein solution with gentle mixing. The reaction is typically allowed to proceed for several hours at room temperature or overnight at 4°C.
-
Quenching and Purification: The reaction can be quenched by the addition of a small molecule thiol, such as dithiothreitol (DTT) or β-mercaptoethanol, to consume any unreacted labeling reagent. The labeled protein is then purified from excess reagent and byproducts using methods such as dialysis, size-exclusion chromatography, or diafiltration.
-
Characterization: The extent of labeling can be determined using mass spectrometry to measure the mass increase of the protein. The labeled protein is then ready for ¹⁹F NMR analysis.
Spectroscopic Data
Safety and Handling
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is classified as a corrosive substance that causes severe skin burns and eye damage.[4]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is a valuable, albeit not fully characterized, fluorinated building block. Its most prominent and well-documented application is as a thiol-reactive ¹⁹F NMR probe, offering a powerful tool for investigating protein structure and dynamics, which is of high relevance to drug development and fundamental biochemical research. Further studies are needed to fully elucidate its physicochemical properties and to develop detailed, publicly available synthetic and spectroscopic data.
References
-
INDOFINE Chemical Company, Inc. (n.d.). 1-BROMO-3,3,4,4,4-PENTAFLUORO-2-BUTANONE. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 3). Chemical Synthesis with 1-Bromo-3,3,4,4,4-pentafluoro-2-butanone: A Supplier's Perspective. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). Chemical Synthesis with 1-Bromo-3,3,4,4,4-pentafluoro-2-butanone: A Supplier's Perspective. Retrieved from [Link]
- Gerig, J. T. (1994). Use of 19F NMR to probe protein structure and conformational changes. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
- Danielson, J. R., & Klevit, R. E. (1996). Use of 19F NMR to Probe Protein Structure and Conformational Changes. Methods in Enzymology, 239, 553-577.
Sources
- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one | C4H2BrF5O | CID 2736355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1] Polyfluorinated building blocks, in particular, offer a unique combination of steric and electronic properties that can profoundly influence the biological activity, metabolic stability, and physicochemical characteristics of a molecule. Among these, α-haloketones are highly versatile intermediates due to their dual reactivity at the carbonyl group and the halogenated carbon.[2][3] This guide provides a comprehensive technical overview of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one, a valuable reagent for the introduction of the pentafluorinated ethyl ketone moiety.
Chemical Identity and Properties
Molecular Formula: C₄H₂BrF₅O[5]
Structure:
This molecule features a butane backbone with a ketone at the 2-position, a bromine atom at the 1-position, and a pentafluoroethyl group at the 3-position. The strong electron-withdrawing nature of the pentafluoroethyl group significantly influences the reactivity of the adjacent carbonyl and the α-bromo position.
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 240.95 g/mol | [5] |
| Boiling Point | 93-94 °C | Indofine Chemical Company |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Solubility | Expected to be soluble in common organic solvents | |
| Density | Not specified |
Synthesis of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
The primary synthetic route to 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is the α-bromination of the corresponding ketone, 3,3,4,4,4-pentafluorobutan-2-one. This reaction is a classic example of the halogenation of a ketone under acidic or basic conditions, proceeding through an enol or enolate intermediate.[6]
Reaction Workflow Diagram
Caption: General workflow for the synthesis of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from a similar procedure for the synthesis of 1-bromo-3,3-dimethyl-4-fluoro-2-butanone and should be optimized for the specific substrate.[4]
Materials:
-
3,3,4,4,4-Pentafluorobutan-2-one
-
Bromine (Br₂)
-
Diethyl ether (anhydrous)
-
Water
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a cooling bath, dissolve 3,3,4,4,4-pentafluorobutan-2-one (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0-5 °C with continuous stirring.
-
Slowly add bromine (1.0-1.1 equivalents) dropwise to the cooled solution. The rate of addition should be controlled to maintain the reaction temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one by vacuum distillation.
Causality Behind Experimental Choices:
-
Anhydrous Diethyl Ether: Provides a non-reactive medium for the bromination and is easily removed after the reaction.
-
Cooling: The bromination of ketones can be exothermic. Cooling the reaction mixture helps to control the reaction rate and minimize the formation of byproducts.
-
Slow Addition of Bromine: This prevents a rapid increase in temperature and ensures a controlled reaction.
-
Aqueous Workup: The water wash removes any unreacted bromine and hydrobromic acid formed during the reaction. The brine wash helps to remove residual water from the organic layer.
-
Vacuum Distillation: This is a standard method for purifying liquid organic compounds, especially those with relatively high boiling points.
Spectroscopic Characterization (Predicted)
-
¹H NMR: A singlet would be expected for the two protons of the CH₂Br group. The chemical shift would be downfield due to the deshielding effects of the adjacent bromine atom and the carbonyl group.
-
¹³C NMR: Four distinct carbon signals would be anticipated. The carbonyl carbon would appear significantly downfield. The carbon of the CH₂Br group would be influenced by the bromine atom. The two carbons of the pentafluoroethyl group would show complex splitting patterns due to C-F coupling.
-
¹⁹F NMR: Two distinct fluorine environments would be present: the CF₃ group and the CF₂ group. These would likely appear as a triplet and a quartet, respectively, due to F-F coupling. The chemical shifts would be characteristic of a pentafluoroethyl group attached to a carbonyl.
-
IR Spectroscopy: A strong absorption band characteristic of a ketone carbonyl (C=O) stretching vibration would be prominent, likely in the range of 1720-1740 cm⁻¹. C-Br and C-F stretching vibrations would also be present in the fingerprint region.[7]
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks (M and M+2) of nearly equal intensity.[8][9] Fragmentation would likely involve the loss of a bromine radical and cleavage adjacent to the carbonyl group.
Chemical Reactivity and Synthetic Applications
The reactivity of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is dominated by two key features: the electrophilic carbon of the carbonyl group and the electrophilic carbon bearing the bromine atom.[4] The presence of the strongly electron-withdrawing pentafluoroethyl group enhances the electrophilicity of both centers.
Nucleophilic Substitution at the α-Carbon
The α-bromo substituent is a good leaving group, making this position susceptible to nucleophilic attack.[3] This allows for the facile introduction of a variety of functional groups.
Reaction Mechanism: Sₙ2 Displacement
Caption: Sₙ2 reaction pathway for nucleophilic substitution.
Potential Nucleophiles and Corresponding Products:
| Nucleophile | Reagent Example | Product Type |
| Azide (N₃⁻) | Sodium Azide | α-Azido ketone |
| Cyanide (CN⁻) | Sodium Cyanide | α-Cyano ketone |
| Thiolate (RS⁻) | Sodium Thiophenoxide | α-Thioether ketone |
| Amine (R₂NH) | Diethylamine | α-Amino ketone |
| Carboxylate (RCOO⁻) | Sodium Acetate | α-Acyloxy ketone |
Reactions at the Carbonyl Group
The carbonyl group can undergo standard nucleophilic additions and reductions.
-
Reduction: With reducing agents like sodium borohydride (NaBH₄), the ketone can be reduced to the corresponding secondary alcohol.
-
Grignard and Organolithium Reactions: Addition of organometallic reagents will lead to the formation of tertiary alcohols.
The versatility of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one makes it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries where the introduction of a pentafluoroethyl ketone moiety can enhance biological activity.[4]
Safety and Handling
GHS Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B.[5]
-
Serious Eye Damage/Eye Irritation: Category 1.
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[5]
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is a valuable and reactive intermediate for the introduction of a pentafluorinated ethyl ketone moiety into organic molecules. Its synthesis via α-bromination of the corresponding ketone is a straightforward process. The dual reactivity of this compound at the α-carbon and the carbonyl group provides a wide range of possibilities for synthetic transformations. Due to its corrosive nature, appropriate safety precautions must be taken during handling and use. This guide provides a foundational understanding for researchers and scientists looking to utilize this powerful building block in their synthetic endeavors.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- De Kimpe, N., & Verhé, R. (1980). The chemistry of α-haloketones, α-haloaldehydes and α-haloimines. Chichester: Wiley.
- Favorskii, A. E. (1894). Action of potassium hydroxide on ketones containing chlorine. J. Russ. Phys. Chem. Soc., 26, 559-595.
-
PubChem. (n.d.). 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one. Retrieved from [Link]
-
Indofine Chemical Company. (n.d.). 1-BROMO-3,3,4,4,4-PENTAFLUORO-2-BUTANONE. Retrieved from [Link]
- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin.
-
PrepChem. (n.d.). Synthesis of 1-bromo-3,3-dimethyl-4-fluoro-2-butanone. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Chemical Synthesis with 1-Bromo-3,3,4,4,4-pentafluoro-2-butanone: A Supplier's Perspective. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-bromobutane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]
-
Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Retrieved from [Link]
-
Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one | C4H2BrF5O | CID 2736355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Navigating the Uncharted: A Technical Safety and Handling Guide for 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and complex chemical synthesis, novel fluorinated organic intermediates like 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (CAS No. 92737-01-4) offer a versatile toolkit for introducing unique moieties into target molecules. However, with great utility comes the imperative for rigorous safety protocols. This guide, departing from rigid templates, provides a deep, scientifically-grounded exploration of the material safety data for this compound, empowering you to manage its risks with expertise and confidence.
The Corrosive Threat: Understanding the Primary Hazard
The most critical piece of safety information for 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is its classification under the Globally Harmonized System (GHS). Aggregated data from multiple notifications to the European Chemicals Agency (ECHA) C&L Inventory definitively classify this compound as Skin Corrosion/Irritation Category 1B , with the corresponding hazard statement H314: Causes severe skin burns and eye damage .[1] This classification places it in a high-hazard category, demanding stringent control measures.
The causality behind this lies in the chemical's structure. The presence of the bromine atom and the highly electronegative fluorine atoms likely contribute to its reactivity, making it capable of causing significant damage to living tissue upon contact.
GHS Classification at a Glance
Caption: GHS Hazard Profile for the compound.
Physical and Chemical Identity: A Foundation for Safe Handling
A thorough understanding of a chemical's physical properties is fundamental to designing safe handling and storage protocols.
| Property | Value | Source |
| Chemical Name | 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one | PubChem[1] |
| CAS Number | 92737-01-4 | PubChem[1] |
| Molecular Formula | C₄H₂BrF₅O | PubChem[1] |
| Molecular Weight | 240.95 g/mol | PubChem[1] |
| Boiling Point | 93-94 °C | INDOFINE Chemical Company, Inc.[2] |
Exposure Control: A Multi-Faceted Approach
Due to the corrosive nature of this compound, preventing all routes of exposure (inhalation, ingestion, skin, and eye contact) is paramount.
Engineering Controls: The First Line of Defense
Given the significant hazard, all work with 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[3]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is non-negotiable. The following represent the minimum requirements for handling this corrosive substance.
Caption: Hierarchy of essential PPE.
-
Eye and Face Protection: Chemical safety goggles are mandatory. Given the severity of potential eye damage, a face shield worn over goggles is strongly recommended.[3][4]
-
Hand Protection: Wear chemical-resistant gloves made of materials like nitrile or neoprene.[4] Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A chemical-resistant apron or coveralls should be worn to protect the skin and clothing from splashes.[4]
-
Respiratory Protection: All handling should occur within a chemical fume hood to prevent inhalation of vapors. If this is not feasible, a properly fitted respirator with an appropriate cartridge for organic vapors and acid gases must be used.[3]
Occupational Exposure Limits (OELs): Navigating the Data Gap
As of the date of this guide, no official Occupational Exposure Limits (OELs), such as OSHA Permissible Exposure Limits (PELs) or ACGIH Threshold Limit Values (TLVs), have been established for 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one. For chemicals lacking OELs, the National Institute for Occupational Safety and Health (NIOSH) recommends a process called Occupational Exposure Banding .[5][6] This process uses a chemical's toxicological data to assign it to a band with a corresponding exposure limit range.[5][6] Given the H314 classification, this compound would likely fall into a high-hazard band, necessitating stringent control measures to minimize any potential exposure. It is the responsibility of the research institution's environmental health and safety department to perform a thorough risk assessment and potentially establish an in-house OEL.[7][8]
Emergency Protocols: Preparedness is Key
First-Aid Measures: Immediate and Decisive Action
In the event of an exposure, time is of the essence. The corrosive nature of this compound means that immediate and thorough decontamination is critical to minimizing tissue damage.
General Principles:
-
Ensure your own safety first. Wear appropriate PPE before assisting a victim.[9]
-
Move the victim from the hazardous area to fresh air.[10]
-
Call for immediate medical attention.[10]
Specific First-Aid Protocols:
| Exposure Route | Protocol |
| Skin Contact | 1. Immediately remove all contaminated clothing and jewelry. 2. Flush the affected skin with copious amounts of cool, running water for at least 15-20 minutes.[11] 3. Do not apply any creams or ointments.[9] 4. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush the eyes with a gentle, steady stream of cool, running water for at least 20 minutes, holding the eyelids open.[11] 2. Ensure that the contaminated water does not flow into the unaffected eye.[10] 3. Do not attempt to neutralize the chemical. 4. Seek immediate medical attention. |
| Inhalation | 1. Move the person to fresh air immediately.[10] 2. If breathing is difficult, administer oxygen if you are trained to do so. 3. If breathing has stopped, begin artificial respiration. 4. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting.[9] 2. Have the person rinse their mouth with water. 3. If the person is conscious and able to swallow, have them drink small sips of water to dilute the chemical.[9] 4. Seek immediate medical attention. |
Spill Response: A Calm and Methodical Approach
A spill of this corrosive liquid requires a careful and well-rehearsed response to prevent further exposure and environmental contamination.
Minor Spill (less than 100 mL in a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the full complement of PPE as described in section 3.2.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit for corrosive liquids) to dike the spill and prevent it from spreading.[12][13]
-
Absorption: Cover the spill with the absorbent material.
-
Collection: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[14]
-
Decontamination: Wipe down the spill area with a damp cloth, and place the cloth in the hazardous waste container.
-
Disposal: Dispose of the waste container according to your institution's hazardous waste procedures.
Major Spill (outside of a fume hood or greater than 100 mL):
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response team.
-
Isolate: Close the doors to the affected area to contain vapors.
-
Do Not Attempt to Clean: Only trained emergency responders should handle major spills of corrosive materials.[15]
Stability and Reactivity: Understanding Chemical Behavior
-
Chemical Stability: The compound is expected to be stable under normal laboratory conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[16] The reactivity of halogenated ketones with other common laboratory reagents should be carefully evaluated on a case-by-case basis before initiating any new reactions.
-
Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[3] Theoretical studies on the thermal decomposition of fluorinated organic compounds suggest that a variety of smaller fluorinated and halogenated byproducts can be formed.[17][18]
Storage and Disposal: Long-Term Safety and Responsibility
Safe Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[19]
-
Store away from incompatible materials as listed in section 5.[19]
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
Waste Disposal
As a halogenated organic compound, 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one requires specific disposal procedures.
-
Do not dispose of this chemical down the drain. [20]
-
Collect all waste containing this compound in a designated, clearly labeled, and sealed container for halogenated organic waste .[19][21]
-
Keep halogenated and non-halogenated waste streams separate, as disposal methods and costs can differ significantly.[20][22]
-
Disposal should be carried out by a licensed chemical waste disposal company, often through high-temperature incineration with flue gas scrubbing.[2]
Conclusion: A Commitment to a Culture of Safety
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is a valuable tool in the arsenal of the research chemist. However, its corrosive nature demands a profound respect and a steadfast commitment to safety. By understanding its hazards, implementing robust control measures, and being prepared for emergencies, you can harness its synthetic potential while ensuring the well-being of yourself, your colleagues, and the environment. This guide serves as a foundational document; always supplement it with your institution's specific safety protocols and the most current Safety Data Sheet from your supplier.
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The Versatile Building Block: A Technical Guide to 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (CAS No. 92737-01-4) has emerged as a pivotal precursor, offering a versatile platform for the introduction of the valuable pentafluoroethyl ketone moiety. This guide provides an in-depth analysis of its commercial availability, chemical properties, and, most importantly, its practical applications in the synthesis of complex molecules, with a particular focus on heterocyclic chemistry relevant to drug discovery.
Physicochemical Properties and Commercial Availability
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is a fluorinated organic intermediate characterized by the presence of a reactive bromine atom alpha to a ketone, with a pentafluorinated ethyl group.[1][2] This unique combination of functional groups dictates its reactivity and utility in organic synthesis.
Table 1: Physicochemical Properties of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
| Property | Value |
| CAS Number | 92737-01-4 |
| Molecular Formula | C₄H₂BrF₅O |
| Molecular Weight | 240.95 g/mol [1] |
| Boiling Point | 93-94 °C |
| Purity (Typical) | >95% |
This compound is readily available from a range of chemical suppliers, catering to both research and development and industrial-scale needs.[2] The commercial availability ensures a reliable supply chain for researchers and chemical process development.[2]
The Synthetic Utility: A Gateway to Fluorinated Heterocycles
The reactivity of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is dominated by two key features: the electrophilic carbonyl carbon and the susceptible carbon-bromine bond, which allows for facile nucleophilic substitution.[2][3] This dual reactivity makes it an ideal starting material for the construction of a variety of molecular architectures, particularly fluorinated heterocycles.
One of the most powerful applications of α-haloketones in organic synthesis is the Hantzsch Thiazole Synthesis .[3][4] This reaction provides a straightforward and efficient method for the construction of the thiazole ring, a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[4][5] The general mechanism involves the condensation of an α-haloketone with a thiourea or thioamide.[3]
Experimental Protocol: Hantzsch Synthesis of a 2-Amino-4-(pentafluoroethyl)thiazole Derivative
This protocol is a representative procedure adapted from the well-established Hantzsch thiazole synthesis, illustrating the use of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one to introduce a pentafluoroethyl group onto a thiazole ring. This reaction is analogous to the synthesis of fluorinated hydrazinylthiazole derivatives with potential antidiabetic properties.[6]
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a common solvent for the Hantzsch synthesis as it effectively dissolves both the α-haloketone and the thiourea, and its protic nature can facilitate the reaction mechanism.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.
-
Monitoring by TLC: Thin-layer chromatography is a crucial technique to monitor the progress of the reaction, ensuring that the starting materials are consumed before workup.
-
Aqueous Workup and Recrystallization: The workup with sodium bicarbonate is to neutralize any hydrobromic acid formed during the reaction. Subsequent extraction and recrystallization are standard procedures for the purification of the solid product.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the desired thiourea (1.0 equivalent) in ethanol.
-
Addition of Reactant: To the stirred solution, add 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (1.0 equivalent) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: To the residue, add a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the desired 2-amino-4-(pentafluoroethyl)thiazole derivative.
Applications in Drug Discovery and Development
-
Kinase Inhibitors: The pyridine scaffold, often found in kinase inhibitors, can be functionalized using building blocks derived from α-haloketones.[7][8][9] The introduction of a pentafluoroethyl group can influence the binding of the inhibitor to the kinase active site.
-
Antiviral Agents: Many antiviral drugs are nucleoside analogs or contain heterocyclic cores.[10][11][12] The synthesis of novel fluorinated heterocycles using 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one could lead to the discovery of new antiviral candidates with improved properties.[10][11][12]
-
¹⁹F NMR Probes: A notable application of this compound is as a thiol-reactive trifluoromethyl probe for ¹⁹F NMR studies.[] This allows for the investigation of protein structure and conformation, a valuable tool in drug development.[]
Safety and Handling
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is classified as a corrosive substance that causes severe skin burns and eye damage.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is a commercially available and highly versatile building block for the synthesis of complex fluorinated molecules. Its reactivity profile, particularly in the Hantzsch thiazole synthesis, provides a reliable and efficient route to valuable heterocyclic scaffolds for drug discovery and materials science. The ability to introduce a pentafluoroethyl moiety offers a strategic advantage in the design of novel compounds with enhanced biological and physical properties. As the demand for advanced fluorinated materials continues to grow, the importance of this key intermediate in both academic and industrial research is set to expand.
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A Theoretical and Computational Guide to 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one: Unveiling Molecular Insights in Drug Discovery
This technical guide provides an in-depth exploration of the theoretical and computational chemistry of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the molecular properties, reactivity, and spectroscopic characteristics of this highly functionalized ketone. In the absence of extensive experimental data, this guide emphasizes the predictive power of computational methods to provide a foundational understanding of this important chemical intermediate.
Introduction: The Significance of Fluorinated Ketones in Medicinal Chemistry
Organofluorine compounds are of immense interest in the pharmaceutical and agrochemical industries due to the unique physicochemical properties imparted by fluorine atoms.[1] The introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (CAS No. 92737-01-4) is a versatile building block, offering multiple reaction sites for synthetic chemists, including nucleophilic substitution at the bromine-bearing carbon and various transformations at the carbonyl group.[2] Its highly fluorinated tail makes it a valuable precursor for introducing pentafluorinated moieties into larger molecules.
Given its potential in synthetic applications, a thorough understanding of its molecular structure, electronic properties, and reactivity is paramount. Theoretical calculations provide a powerful, non-experimental avenue to gain these insights, guiding synthetic strategies and predicting molecular behavior. This guide details a comprehensive computational protocol for the characterization of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one.
Part 1: Theoretical Methodology: A Self-Validating Computational Approach
The cornerstone of reliable computational chemistry lies in the judicious selection of theoretical methods and their validation. This section outlines a robust protocol for the theoretical investigation of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one, designed to yield accurate and predictive data.
Rationale for Method Selection
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its excellent balance of accuracy and computational cost, particularly for organic molecules.[3] For halogenated compounds, DFT methods have been shown to provide reliable predictions of molecular geometries, vibrational frequencies, and electronic properties.[1] Specifically, the B3LYP hybrid functional is a widely used and well-validated choice for a broad range of chemical systems. To account for the presence of the heavy bromine atom and the highly electronegative fluorine atoms, a basis set that includes polarization and diffuse functions is essential. The 6-311+G(d,p) basis set is a suitable choice for achieving a high level of accuracy in these calculations.
Computational Workflow
The theoretical investigation of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one follows a multi-step, logical progression. This workflow is designed to ensure the reliability of the calculated properties.
Caption: Logical relationship between calculated electronic properties and predicted chemical reactivity.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the study of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one. By employing robust computational methods, we can predict a wealth of information regarding its structure, spectroscopy, and reactivity. These theoretical insights serve as a valuable starting point for experimental investigations and can significantly accelerate the drug discovery and development process by providing a rational basis for molecular design and synthesis. The protocols and expected outcomes presented herein provide a clear roadmap for researchers seeking to harness the power of computational chemistry to explore the properties of this and other complex fluorinated molecules.
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Stability and Storage of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one: A Technical Guide
Introduction
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (CAS No. 92737-01-4) is a highly functionalized organofluorine compound that serves as a critical building block in organic synthesis.[1][2][3] Its unique combination of a reactive bromine atom alpha to a ketone, and a pentafluoroethyl group, makes it a valuable intermediate for the introduction of fluorinated moieties into complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] However, the very features that make this compound synthetically useful also contribute to its potential instability. This guide provides an in-depth analysis of the factors influencing the stability of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one, recommended storage conditions, and a framework for experimental stability assessment.
Chemical and Physical Properties
A foundational understanding of the compound's properties is essential for predicting its stability.
| Property | Value | Source |
| Molecular Formula | C4H2BrF5O | [2][3] |
| Molecular Weight | 240.95 g/mol | [2][3] |
| Appearance | Not specified, likely a liquid | |
| Boiling Point | 93-94 °C |
Core Principles of Stability
The stability of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is primarily dictated by the inherent reactivity of the α-bromoketone functional group, which is further influenced by the strong electron-withdrawing nature of the adjacent pentafluoroethyl group.
Inherent Reactivity of α-Bromoketones
α-Haloketones are known to be reactive electrophiles. The presence of the carbonyl group enhances the polarity of the carbon-bromine bond, making the α-carbon susceptible to nucleophilic attack. Generally, the stability of α-haloketones follows the trend of the carbon-halogen bond strength, with α-bromoketones being less stable than their α-chloro counterparts.
Influence of the Pentafluoroethyl Group
The pentafluoroethyl group (-C2F5) is a powerful electron-withdrawing group. This has two major implications for the stability of the molecule:
-
Increased Electrophilicity: The electron-withdrawing effect further polarizes the C-Br bond, increasing the susceptibility of the α-carbon to nucleophilic attack.
-
Acidity of α-Protons: While this molecule lacks α-protons on the fluorinated side, any potential reactions involving enolate formation would be influenced.
Recommended Storage and Handling Conditions
Based on safety data sheets and general chemical principles, the following storage conditions are recommended to minimize degradation.
Optimal Storage Environment
-
Temperature: Store in a cool location.[4] Refrigeration (2-8 °C) is advisable for long-term storage to minimize thermal decomposition.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with atmospheric moisture and oxygen.
-
Container: Use a tightly sealed container made of inert materials, such as amber glass or a suitable fluoropolymer, to prevent contamination and reaction with the container material.[4]
-
Light: Protect from light to prevent photochemical degradation.[5]
Caption: Key factors for ensuring the stability of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one.
Potential Degradation Pathways
Understanding the potential routes of degradation is crucial for developing appropriate storage and handling protocols.
Hydrolysis
The presence of the electrophilic carbonyl carbon and the activated α-carbon makes the molecule susceptible to hydrolysis, especially under basic or acidic conditions. The pentafluoroethyl group can also be susceptible to hydrolysis under harsh conditions, although this is generally less facile.
Nucleophilic Substitution
The bromide is a good leaving group, making the compound reactive towards a wide range of nucleophiles. Inadvertent contact with nucleophilic impurities during storage can lead to degradation.
Thermal Decomposition
At elevated temperatures, the C-Br bond can undergo homolytic cleavage to form radical intermediates. Further decomposition can lead to the release of toxic fumes, including hydrogen bromide and hydrogen fluoride.
Photochemical Degradation
Organobromine compounds can be sensitive to UV light, which can induce cleavage of the C-Br bond and initiate radical chain reactions.
Caption: Major degradation pathways for 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one.
Incompatible Materials
To prevent degradation and hazardous reactions, avoid contact with the following:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
-
Strong Bases: Can promote elimination reactions and hydrolysis.
-
Alkali Metals and Finely Divided Metals: Can react exothermically.
Experimental Stability Assessment
A comprehensive stability testing program is essential to determine the shelf-life and appropriate handling procedures for this reactive intermediate. Such programs typically involve long-term and accelerated stability studies.
Long-Term Stability Study Protocol
-
Objective: To evaluate the stability of the compound under recommended storage conditions over an extended period.
-
Methodology:
-
Store samples of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one in tightly sealed, inert containers at the recommended storage temperature (e.g., 2-8 °C).
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), withdraw a sample for analysis.
-
Analyze the sample for purity and the presence of degradation products using a validated analytical method (e.g., HPLC or GC-MS).
-
Accelerated Stability Study Protocol
-
Objective: To predict the long-term stability of the compound by subjecting it to elevated stress conditions.
-
Methodology:
-
Store samples at elevated temperatures (e.g., 25 °C, 40 °C) and controlled humidity.
-
At accelerated time points (e.g., 0, 1, 3, 6 months), analyze the samples for purity and degradation products.
-
The data can be used to model the degradation kinetics and estimate the shelf-life under recommended storage conditions.
-
Caption: A typical workflow for conducting stability studies on a chemical intermediate.
Analytical Methods for Stability Monitoring
The choice of analytical method is critical for accurately assessing the stability of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one.
-
High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method with UV detection is a primary tool for quantifying the parent compound and detecting non-volatile degradation products.[6][7][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile impurities and degradation products.[10][11][12][13]
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: Given the high fluorine content, ¹⁹F NMR is an exceptionally powerful technique for monitoring the stability of the compound.[4][5][14] It can provide quantitative information about the parent compound and help in the structural elucidation of fluorine-containing degradation products.[4][5][14]
Conclusion
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is a reactive and valuable synthetic intermediate. Its stability is influenced by temperature, light, moisture, and the presence of incompatible substances. By adhering to the recommended storage and handling conditions, and by implementing a robust stability testing program, researchers and drug development professionals can ensure the quality and integrity of this important compound throughout its lifecycle. The insights provided in this guide offer a comprehensive framework for the safe and effective use of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one in research and development.
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Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]
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Smith, A. J. R., York, R., Uhrin, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9763–9774. [Link]
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Smith, A. J. R., York, R., Uhrin, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. Retrieved from [Link]
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New, A. P., Freitas dos Santos, L. M., Lo Biundo, G., & Spicq, A. (2000). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Chromatography A, 889(1-2), 177–184. [Link]
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National Center for Biotechnology Information. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Retrieved from [Link]
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MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). Chemical Synthesis with 1-Bromo-3,3,4,4,4-pentafluoro-2-butanone: A Supplier's Perspective. Retrieved from [Link]
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Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]
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Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 1-Bromo-3,4,5-trifluorobenzene on Newcrom R1 HPLC column. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one. PubChem. Retrieved from [Link]
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Abdallah, M. A.-E., Harrad, S., & Covaci, A. (2014). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Journal of Chromatography A, 1358, 22–36. [Link]
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Science.gov. (n.d.). Validated HPLC methods: Topics by Science.gov. Retrieved from [Link]
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Alachem. (n.d.). 92737-01-4 | 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one. Retrieved from [Link]
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Jain, V., & Sharma, M. C. (n.d.). Validated RP-HPLC Method For Determination of Brom. Scribd. Retrieved from [Link]
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Barón, E., Gómara, B., & González, M. J. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(29), 7667–7677. [Link]
- Kumar, A., & Banerjee, U. C. (2014). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Journal of Analytical Chemistry, 69(12), 1207–1214.
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Zhang, Y., et al. (2021). A modified QuEChERS method coupled with GC–MS/MS for the rapid and simultaneous analysis of polybrominated diphenyl ethers and novel brominated flame retardant residues in animal-derived foods. Food Chemistry, 347, 129033. [Link]
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Tsikas, D., & Gutzki, F. M. (2018). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. Molecules, 23(10), 2548. [Link]
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Chen, F., Fang, B., Li, P., & Wang, S. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Journal of Analytical Methods in Chemistry, 2021, 6696707. [Link]
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Shimadzu. (n.d.). Residual Pesticides Analysis of Botanical Ingredients Using Gas Chromatography Triple Quadrupole Mass Spectrometry. Retrieved from [Link]
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An In-Depth Technical Guide to 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one, a key fluorinated building block in modern organic and medicinal chemistry. While the specific historical details of its initial discovery remain somewhat obscure in readily available literature, this document consolidates our current understanding of its synthesis, key chemical properties, and burgeoning applications, particularly in the realm of drug discovery and development. We will delve into its reactivity, providing insights into its utility as a versatile intermediate for the introduction of the pentafluorinated ethyl ketone moiety into complex molecular architectures.
Introduction: The Rise of Fluorinated Ketones
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have led to a surge in the development of fluorinated pharmaceuticals. Within this landscape, polyfluorinated ketones have emerged as particularly valuable synthons. Their electrophilic carbonyl group and the surrounding electron-withdrawing fluorine atoms create a unique chemical environment, enabling a diverse range of chemical transformations.
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (CAS No. 92737-01-4) stands out as a prominent member of this class of reagents.[1][2][3] Its structure, featuring a reactive bromine atom alpha to a pentafluorinated ketone, makes it a highly versatile building block for introducing a C4 fluorinated chain into various molecular scaffolds.[2] This guide will explore the known synthetic pathways to this compound, its characteristic reactivity, and its applications as a powerful tool in the synthesis of advanced pharmaceutical ingredients and other specialized materials.[2]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 92737-01-4 | [1] |
| Molecular Formula | C₄H₂BrF₅O | [1] |
| Molecular Weight | 240.95 g/mol | [1] |
| Appearance | Not specified in readily available literature | |
| Boiling Point | Not specified in readily available literature | |
| Density | Not specified in readily available literature | |
| Solubility | Not specified in readily available literature |
Synthesis of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one: A Proposed Retrosynthetic Analysis
While the original publication detailing the first synthesis of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one has not been identified in the current literature search, we can propose plausible synthetic strategies based on established methodologies for the preparation of α-haloketones and fluorinated carbonyl compounds. A common approach involves the bromination of a suitable fluorinated ketone precursor.
Sources
The Synthetic Versatility of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one: A Gateway to Novel Fluorinated Molecules
Introduction: The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, have led to the development of numerous blockbuster drugs and advanced materials. 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one, a readily accessible α-bromo-pentafluoroethyl ketone, has emerged as a powerful and versatile building block for the introduction of the valuable pentafluoroethyl ketone moiety into a diverse range of molecular scaffolds. This technical guide provides an in-depth exploration of the applications of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one in organic synthesis, complete with detailed application notes, reaction mechanisms, and experimental protocols tailored for researchers, scientists, and drug development professionals.
Core Reactivity and Synthetic Potential
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one possesses two primary sites of reactivity: the electrophilic carbon bearing the bromine atom and the electrophilic carbonyl carbon. This dual reactivity allows for a wide array of chemical transformations, making it an indispensable tool for the synthesis of complex fluorinated molecules.[1] The strong electron-withdrawing nature of the pentafluoroethyl group significantly influences the reactivity of both the α-carbon and the carbonyl group, often leading to unique and favorable reaction outcomes.
Key Synthetic Applications:
-
Synthesis of Fluorinated Heterocycles: A primary application of this bromo-ketone is in the construction of pentafluoroethyl-substituted heterocycles, which are of significant interest in drug discovery.
-
The Favorskii Rearrangement: As an α-halo ketone, it is a prime candidate for the Favorskii rearrangement, providing access to valuable pentafluorinated carboxylic acid derivatives.
-
The Reformatsky Reaction: The carbonyl group can readily participate in Reformatsky reactions, enabling the formation of β-hydroxy esters with a pendant pentafluoroethyl ketone group.
Application I: Synthesis of Pentafluoroethyl-Substituted Pyrazoles
The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. The introduction of a pentafluoroethyl group can significantly enhance the pharmacological properties of pyrazole-based compounds. A common and effective method for the synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydrazine. 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one serves as a key precursor to a reactive 1,3-dicarbonyl equivalent.
Mechanistic Rationale
The synthesis of 3-pentafluoroethyl-pyrazoles from 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one proceeds through a two-step sequence. First, the bromo-ketone undergoes a nucleophilic substitution reaction with a suitable nucleophile to generate a 1,3-dicarbonyl compound or a masked equivalent. This intermediate then reacts with hydrazine hydrate in a cyclocondensation reaction to form the pyrazole ring. A plausible, direct approach involves the direct reaction with hydrazine, where the initial nucleophilic attack of hydrazine on the carbonyl is followed by an intramolecular substitution of the bromide and subsequent tautomerization and dehydration to the aromatic pyrazole.
Caption: Proposed reaction pathway for pyrazole synthesis.
Experimental Protocol: Synthesis of 3-Pentafluoroethyl-1H-pyrazole
Materials:
-
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (1.0 eq)
-
Hydrazine hydrate (2.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one in ethanol, add hydrazine hydrate at room temperature.[2][3]
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-pentafluoroethyl-1H-pyrazole.
| Reactant | Product | Typical Yield |
| 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one | 3-Pentafluoroethyl-1H-pyrazole | 70-85% |
Application II: The Favorskii Rearrangement of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
The Favorskii rearrangement is a powerful reaction of α-halo ketones with a base to yield carboxylic acid derivatives, often with a skeletal rearrangement.[4][5][6] For acyclic α-halo ketones, the reaction typically proceeds through a cyclopropanone intermediate.[6] The strong electron-withdrawing pentafluoroethyl group is expected to influence the regioselectivity of the cyclopropanone ring opening.
Mechanistic Insight
In the presence of a base, such as sodium methoxide, a proton is abstracted from the α'-carbon (the carbon bearing the bromine) to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack to displace the bromide and form a highly strained pentafluoroethyl-substituted cyclopropanone intermediate. The nucleophilic attack of the methoxide on the carbonyl carbon of the cyclopropanone, followed by ring-opening, leads to the formation of the methyl ester. The ring-opening is regioselective, with cleavage of the bond that leads to the more stable carbanion. The electron-withdrawing pentafluoroethyl group will stabilize an adjacent carbanion, thus directing the ring-opening.
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reactions of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one with nucleophiles
An In-Depth Guide to the Synthetic Utility of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one in Nucleophilic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Fluorinated Building Block
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (CAS: 92737-01-4) is a highly functionalized chemical intermediate of significant interest in modern organic synthesis.[1] Its unique structure, featuring a reactive α-bromo ketone moiety and a strongly electron-withdrawing pentafluoroethyl group, makes it a powerful tool for introducing fluorinated fragments into complex molecules.[1] Fluorine's distinctive properties—such as high electronegativity, metabolic stability, and the ability to modulate lipophilicity—are highly sought after in the design of advanced pharmaceuticals, agrochemicals, and materials.[2][3]
The reactivity of this molecule is dominated by two key features: the electrophilic carbonyl carbon and the adjacent carbon bearing the bromine atom. The pentafluoroethyl group profoundly influences these sites, inductively withdrawing electron density to increase the electrophilicity of the carbonyl group and enhance the polarity of the C-Br bond, thereby making the α-carbon highly susceptible to nucleophilic attack.[4] This guide provides a detailed exploration of the reactions of 1-bromo-3,3,4,4,4-pentafluorobutan-2-one with common nucleophiles, offering mechanistic insights and field-proven protocols for its application.
Section 1: Core Reactivity and Mechanistic Pathways
The interaction of 1-bromo-3,3,4,4,4-pentafluorobutan-2-one with nucleophiles can proceed through several distinct pathways. The choice of nucleophile, base, and solvent system dictates the outcome, leading to either direct substitution products or fascinating molecular rearrangements.
Key Reactive Sites:
-
Carbonyl Carbon (Position 2): Susceptible to direct nucleophilic addition.
-
α-Carbon (Position 1): The primary site for S_N2 displacement of the bromide leaving group.
-
α'-Hydrogens (Position 3): While not present in this molecule, α'-hydrogens in other α-halo ketones are acidic and can be abstracted by a base to form an enolate, initiating rearrangements.[4] The lack of α'-hydrogens in this specific substrate simplifies some potential reaction pathways but channels others, like the quasi-Favorskii rearrangement.
Caption: General reactivity of 1-bromo-3,3,4,4,4-pentafluorobutan-2-one.
Section 2: Reactions with Oxygen Nucleophiles & the Favorskii Rearrangement
The reaction with oxygen nucleophiles like alkoxides (RO⁻) or hydroxide (OH⁻) is a classic example that showcases the potential for molecular rearrangement. While direct substitution is possible, the presence of a strong base often triggers the Favorskii rearrangement.[5][6] For α-halo ketones lacking α'-hydrogens, like our substrate, the reaction is thought to proceed via a "quasi-Favorskii" or "benzylic-like" mechanism.[7][8]
Mechanism (Quasi-Favorskii Rearrangement):
-
Nucleophilic Attack: The alkoxide or hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
Rearrangement & Displacement: The intermediate collapses in a concerted fashion. The C-C bond between the carbonyl carbon and the pentafluoroethyl group migrates to the α-carbon, displacing the bromide ion.
-
Product Formation: This rearrangement results in the formation of a pentafluoropropanoic acid ester (if an alkoxide is used) or a carboxylate salt (if hydroxide is used).
This rearrangement is a powerful method for carbon skeleton modification, effectively contracting a chain to produce valuable carboxylic acid derivatives.
Caption: Workflow of the quasi-Favorskii rearrangement.
Protocol 2.1: Synthesis of Methyl 2,2,3,3,3-pentafluoropropanoate via Favorskii Rearrangement
Objective: To demonstrate the base-induced rearrangement of 1-bromo-3,3,4,4,4-pentafluorobutan-2-one to its corresponding ester.
Materials:
-
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (1.0 eq)
-
Sodium methoxide (NaOMe, 1.2 eq)
-
Anhydrous Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel.
Safety Precautions: 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is corrosive and can cause severe skin burns and eye damage.[9] Handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Sodium methoxide is highly corrosive and moisture-sensitive.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol. Carefully add sodium methoxide in portions while stirring until fully dissolved. Cool the solution to 0 °C using an ice bath.
-
Substrate Addition: Slowly add 1-bromo-3,3,4,4,4-pentafluorobutan-2-one (1.0 eq) dropwise to the cooled NaOMe solution over 15-20 minutes. Maintain the temperature at 0 °C.
-
Causality: Slow, cold addition is crucial to control the exothermic reaction and prevent potential side reactions.
-
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Causality: Quenching neutralizes the excess base and protonates any remaining methoxide.
-
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water if necessary to dissolve all salts. Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Causality: Washing removes residual methanol and inorganic salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation to yield pure methyl 2,2,3,3,3-pentafluoropropanoate.
Section 3: Reactions with Nitrogen and Sulfur Nucleophiles
Reactions with "soft" nucleophiles like amines and thiols typically proceed via a direct bimolecular nucleophilic substitution (S_N2) pathway.[10] The highly activated α-carbon readily undergoes displacement of the bromide ion, providing a straightforward route to valuable α-amino and α-thio fluorinated ketones.
Reactions with Amines (Nitrogen Nucleophiles)
The reaction with primary or secondary amines yields α-amino ketones, which are prevalent motifs in pharmacologically active compounds.
Mechanism: The amine's lone pair of electrons attacks the α-carbon in a backside fashion, displacing the bromide ion in a single concerted step. A second equivalent of the amine or a non-nucleophilic base is typically used to neutralize the HBr byproduct.
Protocol 3.1: Synthesis of 1-(Diethylamino)-3,3,4,4,4-pentafluorobutan-2-one
Objective: To synthesize an α-amino ketone via S_N2 substitution.
Materials:
-
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (1.0 eq)
-
Diethylamine (2.2 eq)
-
Acetonitrile (CH₃CN) or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask, dissolve 1-bromo-3,3,4,4,4-pentafluorobutan-2-one (1.0 eq) in acetonitrile. Cool the solution to 0 °C.
-
Amine Addition: Add diethylamine (2.2 eq) dropwise to the solution.
-
Causality: Using a slight excess of the amine ensures it acts as both the nucleophile and the base to scavenge the HBr formed during the reaction.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Washing: Wash the organic layer with saturated aqueous NaHCO₃ to remove the diethylammonium bromide salt, followed by water and brine.
-
Drying and Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Reactions with Thiols (Sulfur Nucleophiles)
Thiols are excellent nucleophiles and react efficiently with α-bromo ketones. This "thiol-bromo click reaction" is a robust and high-yielding transformation used in various fields, including polymer synthesis and bioconjugation.[11][12]
Mechanism: The reaction is typically performed in the presence of a mild base, which deprotonates the thiol to form the more potent thiolate nucleophile. The thiolate then displaces the bromide in a classic S_N2 reaction.
Protocol 3.2: Synthesis of 3,3,4,4,4-Pentafluoro-1-(phenylthio)butan-2-one
Objective: To synthesize an α-thioketone using a thiol-bromo click reaction.
Materials:
-
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (1.0 eq)
-
Thiophenol (1.05 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a solution of thiophenol (1.05 eq) in DMF, add potassium carbonate (1.5 eq). Stir the suspension at room temperature for 15 minutes.
-
Causality: The base generates the nucleophilic thiophenoxide in situ. DMF is an excellent polar aprotic solvent for S_N2 reactions.
-
-
Substrate Addition: Add 1-bromo-3,3,4,4,4-pentafluorobutan-2-one (1.0 eq) to the mixture.
-
Reaction: Stir at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction and Washing: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers and wash thoroughly with water (to remove DMF) and then brine.
-
Drying and Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Section 4: Summary of Reactions and Data
The following table summarizes the expected outcomes for the reaction of 1-bromo-3,3,4,4,4-pentafluorobutan-2-one with various classes of nucleophiles.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Probable Mechanism | Product Type |
| Oxygen | Sodium Methoxide (NaOMe) | - | Methanol | Quasi-Favorskii | Rearranged Ester |
| Sodium Hydroxide (NaOH) | - | Water/THF | Quasi-Favorskii | Rearranged Carboxylate | |
| Nitrogen | Diethylamine (Et₂NH) | (Self) | Acetonitrile | S_N2 | α-Amino Ketone |
| Aniline (PhNH₂) | Et₃N | THF | S_N2 | α-Amino Ketone | |
| Sulfur | Thiophenol (PhSH) | K₂CO₃ | DMF | S_N2 | α-Thio Ketone |
| Sodium Cyanide (NaCN) | - | DMSO | S_N2 | α-Cyano Ketone |
Conclusion
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is a versatile and highly reactive substrate. Its utility stems from the predictable yet diverse reactivity it exhibits with a range of nucleophiles. By carefully selecting the reaction conditions—specifically the nucleophile, solvent, and base—chemists can steer the reaction towards either direct S_N2 substitution to form α-functionalized ketones or towards a powerful Favorskii rearrangement to generate rearranged carboxylic acid derivatives. The protocols and mechanistic discussions provided herein serve as a comprehensive guide for researchers aiming to leverage this potent fluorinated building block in their synthetic endeavors.
References
-
Angelini, G., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Chemical Synthesis with 1-Bromo-3,3,4,4,4-pentafluoro-2-butanone: A Supplier's Perspective. Available at: [Link]
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Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Angewandte Chemie International Edition. Available at: [Link]
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Kim, H., et al. (2022). Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. ACS Catalysis. Available at: [Link]
-
National University of Singapore. (2023). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. Available at: [Link]
-
Li, Y., et al. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules. Available at: [Link]
-
NROChemistry. Favorskii Rearrangement. Available at: [Link]
-
Pattison, G., et al. (2023). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Ester. ChemRxiv. Available at: [Link]
-
Turro, N. J., et al. (1969). Favorskii Rearrangement of some a-Bromo-ketones. Chemical Communications. Available at: [Link]
-
Wikipedia. Favorskii rearrangement. Available at: [Link]
-
Purechemistry. (2023). Favorskii rearrangement reaction, mechanism and affecting factors. Available at: [Link]
-
van der Westhuizen, C. J. (2020). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. Available at: [Link]
-
Kurykin, M. A., et al. (1996). Reactions of perfluoroalkylacetones with nucleophilic reagents. Journal of Fluorine Chemistry. Available at: [Link]
-
GIST Scholar. (2022). Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. Available at: [Link]
-
Al-Zaydi, S. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Available at: [Link]
-
PubChem. 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one. Available at: [Link]
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Zhao, T., et al. (2020). Fluorinated Polymers via Para-Fluoro-Thiol and Thiol-Bromo Click Step Growth Polymerization. Macromolecular Rapid Communications. Available at: [Link]
-
Request PDF. Thiol-Bromo Click Reaction for One-Pot Synthesis of Star-Shaped Polymers. Available at: [Link]
-
Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. Available at: [Link]
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Application Notes & Protocols: 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one as a Versatile Building Block for Fluorinated Heterocycles
Introduction: The Strategic Value of Fluorinated Building Blocks
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. The unique properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, can dramatically improve the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one stands out as a highly valuable and versatile building block for the synthesis of such compounds.[3] Its structure combines a reactive α-bromoketone moiety with a sterically demanding and powerfully electron-withdrawing pentafluoroethyl group. This combination opens a gateway to a diverse range of fluorinated heterocycles, including thiazoles, pyrazoles, and pyrimidines, which are prevalent in numerous pharmaceuticals.[4][5]
This guide provides an in-depth exploration of the synthetic utility of 1-bromo-3,3,4,4,4-pentafluorobutan-2-one, offering detailed protocols, mechanistic insights, and practical considerations for its use in the synthesis of key heterocyclic systems.
Physicochemical Properties of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
| Property | Value |
| CAS Number | 92737-01-4 |
| Molecular Formula | C₄H₂BrF₅O |
| Molecular Weight | 240.95 g/mol [6][7] |
| Appearance | Solid[7] |
| Boiling Point | 93-94 °C[8] |
| Purity | >95% (typical)[3][8] |
Core Reactivity and Mechanistic Considerations
The synthetic utility of 1-bromo-3,3,4,4,4-pentafluorobutan-2-one is dictated by two key reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution. The presence of the adjacent pentafluoroethyl group significantly enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles.
I. Synthesis of Pentafluoroethyl-Substituted Thiazoles via Hantzsch Condensation
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring, involving the condensation of an α-haloketone with a thioamide derivative.[9][10][11] 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is an ideal substrate for this reaction, leading to the formation of 4-(pentafluoroethyl)-substituted thiazoles.
Workflow for Hantzsch Thiazole Synthesis
Caption: General workflow for the synthesis of 4-(pentafluoroethyl)thiazoles.
Protocol 1: Synthesis of 2-Amino-4-(pentafluoroethyl)thiazole
This protocol details the reaction of 1-bromo-3,3,4,4,4-pentafluorobutan-2-one with thiourea.
Materials:
-
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
To a round-bottom flask, add 1-bromo-3,3,4,4,4-pentafluorobutan-2-one (e.g., 2.41 g, 10.0 mmol) and thiourea (e.g., 0.91 g, 12.0 mmol).
-
Add anhydrous ethanol (e.g., 30 mL) to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing saturated aqueous NaHCO₃ solution (e.g., 100 mL) while stirring.
-
A precipitate will form. Continue stirring for 15-20 minutes.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water.
-
Dry the product under vacuum. For higher purity, the crude product can be recrystallized from an ethanol/water mixture.
Mechanistic Rationale: The reaction proceeds via an initial Sₙ2 reaction where the sulfur atom of the thioamide acts as a nucleophile, displacing the bromide from the α-bromoketone. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the electrophilic carbonyl carbon. Subsequent dehydration of the resulting intermediate leads to the aromatic thiazole ring.[10]
II. Synthesis of Pentafluoroethyl-Substituted Pyrazoles
Pyrazoles are another class of heterocycles with significant pharmacological importance.[5][12] They can be readily synthesized by the condensation of a 1,3-dicarbonyl compound or a suitable equivalent with hydrazine. 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one can be used as a precursor for this synthesis.
Workflow for Pyrazole Synthesis
Caption: General workflow for the synthesis of 3-(pentafluoroethyl)pyrazoles.
Protocol 2: Synthesis of 3-(Pentafluoroethyl)-1H-pyrazole
This protocol describes a plausible route for the synthesis of a pentafluoroethyl-substituted pyrazole from 1-bromo-3,3,4,4,4-pentafluorobutan-2-one and hydrazine.
Materials:
-
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve 1-bromo-3,3,4,4,4-pentafluorobutan-2-one (e.g., 2.41 g, 10.0 mmol) in ethanol (e.g., 40 mL) in a round-bottom flask and cool the solution in an ice bath.
-
Add hydrazine hydrate (e.g., 0.55 mL, ~11.0 mmol) dropwise to the cooled solution with stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, remove the ethanol under reduced pressure.
-
Take up the residue in ethyl acetate (e.g., 50 mL) and wash with water (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired pyrazole.
Mechanistic Rationale: The reaction is expected to proceed through the initial formation of a hydrazone by the reaction of hydrazine with the ketone. This is followed by an intramolecular nucleophilic substitution where the terminal nitrogen of the hydrazine displaces the bromide, leading to cyclization. Subsequent elimination of HBr and tautomerization yields the aromatic pyrazole ring. The powerful electron-withdrawing nature of the pentafluoroethyl group makes the adjacent carbonyl highly electrophilic, facilitating the initial hydrazone formation.
III. Synthesis of Pentafluoroethyl-Substituted Pyrimidines
The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with an amidine or urea.[13] While 1-bromo-3,3,4,4,4-pentafluorobutan-2-one is not a 1,3-dicarbonyl compound, it can be converted into a suitable intermediate for pyrimidine synthesis. One plausible approach involves a two-step process: first, a reaction to introduce a second carbonyl or a masked carbonyl equivalent, followed by cyclization.
Proposed Pathway for Pyrimidine Synthesis
Caption: Proposed two-step strategy for pyrimidine synthesis.
Protocol 3 (Proposed): Synthesis of 2-Methyl-4-(pentafluoroethyl)pyrimidine
This protocol is a proposed synthetic route and may require optimization.
Step 1: Synthesis of a 1,3-Dicarbonyl Precursor (Illustrative Example) A potential route to a suitable 1,3-dicarbonyl precursor could involve a reaction with the enolate of a ketone like acetone. This would be a nucleophilic substitution of the bromide.
Step 2: Cyclocondensation Materials:
-
Fluorinated 1,3-dicarbonyl precursor from Step 1 (1.0 eq)
-
Acetamidine hydrochloride (1.1 eq)
-
Sodium ethoxide (NaOEt) (1.1 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the fluorinated 1,3-dicarbonyl precursor in anhydrous ethanol.
-
Add sodium ethoxide to the solution and stir for 15 minutes.
-
Add acetamidine hydrochloride to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6-12 hours.
-
Monitor the reaction by TLC. Once complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture carefully with dilute HCl.
-
Remove the ethanol under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Purify the product by column chromatography.
Mechanistic Rationale: The reaction follows the general principle of pyrimidine synthesis from 1,3-dicarbonyls. The amidine provides the N-C-N fragment. The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the aromatic pyrimidine ring after the elimination of water.
Safety and Handling
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is a reactive chemical and should be handled with appropriate safety precautions. It is classified as causing severe skin burns and eye damage.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][14] Dispose of waste according to institutional and local regulations.[4]
Conclusion
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is a powerful and versatile building block for introducing the valuable pentafluoroethyl moiety into a variety of heterocyclic systems. The protocols and mechanistic insights provided in this guide demonstrate its utility in synthesizing fluorinated thiazoles, pyrazoles, and potentially pyrimidines. The high reactivity of this compound, driven by the presence of the fluorinated group, allows for efficient construction of these important scaffolds, making it a key tool for researchers in drug discovery and materials science.
References
-
Amarnath, V., & Amarnath, K. (1995). A re-examination of the mechanism of the Paal-Knorr furan synthesis. Journal of Organic Chemistry, 60(2), 301–307. Available at: [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]
-
Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal–Knorr Reaction—Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288. Available at: [Link]
-
Mohurle, S., & Maiti, B. (2023). Hantzsch synthesis of thiazole from α-haloketones and thioamides. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Available at: [Link]
-
Saucier, M. A. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi. Available at: [Link]
-
Singh, P. P., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 121, 54-68. Available at: [Link]
- Stavber, S., & Jereb, M. (2011). Synthesis of α-haloketones. In Science of Synthesis (Vol. 26, pp. 229-276). Georg Thieme Verlag.
-
Turos, E., et al. (2011). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central. Available at: [Link]
-
U.S. National Library of Medicine. (n.d.). 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one. PubChem. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Chemical Synthesis with 1-Bromo-3,3,4,4,4-pentafluoro-2-butanone: A Supplier's Perspective. Available at: [Link]
-
Ayati, A., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(9), 1804. Available at: [Link]
- Boldi, A. M. (2004). Transmitting the power of fluorine: the continuing impact of fluorinated motifs in drug discovery. Journal of Fluorine Chemistry, 125(5), 669-679.
- Fustero, S., et al. (2011). Synthesis and reactivity of fluorinated pyrazoles.
-
Isan, V., & Mandal, S. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(19), 6545. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Available at: [Link]
-
INDOFINE Chemical Company, Inc. (n.d.). 1-BROMO-3,3,4,4,4-PENTAFLUORO-2-BUTANONE. Available at: [Link]
-
Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate. Available at: [Link]
- Zhdankin, V. V. (2014). De novo synthesis of purine and pyrimidine nucleosides. Current organic synthesis, 11(2), 232-246.
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Protocols and Mechanistic Insights for Trifluoromethylation using 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
An Application Guide for Researchers
Abstract: The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. Consequently, the development of novel reagents and protocols for trifluoromethylation is of paramount importance. This document provides a comprehensive technical guide on the use of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one, a unique α-bromo ketone, in the context of synthesizing trifluoromethylated compounds. While this reagent is not a conventional direct source of the CF₃ moiety, its structure presents intriguing possibilities for generating reactive fluoroalkyl species under specific conditions. This guide offers a detailed reagent profile, critical safety protocols, an exploration of plausible reaction mechanisms, and template experimental procedures designed to serve as a robust starting point for research and development.
Reagent Profile and Safe Handling
Physicochemical Properties
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (CAS No: 92737-01-4) is a halogenated ketone with a distinct structure that suggests multiple avenues for chemical reactivity. Its primary characteristics are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-bromo-3,3,4,4,4-pentafluorobutan-2-one | PubChem |
| Molecular Formula | C₄H₂BrF₅O | PubChem |
| Molecular Weight | 240.95 g/mol | PubChem |
| Appearance | Not specified (typically liquid) | - |
| SMILES | C(C(=O)C(C(F)(F)F)(F)F)Br | PubChem |
Critical Safety & Handling Protocols
This reagent is classified as corrosive and can cause severe skin burns and eye damage. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. The container must be kept tightly closed.
-
Spill & Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal. Ensure the area is well-ventilated.
-
-
Waste Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not pour down the drain.
Mechanistic Considerations and Potential Applications
The structure of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one, featuring a reactive C-Br bond and a pentafluoroethyl group adjacent to a carbonyl, suggests it may not be a simple precursor to a CF₃ radical or anion. Instead, its utility may lie in more complex, multi-step transformations.
Plausible Pathway: Photocatalytic C-C Cleavage for CF₃ Radical Generation
A promising, albeit theoretical, pathway involves the photocatalytic cleavage of the C-C bond between the carbonyl group and the pentafluoroethyl moiety. Many photoredox-catalyzed reactions are known to generate radical species under mild conditions using visible light.
Proposed Mechanism:
-
Single Electron Transfer (SET): An excited-state photocatalyst ([PC]*) reduces the reagent, causing the cleavage of the weak C-Br bond to generate a carbon-centered radical and a bromide anion.
-
Radical Rearrangement/Fragmentation: The resulting α-keto radical is highly unstable. It can undergo fragmentation via cleavage of the adjacent C-C bond. This cleavage is thermodynamically driven by the formation of stable products.
-
CF₃ Radical Formation: The pentafluoroethyl radical (•C₂F₅) formed upon fragmentation can potentially eliminate difluorocarbene (:CF₂) to yield the desired trifluoromethyl radical (•CF₃).
-
Substrate Functionalization: The •CF₃ radical then engages with the aromatic or heterocyclic substrate in a standard radical aromatic substitution pathway to afford the final product.
Caption: Proposed photocatalytic pathway for CF₃ radical generation.
Competing Pathway: SN2 Displacement
The most direct and predictable reactivity of this reagent involves the α-bromo position. As a primary alkyl bromide, it is highly susceptible to nucleophilic substitution (Sₙ2) reactions. This pathway does not produce a trifluoromethylated product directly but rather attaches a –CH₂C(O)C₂F₅ moiety to a nucleophile. This could be a valuable transformation for creating complex fluorinated building blocks.
Caption: Standard Sₙ2 reaction pathway for the reagent.
Experimental Protocols
Given the novel nature of using this specific reagent for trifluoromethylation, we provide two protocols. The first is a well-established method for direct C-H trifluoromethylation using a common reagent, which serves as a benchmark. The second is an investigational protocol for using 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one, based on the photocatalytic hypothesis.
Benchmark Protocol: Direct C-H Trifluoromethylation of Heterocycles
This protocol is adapted from established literature for the trifluoromethylation of electron-rich heterocycles using sodium trifluoromethanesulfinate (Langlois' reagent).
Materials:
-
Heterocyclic substrate (e.g., caffeine)
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na)
-
tert-Butyl hydroperoxide (t-BuOOH, 70 wt. % in H₂O)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the heterocyclic substrate (1.0 equiv).
-
Add sodium trifluoromethanesulfinate (3.0 equiv).
-
Add DCM and H₂O to create a biphasic 2.5:1 mixture (e.g., 2.5 mL DCM and 1.0 mL H₂O per 0.2 mmol of substrate).
-
Stir the mixture vigorously at room temperature.
-
Add tert-butyl hydroperoxide (5.0 equiv) dropwise to the stirring mixture.
-
Seal the flask and allow the reaction to stir at room temperature for 3-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Investigational Protocol: Photocatalytic Trifluoromethylation
This protocol is a starting point for investigating the viability of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one as a trifluoromethyl source under photoredox conditions. Optimization of the photocatalyst, solvent, and base will likely be necessary.
Materials:
-
Arene or heterocycle substrate (1.0 equiv)
-
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (2.0 equiv)
-
Photocatalyst, e.g., fac-Ir(ppy)₃ or 4CzIPN (1-2 mol%)
-
Base, e.g., K₂CO₃ or an organic base like DIPEA (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., acetonitrile, DMF, or DMA)
-
Inert gas (Argon or Nitrogen)
Experimental Workflow:
Caption: General workflow for the investigational photocatalytic protocol.
Procedure:
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the substrate (1.0 equiv), photocatalyst (e.g., fac-Ir(ppy)₃, 0.01-0.02 equiv), and base (2.0 equiv).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Through the septum, add the anhydrous, degassed solvent (to achieve a substrate concentration of ~0.1 M).
-
Add 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (2.0 equiv) via syringe.
-
Place the sealed tube approximately 5-10 cm from a blue LED lamp, ensuring the setup is cooled with a fan to maintain room temperature.
-
Irradiate the stirring mixture for 12-48 hours. Monitor the reaction by taking aliquots and analyzing via LC-MS or ¹⁹F NMR.
-
Once the reaction is complete or has stalled, remove it from the light source.
-
Dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue via flash column chromatography.
Data Interpretation and Troubleshooting
Successful implementation of the investigational protocol requires careful analysis.
| Expected Outcome | Analytical Signature | Suggested Action |
| Desired Trifluoromethylation | New peak in ¹⁹F NMR around -60 to -70 ppm (singlet or triplet). Correct mass gain of 49.99 Da (CF₃ - H) in HRMS. | Proceed with full characterization. |
| Sₙ2 Product Formation | Complex multiplet pattern in ¹⁹F NMR corresponding to a C₂F₅ group. Correct mass gain of 222.92 Da (C₄H₂F₅O - Br) in HRMS. | The nucleophile (substrate or base) is outcompeting the photocatalytic cycle. Try a non-nucleophilic base (e.g., proton sponge) or a different solvent. |
| No Reaction | Only starting materials are observed. | Increase catalyst loading, change photocatalyst to one with a more suitable redox potential, try a different solvent, or increase reagent equivalents. |
| Decomposition | Complex mixture of unidentified products. | The radical intermediates may be unstable. Try lowering the reaction temperature or using a lower-energy light source. |
Conclusion
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is a reagent with significant, yet largely unexplored, potential in synthetic chemistry. While its most apparent reactivity follows a classical Sₙ2 pathway, the possibility of leveraging its unique structure to generate trifluoromethyl radicals via photocatalysis presents an exciting frontier. The protocols and mechanistic hypotheses outlined in this guide provide researchers with the foundational knowledge and experimental starting points required to investigate these pathways. Further research is essential to validate the proposed mechanisms and optimize reaction conditions, which could unlock a novel and valuable tool for the synthesis of complex fluorinated molecules.
References
-
PubChem. 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one . National Center for Biotechnology Information. [Link]
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles . Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]
-
Fujiwara, Y., Baxter, R. D., & Baran, P. S. Innate C-H trifluoromethylation of heterocycles . PubMed Central, PMC3167544. [Link]
-
Tang, X., Zhang, M., Chen, Y. (2020). Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate . Nature Communications, 11(1), 3033. [Link]
-
Gustafson, J. L., et al. (2022). Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent . ChemRxiv. [Link]
-
Noël, T., et al. Practical Photocatalytic Trifluoromethylation and Hydrotrifluoromethylation of Styrenes in Batch and Flow . ResearchGate. [Link]
-
Postigo, A., et al. New Visible-Light-Triggered Photocatalytic Trifluoromethylation Reactions of Carbon–Carbon Multiple Bonds and (Hetero)Aromatic Compounds . ResearchGate. [Link]
-
Stevens, C. V., et al. Various protocols for trifluoromethylation . ResearchGate. [Link]
-
Company, A., et al. Photoinduced radical–polar crossover (RPC) reactions . Universitat Autònoma de Barcelona Digital Repository of Documents. [Link]
-
Tlili, A., & Billard, T. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis . Molecules, 25(23), 5693. [Link]
-
Gouverneur, V., et al. Synthetic Approaches to Trifluoromethoxy-Substituted Compounds . ResearchGate. [Link]
-
Jeschke, P. (2004). Trifluoromethyl ethers – synthesis and properties of an unusual substituent . Beilstein Journal of Organic Chemistry, 4, 23. [Link]
- Filo. **Interpretation: Equation for the substitution reaction of 1-bromo-3
The Synthetic Utility of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one in Agrochemical Discovery: A Focus on Thiazole Synthesis
Introduction: The Strategic Role of Fluorinated Building Blocks in Modern Agrochemicals
The introduction of fluorine into bioactive molecules is a cornerstone of modern agrochemical design. The unique physicochemical properties conferred by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can dramatically improve the efficacy and bioavailability of pesticides. 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one has emerged as a highly versatile and valuable fluorinated building block for the synthesis of novel agrochemicals.[1] This α-haloketone provides a reactive handle for the introduction of a pentafluorinated ethyl ketone moiety, a functional group that can significantly influence the biological activity of a parent molecule. This document provides a detailed exploration of the synthetic applications of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one in the context of agrochemical research and development, with a particular focus on its utility in the synthesis of fungicidally active thiazole derivatives.
Physicochemical Properties of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective application in process development and scale-up. The key properties of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1-bromo-3,3,4,4,4-pentafluorobutan-2-one | PubChem |
| CAS Number | 92737-01-4 | PubChem |
| Molecular Formula | C4H2BrF5O | PubChem |
| Molecular Weight | 240.95 g/mol | PubChem |
| Appearance | Not specified, likely a liquid | General Chemical Knowledge |
| Boiling Point | Not specified | |
| Density | Not specified | |
| Solubility | Expected to be soluble in common organic solvents | General Chemical Knowledge |
Core Reactivity and Synthetic Potential
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is a bifunctional molecule, with two primary sites of reactivity: the electrophilic carbon bearing the bromine atom and the electrophilic carbonyl carbon. This dual reactivity allows for a range of synthetic transformations, making it a powerful tool for the construction of complex heterocyclic structures often found in agrochemicals.
The primary mode of reaction for this α-haloketone in the context of heterocyclic synthesis is the Hantzsch thiazole synthesis . This classic condensation reaction provides a straightforward and efficient route to a wide variety of thiazole derivatives, a class of compounds well-represented in commercial fungicides.
Application in Agrochemical Synthesis: The Hantzsch Thiazole Synthesis
The thiazole ring is a key pharmacophore in a number of successful fungicides. The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide-containing compound, most commonly thiourea, to yield a 2-aminothiazole derivative. This reaction is a cornerstone of heterocyclic chemistry and is widely employed in the synthesis of biologically active molecules.
The reaction of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one with thiourea is anticipated to proceed via the Hantzsch mechanism to yield 2-amino-4-(1,1,2,2,2-pentafluoroethyl)thiazole. This fluorinated aminothiazole can then serve as a versatile intermediate for the synthesis of a library of potential fungicidal compounds through further derivatization of the amino group.
Reaction Mechanism: Hantzsch Thiazole Synthesis
The mechanism of the Hantzsch thiazole synthesis is a well-established, multi-step process:
-
Nucleophilic Attack: The sulfur atom of thiourea, being highly nucleophilic, attacks the electrophilic carbon bearing the bromine atom in 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one. This results in the formation of an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The amino group of the isothiouronium intermediate then undergoes an intramolecular nucleophilic attack on the electrophilic carbonyl carbon.
-
Dehydration: The resulting tetrahedral intermediate readily undergoes dehydration to form the aromatic thiazole ring.
Figure 1. Generalized workflow for the Hantzsch synthesis of a fluorinated aminothiazole.
Experimental Protocol: General Procedure for the Synthesis of 2-Amino-4-(1,1,2,2,2-pentafluoroethyl)thiazole
This protocol provides a general methodology for the synthesis of the target aminothiazole intermediate. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary to achieve optimal yields.
Materials:
-
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (1.0 eq)
-
Thiourea (1.0 - 1.2 eq)
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate (optional, for work-up)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea and ethanol. Stir until the thiourea is dissolved.
-
To the stirred solution, add 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure 2-amino-4-(1,1,2,2,2-pentafluoroethyl)thiazole.
Self-Validation:
-
TLC Analysis: Monitor the reaction progress by TLC to ensure the consumption of the starting materials and the formation of the product.
-
Spectroscopic Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The presence of the characteristic signals for the thiazole ring protons and the pentafluoroethyl group will validate the successful synthesis.
Further Derivatization for Agrochemical Discovery
The synthesized 2-amino-4-(1,1,2,2,2-pentafluoroethyl)thiazole serves as a valuable platform for the creation of a diverse library of potential agrochemicals. The primary amino group can be readily functionalized through a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amide derivatives.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
Figure 2. Potential derivatization pathways for agrochemical discovery.
Conclusion and Future Outlook
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is a promising and versatile building block for the synthesis of novel, fluorinated agrochemicals. Its ability to readily participate in the Hantzsch thiazole synthesis provides a direct and efficient route to 2-amino-4-(1,1,2,2,2-pentafluoroethyl)thiazole, a key intermediate for the generation of diverse libraries of potential fungicides. The strategic incorporation of the pentafluoroethyl moiety is anticipated to impart favorable biological and physicochemical properties to the resulting compounds. Further exploration of the reactivity of this building block and the biological evaluation of its derivatives are warranted to fully realize its potential in the development of next-generation crop protection agents.
References
- Ningbo Inno Pharmchem Co., Ltd. (2026). Chemical Synthesis with 1-Bromo-3,3,4,4,4-pentafluoro-2-butanone: A Supplier's Perspective.
-
PubChem. 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
- Khan, R. H., & Bahel, S. C. (1976). Synthesis of Fluoroarylthiazoles and Related Compounds as Possible Fungicides. Agricultural and Biological Chemistry, 40(6), 1129-1135.
- Malūkaitė, D., Grybaitė, B., Vaickelionienė, R., Vaickelionis, G., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022).
- Yogi, P., Ashid, M., Hussain, N., Khan, S., & Joshi, A. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932.
-
Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved from [Link]
Sources
Synthetic Utility of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one: A Guide to Application and Protocol
Abstract
This document provides a comprehensive technical guide on the synthetic applications of 1-bromo-3,3,4,4,4-pentafluorobutan-2-one (CAS No. 92737-01-4). While not a catalyst in its own right, this fluorinated organic intermediate serves as a versatile and powerful building block for the introduction of the 3,3,4,4,4-pentafluoro-2-oxobutyl moiety into a wide range of molecular architectures.[1] Its utility is primarily centered on two key reactive sites: the electrophilic carbon bearing the bromine atom, which is susceptible to nucleophilic displacement, and the electrophilic carbonyl carbon, which can undergo a variety of addition and condensation reactions. This guide will detail the principal reaction pathways, provide exemplary protocols, and discuss the significance of the resulting fluorinated products in the fields of pharmaceutical development, agrochemicals, and materials science.
Introduction: The Strategic Importance of Fluorinated Building Blocks
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry and materials science for modulating a compound's physicochemical and biological properties.[2][3] Fluorine's high electronegativity and relatively small van der Waals radius can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is a valuable reagent in this context, offering a direct route to compounds containing a pentafluorinated ethyl ketone group.[1] The presence of both a reactive bromine atom and a ketone functional group provides orthogonal handles for sequential chemical modifications, making it a strategic choice for the synthesis of complex fluorinated molecules.
Core Reactivity and Mechanistic Considerations
The synthetic applications of 1-bromo-3,3,4,4,4-pentafluorobutan-2-one are dictated by the reactivity of its two key functional groups.
Nucleophilic Substitution at the α-Carbon
The carbon-bromine bond is polarized, rendering the α-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This reaction, typically proceeding via an SN2 mechanism, results in the displacement of the bromide ion and the formation of a new carbon-nucleophile bond. The strongly electron-withdrawing nature of the adjacent pentafluoroethyl and carbonyl groups enhances the electrophilicity of the α-carbon, facilitating this substitution.
Application Note 1: Synthesis of Functionalized Ketones via Nucleophilic Substitution
Objective: To illustrate the general approach for the synthesis of α-substituted pentafluorobutanones using 1-bromo-3,3,4,4,4-pentafluorobutan-2-one as the electrophile.
Causality of Experimental Choices: The choice of solvent and base is critical for the success of these reactions. A polar aprotic solvent like DMF or acetonitrile is typically used to dissolve the reactants and facilitate the SN2 reaction. A non-nucleophilic base, such as potassium carbonate or triethylamine, is often employed to deprotonate acidic nucleophiles (e.g., phenols, thiols) without competing in the substitution reaction. The reaction temperature is maintained at a moderate level to ensure a reasonable reaction rate while minimizing potential side reactions.
Generalized Reaction Scheme:
Figure 1: General workflow for nucleophilic substitution.
Protocol 1.1: Synthesis of 1-(Phenoxy)-3,3,4,4,4-pentafluorobutan-2-one
This protocol describes a representative nucleophilic substitution reaction using phenol as the nucleophile.
Materials:
-
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of phenol (1.1 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes to form the potassium phenoxide.
-
Add 1-bromo-3,3,4,4,4-pentafluorobutan-2-one (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(phenoxy)-3,3,4,4,4-pentafluorobutan-2-one.
Self-Validation: The success of the reaction can be confirmed by spectroscopic methods such as ¹H NMR, ¹⁹F NMR, and mass spectrometry, which will show the incorporation of the phenoxy group and the loss of the bromine atom.
Reactions at the Carbonyl Group
The carbonyl group in 1-bromo-3,3,4,4,4-pentafluorobutan-2-one is highly electrophilic due to the inductive effect of the adjacent α-bromo and pentafluoroethyl substituents. This makes it a prime target for nucleophilic attack, leading to a variety of addition and condensation products.
Application Note 2: Synthesis of Fluorinated Alcohols and Heterocycles
Objective: To demonstrate the utility of the carbonyl group in 1-bromo-3,3,4,4,4-pentafluorobutan-2-one for the synthesis of valuable fluorinated synthons, including secondary alcohols and heterocycles.
Causality of Experimental Choices:
-
Reduction: The use of a mild reducing agent like sodium borohydride is crucial to selectively reduce the ketone to a secondary alcohol without affecting the carbon-bromine bond. The reaction is typically performed in an alcoholic solvent at low temperatures to control the reactivity.
-
Reformatsky Reaction: The Reformatsky reaction utilizes zinc metal to generate an organozinc intermediate from the α-bromo ketone. This in situ-formed nucleophile then adds to an aldehyde or ketone. The choice of an aprotic solvent like THF is essential for the stability of the organozinc reagent.
-
Heterocycle Formation: Condensation with binucleophiles, such as hydrazines or hydroxylamine, provides a direct route to five- and six-membered heterocycles. The reaction conditions are often mildly acidic to catalyze the condensation and subsequent cyclization.
Generalized Reaction Pathways:
Figure 2: Key transformations involving the carbonyl group.
Protocol 2.1: Reduction to 1-Bromo-3,3,4,4,4-pentafluorobutan-2-ol
Materials:
-
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (1.0 eq)
-
Sodium borohydride (NaBH₄) (0.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-bromo-3,3,4,4,4-pentafluorobutan-2-one (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Self-Validation: The formation of the alcohol can be monitored by the disappearance of the ketone carbonyl stretch in the IR spectrum and the appearance of a broad hydroxyl stretch. ¹H and ¹⁹F NMR will confirm the structure of the product.
Protocol 2.2: Reformatsky-type Reaction with Benzaldehyde
Materials:
-
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (1.0 eq)
-
Activated zinc dust (1.5 eq)
-
Benzaldehyde (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, add activated zinc dust (1.5 eq) and anhydrous THF.
-
Add a solution of 1-bromo-3,3,4,4,4-pentafluorobutan-2-one (1.0 eq) and benzaldehyde (1.2 eq) in THF dropwise to the zinc suspension.
-
If the reaction does not initiate, gentle heating may be required.
-
Once initiated, maintain the reaction at a gentle reflux for 2-3 hours.
-
Cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 40 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Self-Validation: The product, a β-hydroxy ketone, can be characterized by NMR and mass spectrometry. The presence of the hydroxyl group and the newly formed carbon-carbon bond will be evident in the spectra.
Data Summary
| Reaction Type | Reagents | Product Class | Significance |
| Nucleophilic Substitution | Phenols, thiols, amines, azides | α-Functionalized pentafluorobutanones | Building blocks for pharmaceuticals and agrochemicals |
| Carbonyl Reduction | NaBH₄, LiAlH₄ | Fluorinated secondary alcohols | Chiral synthons, precursors to other functional groups |
| Reformatsky Reaction | Aldehydes, ketones, Zn | β-Hydroxy ketones | Access to complex fluorinated acyclic systems |
| Heterocycle Formation | Hydrazines, hydroxylamine | Pyrazoles, isoxazoles, etc. | Core structures in many bioactive molecules |
Conclusion and Future Outlook
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is a highly valuable synthetic intermediate whose true utility lies in its ability to introduce the pentafluoro-2-oxobutyl moiety into organic molecules. The dual reactivity of the α-bromo and ketone functionalities allows for a diverse range of chemical transformations, leading to the synthesis of complex fluorinated compounds. While direct catalytic applications of this specific molecule are not documented, the products derived from its reactions are of significant interest in the development of new catalysts, pharmaceuticals, and advanced materials. Further exploration of its reactivity, particularly in asymmetric transformations, will undoubtedly expand its role as a key building block in modern synthetic chemistry.
References
- Ningbo Inno Pharmchem Co., Ltd. (2026). Chemical Synthesis with 1-Bromo-3,3,4,4,4-pentafluoro-2-butanone: A Supplier's Perspective.
- Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
- MDPI. (2021).
- GlobalChemMall. (n.d.). 1-Bromo-3,3,4,4,4-pentafluoro-2-butanone.
- ResearchGate. (2025).
- Takahashi, T., et al. (2003). Improved synthesis of pure [18F]fluoro-compounds for PET studies from bromo-compounds.
- PubChem. (n.d.). 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one.
- Ningbo Inno Pharmchem Co., Ltd. (2026). Chemical Synthesis with 1-Bromo-3,3,4,4,4-pentafluoro-2-butanone: A Supplier's Perspective.
- Alachem Co., Ltd. (n.d.). 92737-01-4 | 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one.
- INDOFINE Chemical Company, Inc. (n.d.). 1-BROMO-3,3,4,4,4-PENTAFLUORO-2-BUTANONE.
- Google Patents. (2016).
- Google Patents. (2016).
- Houben-Weyl. (n.d.). B.
- Google Patents. (1971).
- Beilstein Journals. (2021).
- Atlantis Press. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
- ResearchGate. (n.d.). Efficient Preparations of Fluorine Compounds | Request PDF.
- Synthesis of a-FLUORO ALDEHYDES AND KETONES . A REVIEW. (n.d.).
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The Strategic Utility of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one in Contemporary Drug Discovery
Introduction: A Fluorinated Keystone for Medicinal Chemistry
In the landscape of modern drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing pharmacokinetic and physicochemical properties. 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one emerges as a highly versatile and reactive building block, offering a direct route to introduce the valuable pentafluoroethyl ketone moiety. This functional group can significantly enhance metabolic stability, binding affinity, and lipophilicity of a parent molecule. This guide provides an in-depth exploration of the experimental procedures for leveraging this powerful reagent, with a focus on its application in the synthesis of novel therapeutic agents.
The inherent reactivity of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one lies in its dual functional handles: a reactive α-bromine atom susceptible to nucleophilic displacement and an electrophilic carbonyl group. This allows for a diverse range of chemical transformations, making it an indispensable tool for medicinal chemists in the construction of complex molecular architectures.[1] The pentafluoroethyl group, in particular, is sought after for its ability to mimic the steric profile of larger alkyl groups while imparting unique electronic properties.
Physicochemical Properties and Safety Mandates
A thorough understanding of the chemical's properties is paramount for its safe and effective use in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₄H₂BrF₅O | PubChem[2] |
| Molecular Weight | 240.95 g/mol | PubChem[2] |
| CAS Number | 92737-01-4 | Ningbo Inno Pharmchem Co., Ltd.[1] |
| Appearance | Not specified, likely a liquid | General knowledge |
| Boiling Point | Not specified | |
| Density | Not specified |
Safety and Handling:
According to aggregated GHS data, 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is classified as a substance that causes severe skin burns and eye damage.[2] Therefore, stringent adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Core Reactivity and Mechanistic Considerations
The synthetic utility of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is primarily centered around the reactivity of the carbon-bromine bond. The electron-withdrawing nature of the adjacent pentafluoroethyl ketone moiety enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.
Figure 1. General workflow for nucleophilic substitution.
This SN2-type displacement is a cornerstone of its application, allowing for the facile formation of carbon-sulfur, carbon-nitrogen, and carbon-oxygen bonds, thereby enabling the synthesis of a diverse array of molecular structures.
Application Protocol: Synthesis of Thioether Fluoroketone Inhibitors
This protocol is adapted from a study focused on the development of potent and selective inhibitors for Group VIA calcium-independent phospholipase A₂.[3] It exemplifies the reaction of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one with a thiol to form a thioether linkage, a common motif in bioactive molecules.
Objective: To synthesize a thioether-linked pentafluoroethyl ketone derivative via nucleophilic substitution.
Materials:
-
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
-
A suitable thiol (e.g., 4-methoxythiophenol)
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile)
-
A mild base (e.g., triethylamine or potassium carbonate)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) apparatus for reaction monitoring
-
Silica gel for column chromatography
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one | C4H2BrF5O | CID 2736355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of Potent and Selective Inhibitors for Group VIA Calcium-Independent Phospholipase A2 Guided by Molecular Dynamics and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one in Advanced Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of polymer chemistry, the strategic incorporation of fluorine atoms into macromolecules offers a powerful tool to tailor material properties, imparting enhanced thermal stability, chemical resistance, and unique surface characteristics. 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one emerges as a highly versatile building block in this domain, offering a gateway to novel fluorinated polymers through various synthetic strategies. This guide provides an in-depth exploration of its applications, supported by detailed protocols and the underlying scientific rationale.
Introduction to a Unique Fluorinated Ketone
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one, with the chemical formula C₄H₂BrF₅O, is a halogenated ketone characterized by a reactive bromine atom and a pentafluoroethyl group.[1][2] Its distinct molecular architecture, featuring both a reactive site for substitution and a bulky, electron-withdrawing fluoroalkyl chain, makes it a valuable intermediate in organic synthesis and a compelling candidate for polymer modification.[3] This compound is a colorless to light yellow liquid with a boiling point of 93-94°C.[2] Due to its chemical nature, it is classified as a substance that can cause severe skin burns and eye damage, necessitating careful handling and the use of appropriate personal protective equipment in a well-ventilated area.[1]
| Property | Value |
| CAS Number | 92737-01-4 |
| Molecular Formula | C₄H₂BrF₅O |
| Molecular Weight | 240.96 g/mol [2] |
| Boiling Point | 93-94 °C[2] |
| Appearance | Colorless to light yellow liquid |
| Purity | >95%[2] |
Core Applications in Polymer Chemistry
The utility of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one in polymer science primarily revolves around its application as a functionalizing agent in post-polymerization modifications. The presence of a labile bromine atom allows for its attachment to polymer backbones, introducing the pentafluoroethyl ketone moiety which can significantly alter the polymer's properties or serve as a handle for further chemical transformations.
Post-Polymerization Modification: A Gateway to Functional Polymers
Post-polymerization modification is a powerful strategy to introduce functional groups onto a polymer chain that might not be compatible with the initial polymerization conditions. 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is an excellent candidate for such modifications, particularly for polymers bearing nucleophilic side groups like hydroxyl or thiol functionalities.
Protocol 1: Modification of Poly(vinyl alcohol) with 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
This protocol details the functionalization of poly(vinyl alcohol) (PVA), a water-soluble and biocompatible polymer, to introduce pendant pentafluoroethyl ketone groups. This modification can enhance the hydrophobicity and thermal stability of the PVA backbone.
Causality of Experimental Choices:
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is chosen to dissolve the polar PVA and facilitate the nucleophilic substitution reaction.
-
Base: A non-nucleophilic base, such as triethylamine (TEA), is used to deprotonate the hydroxyl groups of PVA, creating nucleophilic alkoxide ions without competing in the substitution reaction.
-
Temperature: A moderately elevated temperature is employed to increase the reaction rate without causing degradation of the polymer.
-
Purification: Precipitation in a non-solvent (e.g., diethyl ether or acetone) is an effective method to remove unreacted reagents and byproducts, yielding the purified functionalized polymer.
Experimental Workflow:
Workflow for PVA functionalization.
Materials:
-
Poly(vinyl alcohol) (PVA), Mw = 50,000 g/mol
-
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (BPFB)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA), distilled
-
Diethyl ether, anhydrous
-
Argon or Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Dropping funnel
-
Schlenk line or inert gas setup
-
Filtration apparatus
Procedure:
-
Dissolution of PVA: In a flame-dried three-neck round-bottom flask under an inert atmosphere, dissolve 1.0 g of PVA in 20 mL of anhydrous DMF with stirring. Gentle heating may be required to facilitate dissolution.
-
Addition of Base: Cool the solution to 0°C using an ice bath and add 1.5 equivalents of triethylamine (relative to the hydroxyl groups of PVA) dropwise.
-
Addition of BPFB: Slowly add 1.2 equivalents of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one via a dropping funnel over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60°C. Let the reaction proceed for 24 hours under an inert atmosphere.
-
Purification: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of cold diethyl ether with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration, wash thoroughly with fresh diethyl ether to remove any unreacted starting materials and salts.
-
Drying: Dry the functionalized polymer under vacuum at 40°C to a constant weight.
Characterization:
-
FTIR Spectroscopy: Confirm the functionalization by the appearance of a characteristic carbonyl (C=O) stretching peak from the ketone group around 1730-1750 cm⁻¹ and C-F stretching peaks.
-
¹H and ¹⁹F NMR Spectroscopy: Determine the degree of substitution by comparing the integration of the polymer backbone protons with the protons of the methylene group adjacent to the ketone in ¹H NMR, and by analyzing the signals in the ¹⁹F NMR spectrum.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the modified polymer compared to the starting PVA.
Future Perspectives: 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one as a Latent Initiator
While its primary demonstrated application lies in post-polymerization modification, the structure of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one suggests its potential as a precursor for initiating polymerization. The carbon-bromine bond can be cleaved under certain conditions to generate a radical, which could then initiate a free-radical polymerization. For instance, in Atom Transfer Radical Polymerization (ATRP), this compound could potentially act as an initiator in the presence of a suitable transition metal catalyst.
Conceptual Workflow for ATRP Initiation:
Sources
Application Notes & Protocols: Synthesis of Novel Compounds from 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity.[1][2] 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (CAS: 92737-01-4) emerges as a highly versatile and reactive building block for this purpose.[3] This molecule possesses two key points of reactivity: an electrophilic carbonyl carbon, activated by the adjacent pentafluoroethyl group, and a reactive C-Br bond, amenable to nucleophilic displacement.[3][4][5] This guide provides in-depth protocols and technical insights for leveraging this reagent in the synthesis of diverse, high-value compounds, targeting researchers and professionals in drug development and chemical synthesis.
Introduction: The Strategic Value of Fluorinated Building Blocks
Fluorinated organic compounds have become indispensable in the pharmaceutical and agrochemical industries.[3][6] The unique physicochemical properties conferred by fluorine atoms can dramatically improve a drug candidate's profile.[1] 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is a powerful tool for introducing the pentafluoroethyl ketone moiety into various molecular architectures. Its bifunctional nature allows for a range of transformations, making it a critical intermediate for generating novel heterocyclic and acyclic structures with significant potential for biological activity.[3]
This document outlines three core synthetic strategies utilizing this reagent:
-
Nucleophilic Substitution: Direct displacement of the bromide to form new C-N, C-S, and C-O bonds.
-
Reformatsky Reaction: A classic organozinc-mediated reaction at the carbonyl group to generate complex β-hydroxy ketones.
-
[4+2] Cycloaddition: Employing the activated ketone in Diels-Alder type reactions to construct fluorinated cyclic systems.
Protocol I: Nucleophilic Displacement of Bromide
The α-bromo position of the ketone is susceptible to nucleophilic substitution, typically proceeding via an SN2 mechanism.[7][8] This reaction pathway is a straightforward method for introducing heteroatomic functionality.
Expert Insight: The high electronegativity of the adjacent carbonyl and pentafluoroethyl groups enhances the electrophilicity of the α-carbon, making it highly receptive to nucleophilic attack. However, strong, unhindered nucleophiles are preferred to ensure efficient reaction kinetics and minimize potential side reactions like elimination.
Protocol 2.1: Synthesis of S-(3,3,4,4,4-Pentafluoro-2-oxobutyl) ethanethioate
Objective: To demonstrate a typical SN2 reaction by synthesizing an α-thioester derivative.
Materials:
-
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (1.0 eq)
-
Potassium thioacetate (1.2 eq)
-
Acetone (anhydrous)
-
Round-bottom flask, magnetic stirrer, condenser
-
Standard work-up and purification equipment
Procedure:
-
To a 100 mL round-bottom flask charged with a magnetic stir bar, add potassium thioacetate (1.2 eq, 1.37 g) and 40 mL of anhydrous acetone.
-
Stir the suspension at room temperature for 10 minutes.
-
Add 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (1.0 eq, 2.41 g) dropwise to the stirring suspension.
-
Attach a condenser and heat the mixture to a gentle reflux (approx. 56°C) for 4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the potassium bromide salt.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Redissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the resulting oil via silica gel column chromatography (Hexane:Ethyl Acetate gradient) to yield the pure product.
Expected Results & Data:
| Parameter | Value |
| Product | S-(3,3,4,4,4-Pentafluoro-2-oxobutyl) ethanethioate |
| Physical State | Pale yellow oil |
| Yield | 85-92% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.15 (s, 2H, -CH₂-), δ 2.40 (s, 3H, -CH₃) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -81.2 (t, 3F, -CF₃), δ -120.5 (q, 2F, -CF₂-) |
| MS (ESI+) | m/z = 237.0 [M+H]⁺ |
Protocol II: The Reformatsky Reaction for C-C Bond Formation
The Reformatsky reaction provides a powerful method for forming carbon-carbon bonds by reacting an α-halo carbonyl compound with an aldehyde or ketone in the presence of metallic zinc.[9][10] The reaction proceeds through the formation of an organozinc intermediate, or 'Reformatsky enolate', which is less basic than Grignard reagents or organolithiums, allowing it to be formed in the presence of the carbonyl electrophile without premature reaction.[11][12]
Expert Insight: Activation of the zinc metal is crucial for a successful reaction. This is typically achieved by briefly heating the zinc dust with a small crystal of iodine. The pentafluoroethyl group makes the ketone carbonyl highly electrophilic, but for this protocol, we will use the reagent to form the nucleophilic zinc enolate, which will then attack a separate aldehyde or ketone.
Protocol 3.1: Synthesis of a Novel β-Hydroxy Ketone
Objective: To synthesize 1-hydroxy-1-phenyl-4,4,5,5,5-pentafluoropentan-3-one via a Reformatsky reaction with benzaldehyde.
Materials:
-
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (1.0 eq)
-
Zinc dust, activated (<325 mesh) (1.5 eq)
-
Benzaldehyde (1.1 eq)
-
Iodine (catalytic amount)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Activate the zinc dust: In a flame-dried 100 mL three-neck flask equipped with a reflux condenser and dropping funnel, add zinc dust (1.5 eq, 0.98 g) and a single crystal of iodine. Gently heat the flask under vacuum with a heat gun until purple iodine vapors are observed, then allow it to cool under an inert atmosphere (N₂ or Ar).
-
Add 20 mL of anhydrous THF to the activated zinc.
-
In the dropping funnel, prepare a solution of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (1.0 eq, 2.41 g) and benzaldehyde (1.1 eq, 1.17 g) in 15 mL of anhydrous THF.
-
Add ~10% of the solution from the dropping funnel to the zinc suspension and warm the mixture gently to initiate the reaction (indicated by slight bubbling or an exothermic event).
-
Once initiated, add the remainder of the solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue heating at reflux for an additional 1 hour.
-
Cool the reaction mixture to 0°C in an ice bath and quench by slowly adding 20 mL of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate) to afford the desired β-hydroxy ketone.
Expected Results & Data:
| Parameter | Value |
| Product | 1-Hydroxy-1-phenyl-4,4,5,5,5-pentafluoropentan-3-one |
| Physical State | White solid or viscous oil |
| Yield | 65-75% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.25 (m, 5H, Ar-H), 5.20 (dd, 1H, -CH(OH)-), 3.55 (d, 1H, -OH), 3.10 (m, 2H, -CH₂-) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -81.5 (t, 3F, -CF₃), δ -122.1 (q, 2F, -CF₂-) |
| MS (ESI+) | m/z = 269.1 [M+H]⁺ |
Application Note: [4+2] Cycloaddition Reactions
While less common for simple ketones, the electron-withdrawing power of the pentafluoroethyl group can activate the carbonyl C=O bond, or an enone derivative, to participate as a dienophile in [4+2] cycloaddition (Diels-Alder) reactions.[13] This strategy opens a pathway to complex, fluorinated six-membered heterocyclic rings, which are valuable scaffolds in drug discovery.
Expert Insight: For the ketone to act as a dienophile directly (a hetero-Diels-Alder reaction), high temperatures and a highly reactive, electron-rich diene are typically required. A more reliable approach may involve first converting the α-bromo ketone into an α,β-unsaturated ketone, which can then readily participate in standard Diels-Alder reactions. However, the protocol below outlines a prospective hetero-Diels-Alder approach.
Protocol 4.1: Prospective Synthesis of a Dihydropyran Derivative
Objective: To explore the feasibility of a hetero-Diels-Alder reaction with an electron-rich diene like 2,3-dimethyl-1,3-butadiene.
Materials:
-
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (1.0 eq)
-
2,3-Dimethyl-1,3-butadiene (3.0 eq)
-
Toluene (anhydrous)
-
High-pressure reaction vessel or sealed tube
Procedure:
-
To a thick-walled glass pressure tube, add 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (1.0 eq, 2.41 g).
-
Add anhydrous toluene (10 mL) followed by 2,3-dimethyl-1,3-butadiene (3.0 eq, 2.46 g).
-
Seal the tube securely and place it in an oil bath behind a protective blast shield.
-
Heat the reaction to 150°C for 24-48 hours.
-
Cool the tube to room temperature before opening.
-
Transfer the contents to a round-bottom flask and concentrate under reduced pressure to remove excess diene and solvent.
-
Analyze the crude residue by ¹H NMR, ¹⁹F NMR, and LC-MS to identify potential cycloadducts.
-
If conversion is observed, proceed with purification via column chromatography or preparative HPLC.
Scientist's Note: This is an exploratory protocol. The reaction may require optimization of temperature, pressure, or the use of a Lewis acid catalyst to promote the cycloaddition. The bromine atom may also be eliminated under the harsh conditions, leading to other products. Careful analysis of the outcome is essential.
Conclusion
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is a potent and versatile reagent for the synthesis of novel fluorinated compounds. The protocols detailed herein provide reliable, step-by-step methods for leveraging its key reactive sites through nucleophilic substitution and organozinc-mediated C-C bond formation. Furthermore, its potential in cycloaddition reactions offers exciting avenues for the creation of complex heterocyclic scaffolds. These applications underscore its value to researchers and scientists dedicated to advancing drug discovery and materials science through innovative chemical synthesis.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. (2020). PubMed.
- Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. (2020). MDPI.
- The Role of Fluorinated Ketones in Modern Pharmaceutical Synthesis. (n.d.). Dakenchem.
- Chemical Synthesis with 1-Bromo-3,3,4,4,4-pentafluoro-2-butanone: A Supplier's Perspective. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Applications of Fluorine in Medicinal Chemistry. (n.d.). ACS Publications.
- The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.
- Reformatsky Reaction. (n.d.). Cambridge University Press.
- Reformatsky Reaction. (n.d.). NROChemistry.
- 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one. (n.d.). PubChem.
- Reformatsky reaction. (n.d.). Wikipedia.
- Reformatsky Reaction. (n.d.). Organic Chemistry Portal.
- Reformatsky Reaction. (2021). Scribd.
- The Discovery of Nucleophilic Substitution Reactions. (2025). Chemistry LibreTexts.
- The Discovery of Nucleophilic Substitution Reactions. (n.d.). NC State University Libraries.
- Application Notes and Protocols for Cycloaddition Reactions with 3-Bromofuran-2,5-dione. (n.d.). Benchchem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. nbinno.com [nbinno.com]
- 4. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 9. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 11. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 12. Reformatsky Reaction [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Yield in Reactions with 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one. This versatile fluorinated building block is a powerful tool for introducing a pentafluorinated ethyl ketone moiety into a wide range of molecular scaffolds.[1] However, its unique combination of a reactive α-bromo ketone and a strongly electron-withdrawing pentafluoroethyl group can present specific challenges in achieving optimal reaction yields.
This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges and improve the outcomes of your experiments.
Troubleshooting Guide: Addressing Common Issues
This section addresses specific problems you may encounter during your reactions, providing potential causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
Question: I am observing a low yield of my desired product, with a significant amount of unreacted 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one remaining. What are the likely causes and how can I improve the conversion?
Answer: Low conversion in nucleophilic substitution reactions with this substrate can often be attributed to several factors related to reagent purity, reaction conditions, and the nature of the nucleophile.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Nucleophilicity | The electron-withdrawing effect of the pentafluoroethyl group can somewhat deactivate the α-carbon to nucleophilic attack. Weakly nucleophilic reagents may not react efficiently. | - Use a stronger nucleophile if compatible with your overall synthetic strategy.- For alcohol or amine nucleophiles, consider deprotonation with a non-nucleophilic base (e.g., NaH, K₂CO₃) to generate the more reactive alkoxide or amide. |
| Poor Reagent/Solvent Quality | Trace amounts of water or other protic impurities can quench nucleophiles (especially if they are strong bases) or react with the starting material. | - Ensure all reagents are of high purity and solvents are anhydrous.- Flame-dry glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inadequate Reaction Temperature | The reaction may have a significant activation energy that is not being overcome at the current temperature. | - Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or LC-MS.- Consider switching to a higher-boiling point solvent if necessary. |
| Steric Hindrance | A bulky nucleophile may have difficulty accessing the α-carbon. | - If possible, consider a less sterically hindered nucleophile.- Increasing the reaction temperature may help overcome steric barriers. |
Issue 2: Formation of a Complex Mixture of Byproducts
Question: My reaction is producing multiple unexpected spots on TLC, and purification is proving difficult. What are the likely side reactions, and how can I suppress them?
Answer: The formation of multiple byproducts is a common challenge with α-haloketones. Understanding the potential side reactions is key to optimizing your conditions for selectivity.
-
Favorskii Rearrangement: In the presence of a base, α-haloketones lacking an α'-hydrogen, such as 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one, can undergo a quasi-Favorskii rearrangement. This involves nucleophilic attack at the carbonyl carbon, followed by migration of the pentafluoroethyl group to yield a carboxylic acid derivative (ester or amide, depending on the nucleophile and solvent).
// Reactant reactant [label=<
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
];
// Intermediate intermediate [label=<
Tetrahedral Intermediate
];
// Product product [label=<
Rearranged Product(e.g., Ester/Amide)
];
// Pathway reactant -> intermediate [label="+ Base/Nucleophile", fontcolor="#34A853"]; intermediate -> product [label="Migration of C₂F₅ group", fontcolor="#EA4335"]; }
Favorskii Rearrangement Pathway
-
Elimination Reactions: While less common for α-haloketones without α'-protons, the use of strong, sterically hindered bases could potentially lead to elimination pathways, though this is less likely for this specific substrate.
| Potential Cause | Explanation | Recommended Solution |
| Strongly Basic Conditions | Strong bases can promote the Favorskii rearrangement. | - Use a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) in place of strong bases like alkoxides or hydroxides, especially if your nucleophile requires activation.- If using a strong base is unavoidable, add it slowly at a low temperature to control the reaction. |
| High Reaction Temperature | Higher temperatures can provide the activation energy for side reactions to occur. | - Attempt the reaction at a lower temperature, even if it requires a longer reaction time.- Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent product degradation or further side reactions. |
| Nucleophile Ambiguity | Some nucleophiles can react at either the α-carbon or the carbonyl carbon. | - For reactions with binucleophiles (e.g., hydrazine, thiourea), careful control of stoichiometry and reaction conditions is crucial to favor the desired cyclization pathway over the Favorskii rearrangement. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of reactivity for 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one?
A1: The primary and most synthetically useful mode of reactivity is nucleophilic substitution at the α-carbon, displacing the bromide leaving group.[1] This SN2-type reaction is facilitated by the electron-withdrawing nature of the adjacent carbonyl and pentafluoroethyl groups, which polarizes the C-Br bond.
Q2: I am planning to synthesize a pyrazole derivative. What general conditions should I consider?
A2: The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound (or a synthon thereof) with a hydrazine derivative.[2][3][4] In your case, 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one can act as a 1,3-bielectrophile precursor. A plausible approach involves reacting it with a hydrazine.
start [label="{1-Bromo-3,3,4,4,4-pentafluorobutan-2-one | + Hydrazine Derivative}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="{Initial Adduct | (Hydrazone formation and/ornucleophilic substitution)}"]; cyclization [label="{Intramolecular Cyclization}"]; product [label="{Substituted Pyrazole}", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> intermediate [label="Step 1", fontcolor="#202124"]; intermediate -> cyclization [label="Step 2", fontcolor="#202124"]; cyclization -> product [label="Step 3", fontcolor="#202124"]; }
General Workflow for Pyrazole Synthesis
Key Considerations for Pyrazole Synthesis:
-
Solvent: Ethanol or acetic acid are common solvents for such condensations.
-
Base: The reaction may proceed without a base, or a mild base like sodium acetate can be used to neutralize the HBr formed.
-
Temperature: Refluxing conditions are often employed to drive the reaction to completion.
Q3: I want to synthesize a thiazole derivative. What is a good starting point?
A3: The Hantzsch thiazole synthesis is a classic and reliable method that involves the reaction of an α-haloketone with a thioamide-containing compound, most commonly thiourea.[5][6][7]
General Protocol for Thiazole Synthesis:
-
Dissolve: Dissolve 1 equivalent of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one in a suitable solvent such as ethanol.
-
Add Thioamide: Add 1 to 1.2 equivalents of thiourea or a substituted thioamide.
-
Heat: Heat the reaction mixture to reflux and monitor by TLC.
-
Work-up: Upon completion, cool the reaction mixture and neutralize with a base (e.g., aqueous NaHCO₃) to precipitate the product. The product can then be collected by filtration or extracted with an organic solvent.
Q4: How should I handle and store 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one?
A4: This compound is classified as causing severe skin burns and eye damage.[8] It is crucial to handle it with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
Experimental Protocols: Representative Examples
The following protocols are illustrative examples based on established reactivity patterns of α-haloketones. Optimization may be required for specific substrates.
Protocol 1: Synthesis of a Substituted Furan
This protocol outlines a general procedure for the synthesis of a furan derivative via a modified Feist-Benary furan synthesis.
-
Reagents & Setup: To a round-bottom flask equipped with a magnetic stir bar, add a 1,3-dicarbonyl compound (1.1 equivalents) and a suitable solvent (e.g., ethanol).
-
Base Addition: Add a base such as pyridine or triethylamine (1.2 equivalents) and stir for 10 minutes at room temperature.
-
Substrate Addition: Slowly add 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (or a temperature determined by optimization) and monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool to room temperature, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Substituted Pyrrole
This protocol describes a general approach to synthesizing a pyrrole derivative, adapting the Hantzsch pyrrole synthesis.
-
Reagents & Setup: In a round-bottom flask, dissolve an amine (1.0 equivalent) and a β-ketoester (1.0 equivalent) in glacial acetic acid.
-
Substrate Addition: Add 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (1.0 equivalent) to the mixture.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and pour it over ice. Neutralize with a suitable base (e.g., aqueous ammonia or NaOH) until a precipitate forms.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water).
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// Troubleshooting for Low SM check_byproducts [label="Analyze Byproducts (TLC, LC-MS)", fillcolor="#FBBC05"]; favorskii [label="Favorskii Rearrangement Suspected", fillcolor="#F1F3F4"]; degradation [label="Product Degradation", fillcolor="#F1F3F4"];
// Solutions for Byproducts weaker_base [label="Use Weaker Base / Control Stoichiometry", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; lower_temp [label="Lower Reaction Temperature", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_conversion; check_conversion -> high_sm [label="Yes"]; check_conversion -> low_sm [label="No"];
high_sm -> increase_temp; high_sm -> stronger_nucleophile; high_sm -> check_purity;
low_sm -> check_byproducts; check_byproducts -> favorskii; check_byproducts -> degradation;
favorskii -> weaker_base; favorskii -> lower_temp; degradation -> lower_temp; }
Troubleshooting Workflow for Low Yields
References
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
- Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Chemical Synthesis with 1-Bromo-3,3,4,4,4-pentafluoro-2-butanone: A Supplier's Perspective. [Link]
- Erian, A. W. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865.
-
Wikipedia. Cook–Heilbron thiazole synthesis. [Link]
-
Semantic Scholar. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]
-
ResearchGate. Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. [Link]
-
Sandmeyer, T. L. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. [Link]
-
Saucier, M. A. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi, eGrove. [Link]
-
PubChem. 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one. [Link]
- Al-Abdullah, E. S., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1735.
- de la Torre, M. C., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6528.
- Gherghereh, R., et al. (2018).
- Cerdán, S., & Elguero, J. (2010).
- El-Sayed, N. N. E., et al. (2017).
-
Organic Chemistry Portal. Synthesis of thiazoles. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. chim.it [chim.it]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one | C4H2BrF5O | CID 2736355 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one Reactions
Welcome to the technical support center for navigating the complexities of purifying reaction products derived from 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one. This versatile fluorinated building block is instrumental in synthesizing novel pharmaceuticals, agrochemicals, and advanced materials due to the unique properties imparted by the pentafluoroethyl ketone moiety.[1] However, the distinct physicochemical characteristics of organofluorine compounds often necessitate specialized purification strategies.
This guide provides in-depth troubleshooting advice and frequently asked questions to empower researchers, scientists, and drug development professionals to overcome common purification challenges, ensuring the isolation of highly pure target molecules.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the purification of your reaction products. The underlying principle for many of these purification challenges is the unique nature of fluorinated compounds, which can exhibit different polarity and interaction profiles compared to their non-fluorinated analogs.
Scenario 1: Poor Separation of Product from Starting Material/Byproducts during Column Chromatography
Question: I'm struggling to achieve good separation between my desired product and unreacted 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one or other closely-eluting impurities on a standard silica gel column. What can I do?
Answer: This is a common challenge. The high fluorine content can significantly alter a molecule's interaction with the stationary phase. Here’s a systematic approach to troubleshoot this issue:
Underlying Cause & Recommended Actions:
-
Co-elution due to Similar Polarity: Standard solvent systems (e.g., ethyl acetate/hexanes) may not be optimal for resolving highly fluorinated compounds.
-
Solution: Experiment with a wider range of solvent systems. Consider incorporating moderately polar, non-protic solvents like dichloromethane (DCM) or diethyl ether. Sometimes, a small percentage of a more polar solvent like methanol can improve separation, but be cautious of product solubility and stability.
-
-
Strong Interaction with Silica: The carbonyl group and the bromine atom in the starting material, alongside the fluorinated tail, create a unique electronic profile that can lead to peak tailing or smearing on silica gel.
-
Solution 1: Deactivate the Silica Gel: If you suspect your compound is sensitive to the acidity of silica gel, you can deactivate it.[2] This is achieved by pre-treating the silica with a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v in your eluent), which can significantly improve peak shape and resolution.
-
Solution 2: Alternative Stationary Phases: Consider using alternative stationary phases that offer different selectivity.[3][4]
-
Fluorinated Stationary Phases: HPLC columns with perfluoroalkyl or pentafluorophenyl phases are specifically designed for the separation of fluorinated compounds and can provide enhanced retention and selectivity.[4]
-
Alumina (Neutral or Basic): For compounds that are sensitive to acidic conditions, alumina can be an excellent alternative to silica gel.
-
Florisil®: A magnesium silicate-based adsorbent that can offer different selectivity compared to silica.[2]
-
-
Experimental Protocol: Optimizing Flash Column Chromatography for Fluorinated Compounds
-
Thin-Layer Chromatography (TLC) Analysis: Before committing to a column, thoroughly screen various solvent systems using TLC. Aim for an Rf value of 0.2-0.4 for your target compound. Test solvent systems such as:
-
Hexanes/Ethyl Acetate
-
Hexanes/Dichloromethane
-
Hexanes/Diethyl Ether
-
Toluene/Ethyl Acetate
-
-
Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.
-
Loading: Load the crude product in a minimal amount of the initial eluent or a solvent in which it is highly soluble and can be easily adsorbed onto a small amount of silica before loading onto the column.
-
Elution: Start with a less polar solvent system and gradually increase the polarity (gradient elution). This often provides better resolution than isocratic (constant solvent composition) elution.
Scenario 2: Product is a Volatile Liquid, and I'm Losing it During Solvent Removal.
Question: My purified product appears to be a low-boiling liquid, and I'm experiencing significant sample loss when I try to remove the purification solvents under reduced pressure. How can I isolate my product without it evaporating?
Answer: This is a critical issue, especially with smaller-scale reactions. The presence of multiple fluorine atoms can lower the boiling point of a molecule compared to its non-fluorinated counterpart of similar molecular weight.
Underlying Cause & Recommended Actions:
-
High Vapor Pressure of the Product: The combination of a relatively low molecular weight and the presence of fluorine can lead to high volatility.
-
Solution 1: Careful Rotary Evaporation:
-
Use a higher pressure (less vacuum) on the rotary evaporator.
-
Keep the water bath temperature low (room temperature or even an ice bath).
-
Use a bump trap and consider cooling it with dry ice/acetone to catch any volatilized product.
-
-
Solution 2: Extractive Work-up: If your product has a significantly different solubility profile from the impurities, a liquid-liquid extraction might be a viable purification step to minimize the need for extensive chromatography and subsequent solvent removal. Fluorinated compounds can sometimes be selectively extracted using fluorous solvents.[5]
-
Solution 3: Distillation: For larger quantities of thermally stable products, distillation can be an effective purification method.[6][7]
-
Simple Distillation: If there is a large difference in boiling points between your product and impurities.
-
Fractional Distillation: For separating compounds with closer boiling points.
-
Vacuum Distillation: To lower the boiling point of high-boiling compounds and prevent decomposition.
-
-
Scenario 3: Formation of Hard-to-Separate Dimers or Trimers
Question: I'm observing significant amounts of what I believe are dimeric or trimeric byproducts in my reaction mixture. These are proving very difficult to separate from my desired product.
Answer: The starting material, 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one, and its derivatives can potentially undergo self-condensation or oligomerization reactions under certain conditions (e.g., in the presence of strong bases).
Underlying Cause & Recommended Actions:
-
Reaction Conditions Favoring Self-Condensation: The presence of both an enolizable ketone and a reactive bromide can lead to side reactions.
-
Solution 1: Reaction Optimization:
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Slow Addition of Reagents: Add the base or nucleophile slowly to maintain a low instantaneous concentration, minimizing side reactions.
-
Choice of Base: Use a non-nucleophilic, hindered base if possible to favor the desired reaction over side reactions.
-
-
Solution 2: Purification of Byproducts: In some cases, these byproducts can be removed through chemical means. For instance, treatment with an oxidizing agent like potassium permanganate has been used to remove dimeric and trimeric byproducts from fluorinated ketones.[8] Caution: This approach must be carefully evaluated for compatibility with your desired product.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to take when working with 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one and its reaction products?
A1: 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is classified as a substance that can cause severe skin burns and eye damage.[9] Always handle this compound and its reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Be aware of the potential for the formation of hazardous byproducts and handle all reaction mixtures with care.
Q2: Are there any specialized analytical techniques that are particularly useful for characterizing the purity of these fluorinated compounds?
A2: Yes, in addition to standard techniques like ¹H and ¹³C NMR, ¹⁹F NMR is an invaluable tool. It provides information on the number and electronic environment of the fluorine atoms in your molecule, which can be crucial for confirming the structure and identifying fluorine-containing impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for analyzing the purity of volatile fluorinated compounds.[10]
Q3: Can I use reversed-phase chromatography for purifying my products?
A3: Absolutely. Reversed-phase high-performance liquid chromatography (RP-HPLC) can be a powerful tool for purifying fluorinated compounds.[3][11] Interestingly, using a standard C8 or C18 column with a fluorinated eluent (like trifluoroethanol) can achieve excellent separation based on the fluorine content percentage.[11] Alternatively, using a fluorinated stationary phase can provide unique selectivity.[3][4]
Q4: My fluorinated product seems to be interacting with metal ions. Is this a known phenomenon?
A4: Yes, there is evidence that certain metal ions can interact with and even extract fluorine from organofluorine compounds.[12][13] If you are using metal catalysts or reagents, be aware of the potential for such interactions, which could affect your product's stability and purification. If you suspect this is an issue, consider using metal-free reaction conditions or employing purification techniques that remove metal contaminants, such as using a metal scavenger resin.
Visualizations
Troubleshooting Workflow for Poor Chromatographic Separation
Caption: A decision tree for troubleshooting poor chromatographic separation.
Purification Strategy Selection Based on Product Properties
Sources
- 1. nbinno.com [nbinno.com]
- 2. Purification [chem.rochester.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.york.ac.uk [pure.york.ac.uk]
- 6. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
- 7. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
- 8. EP1261398A2 - Use of fluorinated ketones in fire extinguishing compositions - Google Patents [patents.google.com]
- 9. 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one | C4H2BrF5O | CID 2736355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
side reactions of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one and their prevention
Welcome to the technical resource for 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (CAS 92737-01-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive fluorinated building block.[1][2] Instead of a generic protocol, we will explore the reactivity of this α-haloketone through a series of frequently asked questions and troubleshooting scenarios, focusing on the prevention of common side reactions to ensure the success of your synthesis.
Understanding the Reactivity of an α-Fluorinated Haloketone
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is a powerful synthetic intermediate.[1] Its utility stems from two key features: the highly reactive α-bromo group adjacent to a ketone and the electron-withdrawing pentafluoroethyl group. The carbonyl group polarizes the C-Br bond, making the α-carbon exceptionally electrophilic and susceptible to nucleophilic attack, primarily via an SN2 mechanism.[3][4] However, this enhanced reactivity is a double-edged sword, opening pathways to several undesired side reactions, particularly in the presence of bases.
FAQ 1: Issues with Nucleophilic Substitution Reactions
This is the most common application for this reagent. However, users often face challenges with yield and purity.
Question: I am attempting a standard SN2 reaction with a nucleophile, but my yield is low and I'm seeing multiple byproducts. What is happening?
Answer: Low yields in SN2 reactions with this substrate can typically be traced to two primary causes: the basicity of your nucleophile and the potential for a rearrangement reaction.
-
Nucleophile Basicity vs. Nucleophilicity: While a strong nucleophile is required for an efficient SN2 reaction, a strongly basic nucleophile can cause competing side reactions.[5] Instead of attacking the α-carbon, a strong base can abstract one of the α-hydrogens on the bromomethyl group. This generates an α-haloenolate, a reactive intermediate that can lead to a cascade of undesired products.[5] For instance, using a strong, bulky base like lithium diisopropylamide (LDA) is more likely to cause deprotonation than the desired substitution.
-
The Quasi-Favorskii Rearrangement: The most significant side reaction for α-haloketones under basic conditions is the Favorskii rearrangement.[6][7] In your specific molecule, which lacks α'-hydrogens, a variant called the quasi-Favorskii rearrangement can occur.[8] This pathway involves the nucleophile attacking the carbonyl carbon first, followed by an intramolecular rearrangement that expels the bromide ion. This results in a rearranged carboxylic acid derivative (e.g., an ester or amide, depending on the nucleophile/solvent) instead of the direct substitution product.[6]
The diagram below illustrates the critical choice your nucleophile makes: the desired SN2 pathway versus the initial step of the quasi-Favorskii rearrangement.
Caption: Competing reaction pathways for nucleophilic attack.
FAQ 2: Preventing the Quasi-Favorskii Rearrangement
Question: I have confirmed that I am forming a rearranged product. How can I prevent the quasi-Favorskii rearrangement?
Answer: Preventing this rearrangement hinges on controlling the reaction conditions to strongly favor the SN2 pathway over nucleophilic addition to the carbonyl group.
The mechanism proceeds as follows:
-
A basic nucleophile (like an alkoxide) attacks the electrophilic carbonyl carbon.
-
A tetrahedral intermediate is formed.
-
This intermediate collapses, with the neighboring carbon migrating and displacing the bromide leaving group.
-
The final product is a rearranged carboxylic acid derivative (e.g., an ester).[6][9]
Caption: Simplified mechanism of the quasi-Favorskii rearrangement.
Prevention Strategies:
| Strategy | Rationale | Recommended Action |
| Use a Weaker Base | Less basic nucleophiles are less likely to attack the carbonyl. Anions of weak acids are ideal.[5][9] | Instead of sodium methoxide, consider using sodium acetate or the conjugate base of your desired nucleophile if it's not strongly basic. |
| Lower Reaction Temperature | The activation energy for the rearrangement is often higher than for direct substitution. | Run the reaction at 0 °C or even -20 °C. Lower temperatures favor the kinetically controlled SN2 product.[10] |
| Solvent Choice | Aprotic polar solvents (e.g., DMF, DMSO, Acetonitrile) are known to accelerate SN2 reactions. | Use anhydrous acetonitrile or DMF. Avoid protic solvents like alcohols if using a strong base, as they can facilitate the rearrangement. |
| Use a Non-basic Nucleophile | If possible, use a neutral nucleophile (e.g., an amine, a thiol) which is inherently less basic. | For example, reacting with pyridine or triphenylphosphine will lead to the corresponding pyridinium or phosphonium salt without rearrangement. |
Troubleshooting Guide: At-a-Glance
| Symptom Observed | Probable Cause | Recommended Solution & Rationale |
| No reaction or very slow reaction. | Nucleophile is too weak; Insufficient temperature. | Use a more potent (but still weakly basic) nucleophile (e.g., I⁻, SCN⁻). Gently warm the reaction, but monitor closely for byproduct formation. |
| Formation of a rearranged ester/acid. | Quasi-Favorskii Rearrangement. The nucleophile is too basic and attacks the carbonyl. | Lower the temperature to 0 °C or below. Switch to a less basic nucleophile or use a non-basic catalyst system.[9][10] |
| A complex mixture of unidentified products. | Enolate Formation. The base is abstracting an α-proton, leading to uncontrolled side reactions. | Use a non-basic or weakly basic nucleophile. Ensure reaction is run under anhydrous conditions.[5] |
| Product is an α,β-unsaturated ketone. | Elimination (HBr loss). This can happen if a strong, sterically hindered base is used. | Use a less basic, non-hindered nucleophile. Lowering the reaction temperature can also disfavor elimination.[10] |
Experimental Protocol: Optimized Nucleophilic Substitution with Sodium Azide
This protocol provides a robust method for the synthesis of 1-Azido-3,3,4,4,4-pentafluorobutan-2-one, a useful energetic material precursor, while minimizing side reactions.
Objective: To perform a clean SN2 displacement of the bromide with azide, avoiding the quasi-Favorskii rearrangement.
Materials:
-
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (1.0 eq)
-
Sodium Azide (NaN₃) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. An inert atmosphere is crucial to prevent side reactions with atmospheric moisture.
-
Reagent Addition: Charge the flask with sodium azide (1.2 eq) and anhydrous DMF. Begin vigorous stirring to create a suspension.
-
Temperature Control (Critical Step): Cool the suspension to 0 °C using an ice-water bath. Maintaining a low temperature is the primary defense against the quasi-Favorskii rearrangement.
-
Substrate Addition: Dissolve 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cold, stirring suspension over 20-30 minutes. A slow addition rate helps dissipate any exotherm and maintains a low instantaneous concentration of the substrate.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor its progress by TLC or GC-MS every hour. The reaction is typically complete within 2-4 hours. Do not allow the reaction to warm to room temperature until completion is confirmed.
-
Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and finally, brine. The bicarbonate wash removes any acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Avoid high temperatures during concentration.
-
Purification: The crude product can be purified by silica gel column chromatography if necessary, using a hexane/ethyl acetate gradient.
Causality of Choices:
-
Sodium Azide: Azide (N₃⁻) is an excellent nucleophile but a relatively weak base, making it ideal for this transformation.
-
DMF: A polar aprotic solvent that accelerates SN2 reactions.
-
0 °C Temperature: This is the key parameter to ensure the reaction follows the kinetic SN2 pathway rather than the thermodynamically favored, but undesired, rearrangement pathway.[10]
References
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5009-5095. [Link]
-
JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. [Link]
-
Van der Westhuizen, C. E. (2020). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Chemical Synthesis with 1-Bromo-3,3,4,4,4-pentafluoro-2-butanone: A Supplier's Perspective. PharmaChem Insights. [Link]
-
ResearchGate. (n.d.). Direct α-Fluorination of Ketones Using NF Reagents. Request PDF. [Link]
-
Semantic Scholar. (n.d.). Nucleophilic substitution reactions of α-haloketones : a computational study. [Link]
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. [Link]
-
Wikipedia. (n.d.). Favorskii rearrangement. [Link]
-
NROChemistry. (n.d.). Favorskii Rearrangement. [Link]
-
Purechemistry. (2023). Favorskii rearrangement reaction, mechanism and affecting factors. [Link]
-
AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-bromo-3,3-dimethyl-4-fluoro-2-butanone. [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. [Link]
-
Organic Chemistry Portal. (n.d.). Ketone to Difluoro - Common Conditions. [Link]
-
PubChem. (n.d.). 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one. National Center for Biotechnology Information. [Link]
-
Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one | C4H2BrF5O | CID 2736355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 7. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 8. adichemistry.com [adichemistry.com]
- 9. purechemistry.org [purechemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
Welcome to the technical support center for 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common challenges encountered during its use.
Introduction to 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one, with the CAS number 92737-01-4, is a valuable fluorinated building block in organic synthesis.[1][2] Its utility stems from the presence of two key reactive sites: the electrophilic carbon of the carbonyl group and the carbon atom attached to the bromine, which is susceptible to nucleophilic attack.[1][3] This dual reactivity allows for the introduction of the pentafluoroethyl ketone moiety into a wide range of molecules, making it a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty materials.[1]
Chemical Properties:
| Property | Value |
| Molecular Formula | C₄H₂BrF₅O[2] |
| Molecular Weight | 240.95 g/mol [2][4] |
| Appearance | Typically a liquid |
| CAS Number | 92737-01-4[1][2] |
Safety and Handling
Question: What are the primary safety concerns and handling precautions for 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one?
Answer: 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is classified as a substance that causes severe skin burns and eye damage.[2] It is crucial to handle this compound with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably a fume hood.[5][6]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[5][6][7] In case of potential splashing, a face shield is also recommended.[5]
-
Ventilation: Use this chemical in a well-ventilated laboratory, ideally within a chemical fume hood, to avoid inhalation of vapors.[5][6]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[5][6] Keep the container tightly closed when not in use.[5][6]
-
Spill and Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[6] Do not flush down the drain.[6]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[5] For eye contact, rinse cautiously with water for several minutes.[5][6] Seek immediate medical attention in case of significant exposure or if you feel unwell.[5]
Troubleshooting Guide for Nucleophilic Substitution Reactions
Nucleophilic substitution at the α-carbon is one of the most common reactions involving 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one. However, various side reactions and suboptimal conditions can lead to low yields or complex product mixtures.
Problem: Low Yield of the Desired Sₙ2 Product
Question: I am observing a low yield of my desired nucleophilic substitution product. What are the likely causes and how can I improve it?
Answer: Low yields in Sₙ2 reactions with α-haloketones are often due to competing side reactions or non-ideal reaction parameters. The primary competing pathways include elimination reactions and the Favorskii rearrangement.[8]
Troubleshooting Workflow:
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one | C4H2BrF5O | CID 2736355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 92737-01-4 | 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one - Alachem Co., Ltd. [alachem.co.jp]
- 5. synquestlabs.com [synquestlabs.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
handling and safety precautions for 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
Welcome to the technical support center for 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (CAS No. 92737-01-4). This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and effective use of this versatile fluorinated organic intermediate.[1][2] As a highly reactive compound, understanding its properties and the necessary safety precautions is paramount for successful and safe experimentation.[2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established safety protocols and chemical principles.
I. Core Chemical Hazard Profile
Before delving into specific experimental troubleshooting, it is crucial to understand the primary hazards associated with 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one. This compound is classified as causing severe skin burns and eye damage.[2][3] All handling procedures must be designed to mitigate these risks.
| Property | Value | Source |
| Molecular Formula | C₄H₂BrF₅O | PubChem[3] |
| Molecular Weight | 240.95 g/mol | PubChem[3] |
| GHS Hazard Statement | H314: Causes severe skin burns and eye damage | ECHA C&L Inventory[3] |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and safety of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one.
Q1: What are the immediate first aid measures in case of accidental exposure?
A1: Immediate and thorough action is critical. The response depends on the route of exposure:
-
Skin Contact: Immediately take off all contaminated clothing.[2] Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the victim to fresh air.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water. Never give anything by mouth to an unconscious person.[2] Call a physician or Poison Control Center immediately.[2]
Q2: What type of personal protective equipment (PPE) is required for handling this compound?
A2: A comprehensive PPE strategy is mandatory. The following table outlines the minimum requirements.
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Chemical-resistant gloves (Butyl rubber or Viton™ recommended). Double-gloving is advised. | This compound can cause severe skin burns.[3] Nitrile gloves may offer limited splash protection but are not suitable for prolonged contact. Always consult the glove manufacturer's chemical resistance data.[4][5] |
| Eyes/Face | Tightly fitting safety goggles and a full-face shield. | Protects against splashes that can cause severe eye damage.[3] |
| Body | A flame-retardant lab coat and a chemical-resistant apron. | Provides a barrier against skin contact and contamination of personal clothing. |
| Respiratory | All work must be conducted in a certified chemical fume hood. | Vapors may cause respiratory irritation.[6] In the event of a large spill or inadequate ventilation, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary. |
III. Troubleshooting Guide
This section provides solutions to potential issues that may arise during experimentation.
Scenario 1: I observe an unexpected color change or fuming when mixing 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one with another reagent.
-
Potential Cause: This could indicate an exothermic and potentially hazardous reaction. 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is incompatible with strong bases and strong oxidizing agents.[6]
-
Immediate Action:
-
Ensure the reaction is under control and not escalating in temperature.
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If safe to do so, cool the reaction vessel with an ice bath.
-
Ensure the fume hood sash is lowered to provide a protective barrier.
-
-
Preventative Measures:
-
Always conduct a thorough literature search for the compatibility of all reagents before starting a new reaction.
-
For novel reactions, start with a very small-scale experiment to assess reactivity.
-
Add reagents slowly and in a controlled manner, especially when working with bases or oxidizing agents.
-
Scenario 2: I need to dispose of a small quantity of unused 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one.
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Problem: Improper disposal can pose a significant environmental and safety hazard. This compound should not be disposed of down the drain.
-
Solution:
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name: "1-Bromo-3,3,4,4,4-pentafluorobutan-2-one".[7]
-
Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is cool and well-ventilated.
-
Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program. The material should be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[6]
-
IV. Experimental Workflows and Diagrams
Safe Handling and Dispensing Workflow
The following diagram outlines the critical steps for safely handling and dispensing 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one in a laboratory setting.
Caption: Workflow for safe handling of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one.
Emergency Spill Response
In the event of a spill, a coordinated and safe response is crucial. The following diagram illustrates the appropriate steps.
Caption: Emergency response procedure for a spill.
V. Incompatible Materials and Hazardous Decomposition
To prevent hazardous reactions, avoid contact with the following materials:
-
Strong Bases: Can cause vigorous or violent reactions.
-
Strong Oxidizing Agents: May lead to an exothermic reaction.[6]
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Alkali Metals and Finely Divided Metals (e.g., Al, Mg, Zn): Can lead to potentially explosive reactions.
Upon thermal decomposition, such as in a fire, 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one can produce the following hazardous substances:
-
Carbon oxides (CO, CO₂)
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Hydrogen bromide (HBr)
-
Hydrogen fluoride (HF)[6]
Firefighting measures should involve wearing a self-contained breathing apparatus (SCBA) and chemically protective clothing.
VI. Occupational Exposure Limits
As of the date of this publication, specific occupational exposure limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, have not been established for 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one. In the absence of specific limits, it is imperative to handle this compound with the highest degree of caution, always using a certified chemical fume hood and appropriate PPE to minimize any potential for exposure.
VII. References
-
Alachem . 92737-01-4 | 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one. [Link]
-
PubChem . 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one. [Link]
-
INDOFINE Chemical Company, Inc. 1-BROMO-3,3,4,4,4-PENTAFLUORO-2-BUTANONE. [Link]
-
NJ.gov . HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. [Link]
-
OSHA . Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]
-
Duke Safety . The following chemical resistance ratings are based on published research data. Microflex® gloves have not been individually te. [Link]
-
Kimberly Clark . Kimberly Clark Nitrile Gloves Chemical Resistance Guide. [Link]
-
OSHA . OSHA Glove Selection Chart. [Link]
-
WSU Spokane . GLOVE SELECTION CHART. [Link]
-
Physikalisch-Technische Bundesanstalt . Chemical Waste Management for Laboratories. [Link]
-
3M . Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. [Link]
-
IFSC . Hazardous Laboratory Chemicals Disposal Guide. [Link]
Sources
- 1. 92737-01-4 | 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one - Alachem Co., Ltd. [alachem.co.jp]
- 2. echemi.com [echemi.com]
- 3. 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one | C4H2BrF5O | CID 2736355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. spokane.wsu.edu [spokane.wsu.edu]
- 6. synquestlabs.com [synquestlabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
common challenges in using 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
Welcome to the technical support resource for 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (CAS: 92737-01-4). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. This guide is structured to address the common challenges and questions that arise when working with this potent and versatile fluorinated building block.
Reagent Profile
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is a highly reactive α-bromoketone. The presence of the electron-withdrawing pentafluoroethyl group significantly enhances the electrophilicity of the carbonyl carbon and the adjacent α-carbon, making it an excellent substrate for nucleophilic substitution reactions.[1] However, this enhanced reactivity also introduces specific challenges that must be carefully managed.
| Property | Value | Source |
| CAS Number | 92737-01-4 | [2][3] |
| Molecular Formula | C₄H₂BrF₅O | [2][4] |
| Molecular Weight | 240.95 g/mol | [2][4] |
| Appearance | Solid | [4] |
| Boiling Point | 93-94 °C | [3] |
| SMILES | C(C(=O)C(C(F)(F)F)(F)F)Br | [2][4] |
| InChI Key | HHGIRNBWKHUFNA-UHFFFAOYSA-N | [2][4] |
Safety & Handling FAQs
Working with highly functionalized reagents requires an unwavering commitment to safety. These FAQs address the most critical aspects of handling this compound.
Q1: What are the primary hazards associated with 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one?
A: This compound is classified as causing severe skin burns and eye damage.[2] It is corrosive. All handling must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[5][6] Avoid inhaling fumes or dust.[5]
Q2: How should I properly store this reagent?
A: Store the container tightly closed in a dry, cool, and well-ventilated place.[5] It should be stored away from incompatible materials such as strong bases, strong oxidizing agents, and finely divided metals.[6][7]
Q3: What should I do in case of accidental skin or eye contact?
A: In case of skin contact, immediately take off all contaminated clothing and rinse the skin with plenty of water.[7] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and seek immediate medical attention.[6][7] Do not use mouth-to-mouth resuscitation if the victim has ingested or inhaled the substance.[5]
Troubleshooting Guide for Nucleophilic Substitution Reactions
This reagent is primarily used to introduce the pentafluorinated ethyl ketone moiety via nucleophilic substitution of the bromide.[1] Success hinges on controlling the delicate balance between the desired SN2 pathway and competing side reactions.
Q1: My SN2 reaction is giving a low yield. What are the likely causes?
A: Low yields are a frequent issue and can typically be traced to two main culprits: competing side reactions or suboptimal reaction conditions.[8]
-
Causality—The Role of the Nucleophile: The core issue often lies with the basicity of your nucleophile. The α-protons on the brominated carbon are significantly acidified by both the adjacent carbonyl group and the powerful inductive effect of the pentafluoroethyl group. A strongly basic nucleophile (e.g., alkoxides, hydroxides) can act as a base rather than a nucleophile, abstracting an α-proton to form an enolate.[9] This enolate can then participate in undesired downstream reactions, consuming your starting material.
-
Troubleshooting Steps:
-
Analyze Your Nucleophile: If your nucleophile is also a strong base, consider using its conjugate acid with a non-nucleophilic base, or switch to a less basic nucleophile if your synthesis allows. Using the salt of a nucleophile (e.g., sodium phenoxide instead of phenol with NaOH) can also mitigate this by reducing the concentration of free hydroxide.[8]
-
Lower the Temperature: Elimination reactions, a common side pathway, often have a higher activation energy than substitution.[8] Running your reaction at a lower temperature (e.g., 0 °C or even -78 °C) can dramatically favor the desired SN2 pathway.
-
Choose the Right Solvent: For SN2 reactions, a polar aprotic solvent like DMF, DMSO, or acetonitrile is generally preferred as it solvates the cation of the nucleophilic salt but not the nucleophile itself, enhancing its reactivity.
-
Q2: I'm observing unexpected byproducts. How can I identify and prevent them?
A: The most common side reactions for α-haloketones are enolate-driven pathways and elimination.[8][9]
-
Causality—Competing Reaction Pathways: As explained above, basic conditions can generate an α-haloenolate. While the classic Favorskii rearrangement is a known pathway for many α-haloketones, the specific structure of the pentafluoroethyl group might influence its likelihood. More commonly, the enolate can lead to self-condensation or other undesired alkylations if electrophiles are present.
-
Visualizing the Pathways: The diagram below illustrates the critical decision point for the reagent. The desired SN2 pathway is in direct competition with the base-mediated enolate formation.
Caption: Competing SN2 vs. Enolate Pathways.
-
Troubleshooting & Prevention:
-
Characterize Byproducts: Use LC-MS or GC-MS to get the mass of the main byproducts. This information is invaluable for proposing their structures and deducing the reaction mechanism that formed them.
-
Control Stoichiometry: Use the nucleophile as the limiting reagent if it is precious, but ensure the base (if used separately) is not in large excess.
-
Inverse Addition: If using a strong base is unavoidable, consider "inverse addition," where the α-haloketone is added slowly to a solution of the base and nucleophile. This keeps the concentration of the enolizable ketone low at all times, minimizing side reactions.
-
Q3: My reaction is very slow or doesn't go to completion. How can I drive it forward?
A: Assuming you have addressed the side-reaction issues, a sluggish reaction points to insufficient activation energy or poor reagent quality.
-
Causality—Reaction Kinetics: SN2 reactions are sensitive to concentration, temperature, and solvent.[10] The pentafluoroethyl group, while activating the α-carbon, also adds some steric bulk which could slow the approach of a very large nucleophile.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure your starting material is of high purity (>95%).[1][3] Impurities can inhibit the reaction.
-
Solvent Choice: Ensure you are using a clean, dry, polar aprotic solvent. Water is often detrimental to SN2 reactions involving anionic nucleophiles.
-
Increase Temperature Carefully: If the reaction is clean but slow at room temperature, you can gently warm it (e.g., to 40-50 °C). Monitor carefully by TLC or LC-MS to ensure you are not beginning to favor decomposition or elimination pathways.
-
Consider Additives: In some cases, additives like sodium iodide can be used in catalytic amounts. The iodide displaces the bromide to form a more reactive α-iodoketone in situ, which then reacts faster with your nucleophile. This is known as the Finkelstein reaction.
-
Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints for monitoring progress and confirming outcomes.
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol outlines a typical SN2 reaction using sodium phenoxide as the nucleophile.
Materials:
-
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
-
Phenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous NH₄Cl
-
Saturated aqueous NaCl (brine)
-
Anhydrous MgSO₄
Procedure:
-
Preparation (Inert Atmosphere): Under an argon or nitrogen atmosphere, add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septa.
-
Nucleophile Generation: Cool the DMF to 0 °C in an ice bath. Carefully add sodium hydride in one portion, followed by the dropwise addition of a solution of phenol in DMF.
-
Validation Checkpoint 1: Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution should cease. This confirms the complete formation of the sodium phenoxide nucleophile.
-
Reaction Initiation: While maintaining the temperature at 0 °C, slowly add a solution of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one in DMF via syringe pump over 20 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the starting material by taking small aliquots and analyzing by TLC or LC-MS every hour.
-
Validation Checkpoint 2: The reaction is complete when the starting bromoketone is no longer visible by TLC (typically 2-4 hours).
-
Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution while keeping the flask in the ice bath.
-
Workup: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Standard Experimental Workflow for SN2 Reaction.
References
- Technical Support Center: Reactions Involving α-Haloketones. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxbK0ufhnvZzPL4Q9_7Y8692eqE0vyJ0bMksZ5KhrTcnUYbSu_61Yrv_Q7IQov3EGKDM9hJZRq1U7tc_eXmxfMgadM-CqWP0R3smSBVTBX1xIHUaqkzhJfPjG4rzkiyG26TINtggiIxkvgeBKl1tVzRJa3U-JMlttdL5p7cFX8UAQGxd4fBv0oj0cjFsIxGQv0gtDn1A==]
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workup procedures for reactions involving 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
Welcome to the technical support guide for handling reactions involving 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (CAS 92737-01-4). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile fluorinated building block. As a highly reactive intermediate, its successful application hinges on robust and well-understood workup and purification procedures.[1] This guide provides in-depth, field-proven answers to common challenges encountered during its use.
Section 1: Critical Safety & Handling FAQs
Safety is the paramount consideration when working with reactive chemical intermediates. These questions address the most critical aspects of safe handling for 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one.
Question: What are the primary hazards of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one and what personal protective equipment (PPE) is mandatory?
Answer: 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is classified as a substance that causes severe skin burns and eye damage.[2] Inhalation of vapors or mists may also cause respiratory irritation.[3] Therefore, a comprehensive PPE strategy is non-negotiable.
-
Mandatory PPE:
-
Eye/Face Protection: Chemical safety goggles and a full-face shield are required. Standard safety glasses are insufficient.
-
Hand Protection: Wear chemically resistant gloves, such as butyl rubber or Viton™. Double-gloving is recommended. Immediately discard and replace gloves upon any sign of contamination.
-
Skin and Body Protection: A flame-retardant lab coat, worn fully buttoned, is essential. For larger scale operations (>5g), a chemical-resistant apron and sleeves should be worn over the lab coat.
-
Respiratory Protection: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[4][5]
-
Question: What are the appropriate first-aid measures in case of an exposure?
Answer: Immediate and decisive action is crucial to mitigate harm.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Take off immediately all contaminated clothing.[6] Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[6]
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Inhalation: Move the victim to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[4]
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Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention.[7]
Question: How should I store this reagent?
Answer: Store the container tightly closed in a dry, cool, and well-ventilated place.[3][4] It should be stored away from incompatible materials such as strong bases, oxidizing agents, and reducing agents to prevent hazardous reactions.
Section 2: General Reaction Workup Procedures
The term "workup" refers to the series of manipulations required to isolate and purify the product of a reaction.[8] For reactions involving 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one, the primary goal is to separate the desired product from unreacted starting materials, catalysts, and reaction byproducts.
Question: What is a standard quenching and liquid-liquid extraction protocol for a typical nucleophilic substitution reaction?
Answer: A typical nucleophilic substitution involves reacting 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one with a nucleophile (e.g., an amine, thiol, or phenoxide). The following is a robust, general protocol for isolating the crude product.
Experimental Protocol: General Workup for Nucleophilic Substitution
-
Reaction Quenching:
-
Once the reaction is deemed complete by a monitoring technique (e.g., TLC, LC-MS), cool the reaction mixture to 0 °C using an ice-water bath. This mitigates potential side reactions during the quench.
-
Slowly add deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Causality Note: NH₄Cl is a mild acid that can neutralize basic reagents without causing hydrolysis of sensitive functional groups.
-
-
Solvent Dilution & Phase Separation:
-
Dilute the quenched mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane.[8] The choice depends on the product's polarity. Ethyl acetate is a good first choice.
-
Transfer the mixture to a separatory funnel. Ensure the funnel is properly supported and the stopcock is closed.[9]
-
Allow the layers to separate. The organic layer will contain your product, while the aqueous layer will contain salts and water-soluble impurities.
-
-
Aqueous Washes (The Purification Engine):
-
Drain the lower aqueous layer.
-
Perform a series of washes on the organic layer by adding the wash solution, shaking gently with frequent venting, allowing the layers to separate, and draining the aqueous layer.[9] A typical sequence is:
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1x Saturated NaHCO₃ (aq): To neutralize any remaining acid. Safety Note: Vent frequently as CO₂ gas may be generated.[9]
-
1x Deionized Water: To remove any residual NaHCO₃.
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1x Saturated NaCl (Brine): To break up emulsions and reduce the solubility of organic material in the aqueous layer.
-
-
-
Drying and Concentration:
-
Drain the washed organic layer into an Erlenmeyer flask.
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Add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), swirl, and let it stand for 10-15 minutes. The drying agent should be free-flowing, not clumped together.
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Filter or decant the dried organic solution away from the drying agent.
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Concentrate the organic solution using a rotary evaporator to yield the crude product.
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This general workflow is visualized in the diagram below.
Caption: General Workup Workflow for 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one Reactions.
Section 3: Troubleshooting Guide
Even with a robust protocol, unexpected issues can arise. This section addresses common problems in a structured format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Emulsion During Extraction | - High concentration of polar byproducts or unreacted starting materials.- Insufficient difference in density between the two phases.- Vigorous shaking. | - Wait: Allow the funnel to stand undisturbed for 15-30 minutes.- Brine Wash: Add a significant amount of saturated NaCl (brine) to increase the ionic strength of the aqueous phase.[9]- Filtration: As a last resort, filter the entire mixture through a pad of Celite®.[9]- Gentle Agitation: In future extractions, use gentle swirling or inverting instead of vigorous shaking. |
| Product is Water-Soluble or Lost to Aqueous Layer | - The product is highly polar due to the presence of the carbonyl and fluoroalkyl groups.- The organic solvent used for extraction is not polar enough (e.g., hexane). | - Back-Extraction: Extract the combined aqueous layers multiple times (3-5x) with a more polar organic solvent like ethyl acetate or dichloromethane.- Salting Out: Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the organic product in the aqueous phase.- Solvent Choice: Ensure you are using a sufficiently polar solvent for the initial extraction. |
| Crude Product is a Dark Oil or Contains Colored Impurities | - Thermal decomposition during the reaction or workup.- Presence of residual bromine or iodine from side reactions. | - Activated Carbon: Treat the organic solution with a small amount of activated carbon before the final filtration step.- Sodium Thiosulfate Wash: Perform an additional wash of the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench residual halogens.- Chromatography: These impurities can often be removed via silica gel chromatography.[10] |
| Low Mass Recovery After Workup | - Incomplete reaction.- Mechanical losses (e.g., leaks, incomplete transfers).- Product is volatile and was lost during rotary evaporation. | - Reaction Monitoring: Ensure the reaction has gone to completion before quenching.- Careful Technique: Be meticulous with transfers between glassware.- Controlled Evaporation: Use a lower bath temperature and carefully control the vacuum during concentration to avoid loss of volatile products. |
Section 4: Advanced Purification Strategies
After the initial workup, the crude product often requires further purification. The choice of method depends on the properties of the product and the nature of the impurities.[11][12]
Question: My crude product contains unreacted 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one. How can I remove it?
Answer: The starting material is a relatively reactive electrophile. This property can be exploited for its removal.
-
Scavenging Resin: If your desired product is stable to bases, you can stir the crude organic solution with a basic resin, such as an amine-functionalized silica or polymer (e.g., Tris(2-aminoethyl)amine, TREN, on polystyrene). The resin will react with the electrophilic starting material, and the resulting polymer-bound product can be simply filtered off.
-
Basic Wash: A more vigorous wash with a dilute base like 1M NaOH can promote hydrolysis or reaction of the starting material, making it more water-soluble. Caution: This method is only suitable if your product is stable to basic conditions.
-
Chromatography: Silica gel column chromatography is highly effective. The starting material is relatively nonpolar and will typically elute faster than more polar substitution products.[10]
Question: How do I remove catalyst residues (e.g., Palladium or Copper) from a cross-coupling reaction?
Answer: Metal catalyst residues are a common issue in modern synthesis.
-
Aqueous Washes: For copper salts, washing the organic layer with a saturated aqueous solution of ammonium chloride can help complex the copper and pull it into the aqueous phase.[13]
-
Filtration through a Scavenging Agent: After the initial workup, filter the organic solution through a short plug of silica gel, Celite®, or a specialized metal scavenging agent (e.g., silica-thiol). This can effectively capture residual palladium or copper.
-
Potassium Fluoride Treatment: For removing tin byproducts from Stille couplings (a related reaction type), treatment with an aqueous solution of potassium fluoride (KF) is effective as it precipitates the tin as a fluoride salt which can be filtered off.[14] This principle of precipitating metal salts can sometimes be adapted.
The decision-making process for troubleshooting purification is outlined below.
Caption: Troubleshooting Decision Tree for Product Purification.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Chemical Synthesis with 1-Bromo-3,3,4,4,4-pentafluoro-2-butanone: A Supplier's Perspective. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). About Workup. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one. Retrieved from [Link]
-
Not Voodoo. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010, February 4). Reaction Work-Up I [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 3.2: Purification of Products. Retrieved from [Link]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting failed reactions with 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
Welcome to the technical support center for 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (CAS 92737-01-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile fluorinated building block. Here, we address common challenges and provide in-depth troubleshooting advice to ensure the success of your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about the handling, properties, and reactivity of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one.
Q1: What are the primary applications of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one?
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is a highly valued intermediate in organic synthesis. Its principal utility lies in its ability to introduce the pentafluorinated ethyl ketone moiety into a wide range of organic molecules.[1] This functionality is crucial for the development of novel pharmaceuticals, agrochemicals, and advanced materials, where the unique properties of fluorinated compounds, such as enhanced metabolic stability and altered electronic characteristics, are highly desirable.[1] The molecule's reactivity is centered on two key sites: the electrophilic carbon bearing the bromine atom, which is susceptible to nucleophilic attack, and the carbonyl group, which can undergo various classical ketone reactions.[1]
Q2: What are the recommended storage and handling procedures for this reagent?
Due to its chemical nature, proper storage and handling are critical for maintaining the integrity of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one and ensuring laboratory safety.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3]
-
Handling: Always handle this reagent in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including suitable protective clothing, gloves, and eye/face protection, is mandatory to avoid contact with skin and eyes.[2] It is classified as causing severe skin burns and eye damage.[4] Avoid the formation of dust and aerosols.[2] Use non-sparking tools to prevent fire from electrostatic discharge.[2]
Q3: What are the key physical and chemical properties of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one?
A summary of the essential properties is provided in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₄H₂BrF₅O | [4] |
| Molecular Weight | 240.95 g/mol | [4] |
| Boiling Point | 93-94 °C | [3] |
| Purity | Typically >95% | [3] |
| Appearance | Solid | [5] |
| CAS Number | 92737-01-4 | [4] |
Q4: What are the expected reaction mechanisms with this α-bromofluoroketone?
The primary reaction pathway for 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one with nucleophiles is nucleophilic substitution, most commonly proceeding via an SN2 mechanism.[6][7] In this mechanism, the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to the displacement of the bromide leaving group in a single, concerted step.[6] However, depending on the nucleophile and reaction conditions, other pathways may compete, such as those involving initial attack at the carbonyl group.[8]
Section 2: Troubleshooting Failed Reactions
This section provides a structured approach to diagnosing and resolving common issues encountered during reactions with 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one.
Issue 1: No Reaction or Low Conversion
Symptom: TLC or GC-MS analysis shows predominantly unreacted starting material.
Potential Causes & Solutions:
-
Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to displace the bromide.
-
Troubleshooting: Consider using a stronger nucleophile or converting the existing nucleophile to a more reactive form (e.g., deprotonating an alcohol to an alkoxide). The nucleophilicity generally increases with base strength.[7]
-
-
Steric Hindrance: The nucleophile or the substrate may be sterically hindered, impeding the backside attack required for an SN2 reaction.[6]
-
Troubleshooting: If possible, modify the nucleophile to reduce its steric bulk. Alternatively, increasing the reaction temperature may provide the necessary energy to overcome the activation barrier.
-
-
Inappropriate Solvent: The solvent plays a crucial role in nucleophilic substitution reactions.
-
Troubleshooting: For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.
-
-
Decomposition of the Reagent: Improper storage or handling can lead to the degradation of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one.
-
Troubleshooting: Ensure the reagent has been stored correctly.[2] It is advisable to use a fresh bottle or purify the existing stock if decomposition is suspected.
-
Issue 2: Formation of Multiple Products
Symptom: The reaction mixture shows several unexpected spots on TLC or peaks in GC-MS.
Potential Causes & Solutions:
-
Competing Reaction Pathways: Besides the desired nucleophilic substitution, other reactions can occur.
-
Epoxidation: Under certain conditions, particularly with nucleophiles that are also bases, an intramolecular reaction can lead to the formation of a fluorinated epoxide intermediate, which can then be attacked by another equivalent of the nucleophile.[8]
-
Troubleshooting: To favor direct substitution, use less basic nucleophiles or carefully control the stoichiometry and reaction temperature.
-
-
Aldol-type Reactions: The presence of the carbonyl group allows for the possibility of aldol-type side reactions, especially with highly reactive intermediates.[9][10]
-
-
Over-reaction or Decomposition of the Product: The desired product may be unstable under the reaction conditions.
-
Troubleshooting: Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed. A stability test of the purified product under the reaction conditions can confirm this issue.[11]
-
Issue 3: Difficulty in Product Purification
Symptom: The desired product is difficult to separate from starting materials or byproducts.
Potential Causes & Solutions:
-
Similar Polarity of Components: Fluorinated compounds often exhibit different polarity profiles compared to their non-fluorinated analogs, which can complicate chromatographic separation.[12]
-
Troubleshooting:
-
Column Chromatography: Experiment with a range of solvent systems, from non-polar (e.g., hexanes/ethyl acetate) to more polar systems. Sometimes, the addition of a small amount of a third solvent (e.g., dichloromethane) can improve separation.
-
Distillation: If the product is volatile and thermally stable, distillation under reduced pressure can be an effective purification method.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is a powerful purification technique.[11]
-
-
-
Formation of Azeotropes: Fluorinated compounds can sometimes form azeotropes with solvents, making their complete removal difficult.
-
Troubleshooting: After removing the bulk of the solvent by rotary evaporation, place the product under high vacuum for an extended period. If an azeotrope is suspected, co-evaporation with a different, non-azeotrope-forming solvent can be effective.
-
Section 3: Experimental Workflow and Diagrams
General Protocol for Nucleophilic Substitution
This protocol provides a starting point for a typical nucleophilic substitution reaction. Optimization will be necessary based on the specific nucleophile and substrate.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile in an appropriate anhydrous polar aprotic solvent (e.g., DMF, acetonitrile).
-
Addition of Reagent: To the stirred solution of the nucleophile, add 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (1.0 equivalent) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization.
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting failed reactions.
Caption: A logical workflow for troubleshooting reactions.
Competing Reaction Pathways
This diagram illustrates the potential competing reaction pathways for 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one with a nucleophile.
Caption: Potential competing reaction pathways.
References
-
Chemical Synthesis with 1-Bromo-3,3,4,4,4-pentafluoro-2-butanone: A Supplier's Perspective - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Nucleophilic substitution reactions of α-haloketones: A computational study - University of Pretoria. [Link]
-
Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation - PMC - NIH. [Link]
-
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one - PubChem. [Link]
-
Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation | JACS Au - ACS Publications. [Link]
-
Nucleophilic Substitution Reaction - GeeksforGeeks. [Link]
-
Synthesis of Ketones and Mono-fluorinated Ketones via Boron Eno- lates Formed by Substitution of Esters with Benzylboronic Ester - ChemRxiv. [Link]
-
Nucleophilic Substitution (SN1, SN2) - Organic Chemistry Portal. [Link]
-
1-BROMO-3,3,4,4,4-PENTAFLUORO-2-BUTANONE - INDOFINE Chemical Company, Inc. [Link]
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [Link]
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Technical Support Center: Catalyst Poisoning in Reactions with 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst poisoning when utilizing 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one in catalytic reactions. Our focus is to move beyond simple procedural steps and delve into the mechanistic reasoning behind the challenges you may encounter, empowering you to effectively diagnose and resolve issues in your experiments.
The primary application of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one in catalytic synthesis is in carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions. The presence of both a bromine atom and a highly fluorinated moiety in the same molecule presents unique challenges to catalyst stability and activity. This guide is structured to address these specific challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction with 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is showing low to no product yield. What is the most likely cause related to the substrate?
A1: The most probable cause is catalyst inhibition or deactivation stemming from the oxidative addition of the C-Br bond to the active Pd(0) catalyst. While this is a necessary step in the catalytic cycle, the resulting organopalladium(II) bromide intermediate can be overly stable under certain conditions, effectively taking the catalyst out of the cycle. This is a form of product-induced inhibition. The high electronegativity of the pentafluoroethyl group can influence the electron density at the carbonyl and alpha-carbon, potentially affecting the stability of this intermediate.
Q2: I observe the formation of palladium black in my reaction. Is this related to the use of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one?
A2: Yes, it can be. The formation of palladium black, which are inactive palladium(0) aggregates, is a common catalyst deactivation pathway.[1] The presence of halide ions, such as bromide released during the reaction, can accelerate this process. If the catalytic turnover is slow due to the formation of a stable intermediate as described in A1, the concentration of active catalyst can decrease, leading to aggregation.
Q3: Can the fluorine atoms in 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one poison the catalyst?
A3: Direct poisoning of palladium catalysts by the C-F bond is less common under typical cross-coupling conditions due to the high strength of the C-F bond. However, the highly fluorinated nature of the substrate can have indirect effects. For instance, it can alter the electronic properties of the molecule, influencing the rates of oxidative addition and reductive elimination. Additionally, under harsh reaction conditions or with certain catalysts, C-F bond activation is possible, though less likely than C-Br activation. Some studies have shown that surface fluorination can in some cases improve catalyst stability.[2]
Q4: Are there specific ligands that are more robust for cross-coupling reactions with this substrate?
A4: Absolutely. The choice of ligand is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often more effective in stabilizing the active Pd(0) species and promoting the desired catalytic cycle over deactivation pathways.[3] For instance, ligands like PtBu3 have been shown to facilitate reversible oxidative addition, which can prevent the catalyst from being trapped in an inactive state.[4]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered when using 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one in catalytic reactions.
Issue 1: Low or No Conversion
Symptoms:
-
Starting material is largely unreacted.
-
Minimal to no desired product is detected by TLC, GC, or LC-MS.
Diagnostic Workflow:
A diagnostic workflow for catalyst deactivation.
Troubleshooting Steps & Explanations:
| Step | Action | Rationale |
| 1. Improve Ligand Stabilization | Use a higher ligand-to-palladium ratio or switch to a bidentate (chelating) ligand. | This can prevent ligand dissociation from the metal center, which is a common precursor to catalyst agglomeration. [5] |
| 2. Run Under More Dilute Conditions | Decrease the concentration of the reactants. | High concentrations can sometimes accelerate bimolecular catalyst decomposition pathways. |
| 3. Ensure Rigorous Inert Atmosphere | Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen). | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then precipitate as oxides or palladium black. [6] |
| 4. Purify Starting Materials | If impurities are suspected, purify all reagents, including the 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one. | Trace impurities can act as potent catalyst poisons. |
Catalyst Regeneration Protocols
In cases of reversible poisoning, it may be possible to regenerate the catalyst. However, for palladium black formation, regeneration is typically not feasible in situ.
Protocol 1: Chemical Washing for Supported Catalysts (e.g., Pd/C)
This protocol is for cases where poisoning is suspected from adsorbed species on a supported catalyst.
-
Separate the Catalyst: Filter the catalyst from the reaction mixture.
-
Solvent Wash: Wash the catalyst sequentially with an appropriate organic solvent (e.g., THF, acetone) to remove organic residues.
-
Aqueous Wash: Wash with deionized water.
-
Acid/Base Treatment (Use with caution): A dilute acid or base wash can sometimes remove strongly adsorbed poisons. For example, a dilute solution of a non-coordinating acid may help remove some metal impurities, while a dilute base could address certain organic poisons. A patent suggests using alkali metal or alkaline earth metal bicarbonates, carbonates, nitrates, chlorides, fluorides, or hydroxides for reactivating palladium catalysts poisoned by nitrogen compounds. [7]5. Final Wash and Drying: Wash again with deionized water and then a volatile organic solvent (e.g., acetone) before drying under vacuum.
Note: The effectiveness of regeneration is highly dependent on the nature of the poison and the catalyst. It is often more practical to use fresh catalyst.
References
- BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem Technical Support Center.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- Shen, X., Hyde, A. M., & Buchwald, S. L. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(40), 14076–14078.
- Wang, C., et al. (2025). Catalytic Fluorination of α-Branched Ketones with Nucleophilic Fluorine. Organic Letters.
- Wang, X., et al. (2017). Surface Fluorination to Boost the Stability of the Fe/N/C Cathode in Proton Exchange Membrane Fuel Cells.
- Nova, A., et al. (2006). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 25(26), 6046–6055.
- Vautravers, C. S., et al. (2022). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society, 144(1), 547-556.
- Watson, D. A., et al. (2010).
- Dong, G., et al. (2021). Platinum‐Catalyzed α,β‐Desaturation of Cyclic Ketones through Direct Metal–Enolate Formation.
- BenchChem. (2025). Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
- Dong, G., et al. (2021). Platinum-Catalyzed α,β-Desaturation of Cyclic Ketones through Direct Metal-Enolate Formation.
- MacMillan, D. W. C., et al. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society, 133(5), 1488–1491.
- Weng, J., et al. (2025). Catalytic Fluorination of α-Branched Ketones with Nucleophilic Fluorine. Organic Letters.
- Dong, G., et al. (2018). Platinum-Catalyzed Desaturation of Lactams, Ketones, and Lactones.
- Zhang, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
- Leitch, D. C., et al. (2022). Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0) Are Controlled by Frontier Molecular Orbital Symmetry. ChemRxiv.
- Krische, M. J., et al. (2014). Conversion of Aldehydes to Branched or Linear Ketones via Regiodivergent Rhodium-Catalyzed Vinyl Bromide Reductive Coupling–Redox Isomerization Mediated by Formate. Journal of the American Chemical Society, 136(32), 11259–11262.
- BenchChem. (2025). Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles. BenchChem Technical Support Center.
- Ashenhurst, J. (2023). Halogenation Of Ketones via Enols. Master Organic Chemistry.
- Krische, M. J., et al. (2012). Rhodium-catalyzed Redox Allylation Reactions of Ketones.
- Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide.
- Hammond, G. B., et al. (2025). Catalytic Fluorination of Various Chlorinated Hydrocarbons by HF and a Chromium Based Catalyst: Effect of the Presence of Zinc. Industrial & Engineering Chemistry Research.
- Kiss, L., et al. (2025).
- Google Patents. (1976).
- Thomas, J. C., & Peters, J. C. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
- Molander, G. A., & Brown, A. R. (2006). Palladium-Catalyzed Cross-Coupling Reaction of Alkenyl Bromides with Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686.
- Amii, H., & Uneyama, K. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Cella, D., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
- Wang, J., et al. (2018).
- O'Hagan, D. (2020). Catalytic C(sp3)–F bond formation: recent achievements and pertaining challenges. Green Chemistry, 22(16), 5184-5197.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Wikipedia. α-Halo ketone.
- Felpin, F.-X., & Oger, N. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- Ma, J. (2014).
- Chatenet, M., et al. (2021). Electrochemical Recycling of Platinum Group Metals from Spent Catalytic Converters.
- Larouche-Gauthier, R., et al. (2011). Direct Access to Ketones from Aldehydes via Rhodium-Catalyzed Cross-Coupling Reaction with Potassium Trifluoro(organo)
- Google Patents. (1988). Regeneration of a supported palladium catalyst used in the conversion of cyanohydrins to their aldoses. US4717696A.
- Grushin, V. V., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(17), 5842–5855.
- Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
- Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
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- 7. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
Technical Support Center: Scale-Up of Reactions with 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (CAS 92737-01-4). This versatile fluorinated building block is invaluable for introducing a pentafluorinated ethyl ketone group into various molecules.[1] However, its reactivity and the general challenges of fluorine chemistry necessitate careful consideration during scale-up.[2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to ensure your scale-up process is safe, efficient, and successful.
I. Foundational Knowledge & Safety
This section addresses the most critical preliminary questions regarding the handling and properties of the reagent.
Question: What are the primary hazards associated with 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one and how should I handle it?
Answer: 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is a hazardous chemical that requires careful handling in a controlled laboratory environment.
-
Health Hazards: The primary hazards are severe skin corrosion and serious eye damage.[3] It is classified as Skin Corrosion Category 1B.[3] Inhalation may cause respiratory irritation. Always consult the most current Safety Data Sheet (SDS) for detailed toxicology information.
-
Handling Procedures:
-
Work in a well-ventilated chemical fume hood at all times.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile, neoprene), a flame-resistant lab coat, and tightly fitting safety goggles or a face shield.[4][5]
-
Avoid breathing fumes, mist, or vapors.[6]
-
Wash hands thoroughly after handling.[6]
-
Ensure an emergency eye wash station and safety shower are immediately accessible.
-
Question: What are the key physical and chemical properties I should be aware of before scale-up?
Answer: Understanding the reagent's properties is fundamental to designing a successful scale-up experiment.
| Property | Value | Source |
| CAS Number | 92737-01-4 | [3][7][8] |
| Molecular Formula | C₄H₂BrF₅O | [3][7][9] |
| Molecular Weight | 240.95 g/mol | [3][7][9] |
| Form | Solid | [9] |
| InChIKey | HHGIRNBWKHUFNA-UHFFFAOYSA-N | [3][9] |
This reagent is valued for its dual reactivity: the α-bromo ketone functionality allows for nucleophilic substitution reactions, while the carbonyl group can undergo various additions and condensations.[1] The presence of the pentafluoroethyl group significantly influences the reactivity of the adjacent carbonyl, making it highly electrophilic.
II. Scale-Up Protocol & Troubleshooting
Scaling a reaction is not merely about multiplying reagent quantities. It involves a careful re-evaluation of the entire process.[10]
Question: I have a successful bench-scale reaction (1g). What is the first step to scaling it up to 10g?
Answer: The first rule of scale-up is to proceed incrementally. Never scale a reaction by more than three times the previous run without careful evaluation.[10] A jump from 1g to 10g is too large. A safer progression would be 1g → 3g → 10g.
Before you begin, perform a thorough risk assessment considering the increased quantities. The core principle is that heat transfer does not scale linearly with volume. A larger reaction volume has a smaller surface-area-to-volume ratio, making it much harder to cool efficiently if an exothermic event occurs.
Caption: A phased approach to incremental reaction scale-up.
Question: My reaction is highly exothermic on a small scale. How do I manage the temperature during scale-up?
Answer: Temperature control is the most critical safety factor during scale-up.[10] An exothermic reaction that is easily managed in a small flask can quickly run away in a larger vessel, leading to pressure buildup and potential vessel failure.
Troubleshooting Guide: Thermal Management
| Issue | Cause | Recommended Action |
| Rapid Temperature Spike | Reagent added too quickly; inadequate cooling. | 1. Control Addition Rate: Use a syringe pump for liquid reagents to ensure a slow, controlled addition. For solids, add in small portions. 2. Increase Cooling Capacity: Ensure your cooling bath (ice/water, dry ice/acetone) has sufficient volume and is in contact with the largest possible surface area of the flask. 3. Improve Agitation: Use an overhead mechanical stirrer for larger volumes to ensure homogenous mixing and efficient heat transfer to the vessel walls. Magnetic stir bars are often inadequate for flasks over 1L. |
| Reaction "Stalls" After Initial Exotherm | Poor heat transfer leads to localized "hot spots" that degrade reagents, while the bulk of the solution remains too cold. | 1. Dilution: Increase the solvent volume. While this may increase reaction time, it provides a larger thermal mass to absorb heat and improves stirring. The reaction flask should never be more than half full.[10] 2. Monitor Internal Temperature: Use a thermocouple or thermometer to measure the actual internal reaction temperature, not just the bath temperature. |
| Delayed or Uncontrolled Exotherm | An induction period followed by a sudden, rapid reaction. | 1. Reverse Addition: If possible, add your substrate to the 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one solution, rather than the other way around. This keeps the reactive brominated ketone as the limiting reagent during the addition phase. 2. Ensure Initiation: Confirm that the reaction has started (e.g., via a color change or a small, controlled temperature rise) after the first ~5% of the reagent has been added before proceeding with the rest of the addition. |
Question: I'm observing new, unexpected byproducts at a larger scale. What could be the cause?
Answer: The appearance of new byproducts is common during scale-up and is often related to extended reaction times or localized temperature deviations.
-
Potential Side Reactions: The high electrophilicity of the carbonyl carbon can lead to undesired secondary reactions. Furthermore, thermal decomposition of brominated compounds can generate byproducts, including hydrogen bromide (HBr).[11] The generated HBr can then catalyze other side reactions.
-
Troubleshooting Strategy:
-
Reaction Monitoring: Implement in-process controls (IPC) like TLC, GC-MS, or ¹⁹F NMR to track the consumption of starting material and the formation of both the desired product and impurities. ¹⁹F NMR can be particularly useful for tracking the fate of the fluorinated starting material.[12]
-
Lower Temperature: If possible, run the reaction at a lower temperature, even if it extends the reaction time. This often improves selectivity.
-
Purification: Be prepared to modify your purification strategy. The impurity profile may be different on a larger scale, requiring changes to your chromatography or recrystallization methods.
-
III. Experimental Protocol Example
This section provides a generic, illustrative protocol for a nucleophilic substitution reaction, highlighting key scale-up considerations.
Protocol: Scale-Up of a Nucleophilic Substitution with a Thiol
Objective: To synthesize a thioether by reacting 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one with a generic thiol (R-SH) on a 10g scale.
Materials:
-
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (10.0 g)
-
Thiol (R-SH) (1.05 equivalents)
-
Base (e.g., K₂CO₃, 1.5 equivalents)
-
Solvent (e.g., Acetonitrile, 100-200 mL)
-
1L three-neck round-bottom flask
-
Overhead mechanical stirrer
-
Thermocouple
-
Addition funnel or syringe pump
-
Cooling bath
Step-by-Step Procedure:
-
Vessel Setup: Equip the 1L flask with the overhead stirrer, thermocouple, and a nitrogen inlet. Ensure the flask is securely clamped within the cooling bath. Scale-up consideration: Larger equipment is more difficult to handle and must be properly secured.[10]
-
Initial Charge: Add the base and solvent to the flask. Begin stirring and cool the mixture to 0°C.
-
Reagent Addition (Thiol): Dissolve the thiol in a minimal amount of solvent and add it to the cooled reaction mixture.
-
Controlled Addition (Bromo-reagent): Dissolve the 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one in ~30 mL of solvent and load it into the addition funnel or syringe pump.
-
Reaction Execution: Add the bromo-reagent solution dropwise to the reaction mixture over 45-60 minutes, ensuring the internal temperature does not exceed 5°C. Scale-up consideration: Plan for longer addition and reaction times.[10]
-
Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C. Monitor the reaction progress every 30 minutes using TLC or another suitable IPC method.
-
Work-up: Once the starting material is consumed, slowly quench the reaction by adding cold water. Caution: Quenching can also be exothermic.
-
Extraction & Purification: Transfer the mixture to a separatory funnel, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it, and concentrate it under reduced pressure. Purify the crude product via column chromatography or recrystallization as established on the small scale.
Caption: Key safety considerations for reaction scale-up.
IV. References
-
Stanford University Environmental Health & Safety. (2023, March 15). Scale Up Safety. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). Chemical Synthesis with 1-Bromo-3,3,4,4,4-pentafluoro-2-butanone: A Supplier's Perspective. [Link]
-
Pharmaceutical Technology. Overcoming Challenges in Fluorine-Based Chemistry. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2736355, 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one. [Link]
-
Chemical Safety. 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononane Safety Data Sheets. [Link]
-
Alachem. 92737-01-4 | 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one. [Link]
-
LookChem. 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one. [Link]
-
ResearchGate. What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?. [Link]
-
Chemical Engineering Transactions. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]
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- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. 92737-01-4 | 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one - Alachem Co., Ltd. [alachem.co.jp]
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- 9. 1-Bromo-3,3,4,4,4-pentafluoro-2-butanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
This guide provides a comprehensive comparison of analytical methodologies for the precise and accurate quantification of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one. As a versatile fluorinated organic intermediate, this compound is crucial in the synthesis of advanced pharmaceutical ingredients, agrochemicals, and specialized materials.[1] Accurate quantification is paramount for reaction monitoring, purity assessment, and quality control in these applications.
We will explore three principal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method will be evaluated based on its underlying principles, performance characteristics, and practical applicability, supported by detailed experimental protocols.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. The inherent volatility of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one makes it an ideal candidate for GC-based separation. Coupling gas chromatography with mass spectrometry provides exceptional selectivity and sensitivity, enabling both identification and quantification at trace levels.
Causality Behind Experimental Choices
-
Injector and Column Selection: A split/splitless injector is chosen to handle a range of concentrations. A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is selected for its versatility and ability to separate compounds based on their boiling points, which is the primary separation mechanism in GC.[2]
-
Ionization and Detection: Electron Ionization (EI) is employed due to its robustness and ability to create reproducible fragmentation patterns, which are crucial for structural confirmation. For quantification, Selected Ion Monitoring (SIM) mode is superior to full-scan mode as it significantly enhances sensitivity by focusing the detector on specific ions characteristic of the analyte. The presence of bromine with its distinctive isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a unique signature for confident identification.[3]
Experimental Protocol: GC-MS Quantification
-
Preparation of Standards and Samples:
-
Prepare a 1 mg/mL stock solution of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one in high-purity ethyl acetate.
-
Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution.
-
Prepare an internal standard (IS) stock solution (e.g., 1,3-dibromobenzene at 1 mg/mL) and spike all standards and samples to a final concentration of 10 µg/mL. The IS corrects for variations in injection volume and instrument response.
-
Dissolve unknown samples in ethyl acetate to an expected concentration within the calibration range and spike with the internal standard.
-
-
Instrumental Parameters:
-
Gas Chromatograph:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless, 250°C, splitless mode (1 µL injection volume).
-
Oven Program: Initial temperature of 50°C (hold 2 min), ramp to 250°C at 15°C/min, hold for 5 min.
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Select characteristic ions for the analyte (e.g., fragments showing the Br isotopic pattern) and the internal standard. For the analyte (MW 240.95), potential ions include m/z corresponding to the molecular ion and key fragments.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Apply a linear regression to the calibration curve.
-
Quantify the unknown samples by calculating their area ratios and interpolating the concentration from the calibration curve.
-
GC-MS Workflow
Caption: Workflow for quantification by GC-MS.
High-Performance Liquid Chromatography (HPLC): Versatility for Less Volatile Analogs
While GC-MS is ideal, HPLC offers a valuable alternative, particularly in environments where GC is not available or for related, less volatile compounds that might be present as impurities or derivatives. The ketone chromophore in 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one allows for straightforward UV detection.
Causality Behind Experimental Choices
-
Column and Mobile Phase: A reversed-phase C18 column is a robust starting point for separating moderately polar organic molecules.[4] An isocratic mobile phase of methanol and water provides a simple, reproducible separation. The high fluorine content of the analyte might also make a fluorinated stationary phase an attractive option for enhanced retention and selectivity.[5]
-
Detector Selection: A Diode Array Detector (DAD) or UV-Vis detector is cost-effective and sufficient for quantification at moderate concentrations, leveraging the n→π* electronic transition of the carbonyl group. For higher sensitivity and selectivity, coupling HPLC to a mass spectrometer (LC-MS) is the preferred choice.
Experimental Protocol: HPLC-UV Quantification
-
Preparation of Standards and Samples:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Using the stock solution, prepare a series of calibration standards (e.g., 1, 10, 25, 50, 100, 200 µg/mL) in the mobile phase.
-
Dissolve unknown samples in the mobile phase to fall within the calibration range. An external standard method is often sufficient for HPLC, but an internal standard can be used for improved precision.
-
-
Instrumental Parameters:
-
HPLC System:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of 60:40 (v/v) Methanol:Water.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Detector:
-
Type: UV-Vis or Diode Array Detector (DAD).
-
Wavelength: Determine the wavelength of maximum absorbance (λ_max) by scanning a standard solution (typically ~270-290 nm for ketones).
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the analyte peak area against its concentration.
-
Perform a linear regression on the calibration data.
-
Determine the concentration of the unknown samples by interpolating their measured peak areas from the calibration curve.
-
HPLC-UV Workflow
Caption: Workflow for quantification by HPLC-UV.
Quantitative ¹⁹F NMR (qNMR): An Absolute and Direct Method
Quantitative ¹⁹F NMR is a powerful technique for the analysis of fluorinated compounds. It is a primary analytical method, meaning it can provide a direct measure of purity or concentration without the need for a calibration curve using the same analyte.[7] Its high specificity arises from the large chemical shift range of ¹⁹F and the absence of background signals in most samples.
Causality Behind Experimental Choices
-
Internal Standard: A stable, non-reactive compound with a known number of fluorine atoms and a simple ¹⁹F NMR spectrum that does not overlap with the analyte is chosen as the internal standard (e.g., trifluorotoluene). This allows for direct comparison of signal integrals for quantification.
-
NMR Parameters: A long relaxation delay (D1) is critical. It must be at least 5 times the longest T1 relaxation time of any fluorine nucleus being quantified. This ensures complete relaxation between scans, making the signal integral directly proportional to the number of nuclei. A 90° pulse angle is used to maximize the signal.
Experimental Protocol: ¹⁹F qNMR Quantification
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one sample into an NMR tube.
-
Accurately weigh and add a known amount (e.g., 10-20 mg) of a suitable internal standard (e.g., α,α,α-Trifluorotoluene).
-
Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃) to dissolve the sample and standard completely.
-
-
Instrumental Parameters (on a ≥400 MHz NMR Spectrometer):
-
Nucleus: ¹⁹F.
-
Pulse Angle: 90°.
-
Acquisition Time (AQ): ≥ 2 seconds.
-
Relaxation Delay (D1): ≥ 30 seconds (must be optimized based on T1 measurements for highest accuracy).
-
Number of Scans (NS): 16-64 (to achieve adequate signal-to-noise).
-
Temperature: Maintain constant temperature (e.g., 25°C).
-
-
Data Processing and Calculation:
-
Apply Fourier transform and phase correction to the acquired Free Induction Decay (FID).
-
Carefully integrate the signals corresponding to the analyte and the internal standard. The analyte will show two distinct signals for the -CF₂- and -CF₃ groups.
-
Calculate the purity or concentration using the following formula:
PurityAnalyte (%) = ( IAnalyte / IIS ) × ( NIS / NAnalyte ) × ( MAnalyte / MIS ) × ( mIS / mAnalyte ) × PurityIS
Where:
-
I = Integral area of the signal
-
N = Number of fluorine atoms for the integrated signal
-
M = Molar mass
-
m = mass
-
PurityIS = Purity of the internal standard
-
¹⁹F qNMR Workflow
Caption: Workflow for quantification by ¹⁹F qNMR.
Comparative Summary of Analytical Methods
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative ¹⁹F NMR (qNMR) |
| Principle | Separation by volatility, detection by mass | Separation by polarity, detection by UV absorbance | Nuclear spin resonance, direct signal integration |
| Sensitivity | Very High (pg-ng) | Moderate (ng-µg) | Low (µg-mg) |
| Selectivity | Very High (mass fragmentation is highly specific) | Moderate (risk of co-elution) | Extremely High (large chemical shift dispersion) |
| Quantification | Relative (requires calibration curve) | Relative (requires calibration curve) | Absolute/Direct (with certified internal standard) |
| Speed | Moderate (20-30 min per run) | Fast (10-20 min per run) | Slow (requires long delays, >30 min per sample) |
| Sample Prep | Simple dilution | Simple dilution | Simple, but requires accurate weighing |
| Cost (Instrument) | High | Moderate | Very High |
| Best For | Trace analysis, impurity profiling, routine QC | Routine QC, analysis of less volatile mixtures | Purity assessment of neat materials, reference standard certification |
Conclusion and Recommendations
The optimal analytical method for quantifying 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one depends on the specific requirements of the analysis.
-
GC-MS is the recommended method for most applications, including reaction monitoring, trace-level impurity detection, and routine quality control, owing to its superior sensitivity and selectivity.
-
HPLC-UV serves as a practical and cost-effective alternative for routine assays where high sensitivity is not required and is particularly useful for labs that are more heavily invested in liquid chromatography.
-
¹⁹F qNMR is the definitive method for primary characterization, purity assignment of reference standards, and when an absolute, calibration-free quantification is needed. Its low sensitivity is offset by its exceptional accuracy and directness.[7]
For drug development professionals and researchers, a combination of these methods provides a self-validating system: qNMR to certify a reference standard, and GC-MS or HPLC to perform routine, high-throughput analyses against that certified standard.
References
- American Chemical Society. (n.d.). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - ACS Fall 2025.
- American Chemical Society. (n.d.). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples | Analytical Chemistry. ACS Publications.
- National Institutes of Health. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Chemical Synthesis with 1-Bromo-3,3,4,4,4-pentafluoro-2-butanone: A Supplier's Perspective.
- PubChem. (n.d.). 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one.
- ResearchGate. (2025). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
- ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
- American Chemical Society. (n.d.). Quantitative Determination of Hydrogen and Fluorine in Organic Compounds by Nuclear Magnetic Resonance Spectrometry. | Analytical Chemistry. ACS Publications.
- Diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different.
- ResearchGate. (2025). Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine | Request PDF.
- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- ResearchGate. (n.d.). Aldehydes and Ketones: Gas Chromatography.
- YouTube. (2020). How to Analyze GC Results for Lab.
- ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram.
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- 1. nbinno.com [nbinno.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. acgpubs.org [acgpubs.org]
A Comparative Guide to 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one: A Versatile Building Block for Advanced Fluorinated Heterocycles
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing moieties is a paramount strategy for fine-tuning molecular properties.[1][2] The pentafluoroethyl (C2F5) group, in particular, offers a more lipophilic alternative to the ubiquitous trifluoromethyl (CF3) group, often leading to enhanced biological activity.[3] This guide provides a comprehensive comparison of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one, a unique and highly reactive building block, with other common fluorinated reagents used in the synthesis of complex molecules, particularly fluorinated heterocycles.
Introduction to Fluorinated Building Blocks in Synthesis
The use of fluorinated building blocks represents a cornerstone of contemporary organofluorine chemistry. This approach allows for the introduction of fluorine-containing motifs into molecules in a controlled and predictable manner, overcoming the challenges associated with direct fluorination methods which can suffer from harsh reaction conditions and lack of selectivity.[4] Among the vast array of fluorinated reagents, those that enable the construction of heterocyclic scaffolds are of particular interest due to the prevalence of such structures in pharmaceuticals and agrochemicals.[5][6]
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one: A Reagent with Dual Reactivity
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (CAS 92737-01-4) is a polyfunctionalized reagent that offers a unique combination of reactive sites: a nucleophilic displacement-prone bromine atom and an electrophilic carbonyl group. This dual reactivity makes it a versatile tool for the synthesis of a variety of complex fluorinated molecules, especially for the construction of heterocycles bearing a pentafluoroethyl group.
dot graph "1-Bromo-3,3,4,4,4-pentafluorobutan-2-one" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=2736355&t=l", imagescale=true, label=""]; compound; }
Figure 1: Structure of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one.
Physicochemical Properties and Handling
| Property | Value | Source |
| Molecular Formula | C4H2BrF5O | [7] |
| Molecular Weight | 240.95 g/mol | [7] |
| Appearance | Not specified, likely a liquid | |
| Safety | Causes severe skin burns and eye damage | [7] |
Handling Precautions: Due to its corrosive nature, 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]
Comparative Analysis: Synthesis of Fluorinated Pyrazoles
Pyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry.[8] The synthesis of fluorinated pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[9] Here, we compare the potential utility of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one with a more conventional fluorinated building block, ethyl 4,4,4-trifluoroacetoacetate (ETFAA), in the synthesis of fluorinated pyrazoles.
dot graph "Pyrazoles_Synthesis_Comparison" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
}
Figure 2: Comparative synthetic routes to fluorinated pyrazoles.
Performance Comparison in Pyrazole Synthesis
While direct comparative studies are limited, we can infer the performance of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one based on the reactivity of analogous α-bromo ketones and the established synthesis of similar fluorinated pyrazoles.
| Feature | 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one | Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) |
| Fluorinated Moiety | Pentafluoroethyl (C2F5) | Trifluoromethyl (CF3) |
| Regioselectivity | Expected to be high, yielding 3-(pentafluoroethyl)pyrazoles. | Can yield regioisomeric mixtures depending on the hydrazine and reaction conditions. |
| Reaction Conditions | Likely requires a base (e.g., pyridine) to facilitate the initial nucleophilic attack and subsequent cyclization. | Often requires acidic conditions (e.g., acetic acid) or can be performed under neutral or basic conditions.[10] |
| Byproducts | HBr | Ethanol, Water |
| Potential Advantages | Direct route to C2F5-substituted pyrazoles, which are more lipophilic than their CF3 counterparts. The bromine atom can serve as a handle for further functionalization. | Commercially available and widely used, with extensive literature on its reactivity. |
| Potential Disadvantages | Corrosive nature requires careful handling. | Can lead to mixtures of regioisomers. |
Experimental Protocols
General Procedure for the Synthesis of 3-(Pentafluoroethyl)-5-substituted-pyrazoles (Proposed)
This protocol is based on established methods for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and their analogues.
Materials:
-
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
-
Substituted hydrazine (e.g., methylhydrazine, phenylhydrazine)
-
Pyridine
-
Ethanol (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (1.0 eq) in anhydrous ethanol (0.2 M) at 0 °C is added pyridine (1.1 eq).
-
The substituted hydrazine (1.0 eq) is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and then heated to reflux for 4-6 hours, monitoring by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane and water.
-
The organic layer is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 3-(pentafluoroethyl)-5-substituted-pyrazole.
Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol from ETFAA
This protocol is adapted from the literature for the synthesis of a trifluoromethyl-substituted pyrazole.[10]
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)
-
Aqueous methyl hydrazine (40% w/w)
-
Ethanol
Procedure:
-
Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) is dissolved in ethanol (0.5 M).
-
Aqueous methyl hydrazine (40% w/w, 1.1 eq) is added dropwise over a period of 30 minutes while maintaining the reaction temperature at 85 °C.
-
The resulting reaction mixture is stirred for 2 hours at 85 °C.
-
Water is added, and the mixture is cooled to 10 °C.
-
The crystallized product is collected by filtration, washed with water, and dried under vacuum to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. A reported yield for a similar process is 87.5%.[10]
Comparison with Other Pentafluoroethylating Agents
Beyond its use as a 1,3-dielectrophile for heterocycle synthesis, the pentafluoroethyl ketone moiety of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one can be involved in other transformations. However, for the direct introduction of a C2F5 group, other reagents are often employed.
| Reagent/Method | Description | Advantages | Disadvantages |
| 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one | Versatile building block for introducing a C2F5-ketone moiety, which can be further transformed. | Dual reactivity allows for complex molecule synthesis. | Not a direct C2F5 transfer agent. |
| C2F5-substituted diazo compounds (e.g., C2F5CHN2) | Reacts with electron-deficient alkynes in a [3+2] cycloaddition to form C2F5-substituted pyrazoles.[3] | High yields and regioselectivity. Tolerates air and moisture.[3] | The diazo precursor may be hazardous and require careful handling. |
| Perfluoro-2-methyl-2-pentene | Reacts with hydrazines in the presence of a base to form C2F5-substituted pyrazoles.[1] | High yields reported in some cases. | Requires a specific perfluorinated olefin starting material. |
| Ethyl 3,3,4,4,4-pentafluoro-2-oxobutanoate | An α-ketoester that can be used in condensation reactions to form C2F5-substituted heterocycles like pyrazinones.[11] | Good precursor for certain heterocyclic systems. | Less versatile than a reagent with a leaving group for broader nucleophilic substitutions. |
Conclusion: A Niche Reagent with Significant Potential
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one emerges as a highly promising, albeit specialized, fluorinated building block. Its key advantage lies in its bifunctional nature, enabling the construction of complex pentafluoroethyl-containing heterocycles in a single step from acyclic precursors. While direct comparative performance data with other fluorinated reagents is still emerging, its potential to streamline the synthesis of valuable fluorinated compounds is evident. For researchers and drug development professionals seeking to introduce the C2F5-ketone motif or to construct novel C2F5-substituted heterocycles, 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one represents a powerful and versatile tool worthy of consideration. Its unique reactivity profile complements the existing arsenal of fluorinated reagents, opening new avenues for the design and synthesis of next-generation pharmaceuticals and advanced materials.
References
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Mykhailiuk, P. K. (2015). Three-component synthesis of C2F5-substituted pyrazoles from C2F5CH2NH2·HCl, NaNO2 and electron-deficient alkynes. Beilstein Journal of Organic Chemistry, 11, 16-24. [Link]
- Lant, M., & Zanda, M. (2016). Process for the preparation of 5-fluoro-1H-pyrazoles.
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Surmont, R., Verniest, G., & De Kimpe, N. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(20), 4648–4651. [Link]
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Topchiy, M. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]
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Saucier, M. A. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove, University of Mississippi. [Link]
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Ben-M'barek, K., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(17), 5125. [Link]
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Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075. [Link]
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Pees, C., et al. (2022). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. The Journal of Organic Chemistry, 87(22), 15039–15047. [Link]
- O’Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Meanwell, N. A. (2018). A synopsis of the properties and applications of fluorine in drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880.
-
PubChem. (n.d.). 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]
-
Jeannot, F., et al. (2024). Synthesis of Substituted Pentafluorosulfanylpyrazoles Under Flow Conditions. The Journal of Organic Chemistry, 89(5), 3552-3562. [Link]
-
Lee, S., et al. (2022). Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. ACS Catalysis, 12(15), 9496-9503. [Link]
-
Yamazaki, T., et al. (2021). Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 17, 132-138. [Link]
- WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. (2017).
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2015). RSC Advances, 5(118), 97811-97816. [Link]
-
Asif, M. (2017). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of the Chemical Society of Pakistan, 39(5), 823-831. [Link]
-
Zhu, S., et al. (2006). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. Journal of Heterocyclic Chemistry, 43(6), 1609-1615. [Link]
-
Sosnovskikh, V. Y., et al. (2018). Nucleophilic reactions of ethyl (Z)-2‑bromo-4,4,4-trifluorobut-2-enoate: One molecule – various heterocycles. Journal of Fluorine Chemistry, 211, 137-144. [Link]
-
Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
-
Vasin, A. V., et al. (2023). Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. Beilstein Journal of Organic Chemistry, 19, 1459-1469. [Link]
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A Senior Application Scientist's Guide to the Reaction Mechanisms of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorinated moieties is a cornerstone of modern molecular design. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Among the arsenal of fluorinated building blocks, 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one stands out as a versatile and highly reactive intermediate for the introduction of the valuable pentafluoroethyl ketone group.[1]
This guide provides an in-depth validation of the primary reaction mechanisms of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one. Moving beyond a simple recitation of reaction types, we will dissect the causality behind its reactivity, grounded in both theoretical principles and analogous experimental data. We will explore its behavior in nucleophilic substitutions, reductions, and cycloaddition reactions, offering a comparative perspective against alternative synthetic strategies. Every protocol and mechanistic discussion is designed to be a self-validating system, empowering you to confidently employ this potent reagent in your synthetic endeavors.
The Dual Nature of Reactivity: The α-Bromo Ketone Moiety
The reactivity of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is dominated by two key features: the presence of a bromine atom alpha to a carbonyl group and the strong electron-withdrawing effect of the pentafluoroethyl group. This unique combination dictates its susceptibility to a range of transformations.
Computational studies on analogous fluorinated ketones reveal a critical insight: the fluorine atoms significantly increase the electrophilicity of the carbonyl carbon.[1] This heightened electrophilicity makes the carbonyl group a prime target for nucleophilic attack, while the adjacent brominated carbon is activated for nucleophilic substitution, primarily via an SN2 mechanism.
Nucleophilic Substitution: A Validated SN2 Pathway
The primary reaction pathway for the bromide displacement in 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is the SN2 (Substitution Nucleophilic Bimolecular) reaction. This is a single, concerted step where the nucleophile attacks the carbon bearing the bromine from the backside, leading to an inversion of stereochemistry if the carbon were chiral. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.[2]
Causality Behind the SN2 Preference:
-
Steric Accessibility: The primary nature of the carbon bearing the bromine atom presents minimal steric hindrance, allowing for facile backside attack by a wide range of nucleophiles.[3]
-
Leaving Group Ability: The bromide ion is an excellent leaving group, facilitating the displacement reaction.
-
Solvent Effects: Polar aprotic solvents such as acetone, DMSO, and DMF are ideal for SN2 reactions as they solvate the cation but not the nucleophile, thus enhancing its reactivity.[2]
Comparative Analysis with Common Nucleophiles:
While specific kinetic data for 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is not extensively published, we can infer its reactivity based on well-established principles and reactions of similar α-bromo ketones.
| Nucleophile | Expected Product | Mechanistic Considerations | Relative Reactivity |
| Thiols (R-SH) | Thioether | Thiols are excellent nucleophiles for SN2 reactions, readily displacing the bromide.[4] | High |
| Amines (R-NH₂) | α-Amino ketone | Amines are good nucleophiles and will readily displace the bromide. The resulting α-amino ketone can be a valuable intermediate for heterocycle synthesis.[5] | High |
| Alcohols (R-OH) | α-Alkoxy ketone | Alcohols are weaker nucleophiles than amines or thiols and may require basic conditions to deprotonate the alcohol, forming a more potent alkoxide nucleophile.[6] | Moderate |
| Azide (N₃⁻) | α-Azido ketone | The azide ion is a strong nucleophile and will efficiently displace the bromide, providing a precursor for triazole synthesis via click chemistry. | High |
Experimental Protocol: Validation of the SN2 Reaction with a Thiol Nucleophile
This protocol outlines a general procedure for the SN2 reaction of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one with a generic thiol, which can be adapted for other nucleophiles.
Objective: To synthesize and characterize the thioether product resulting from the SN2 reaction.
Materials:
-
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
-
Thiol (e.g., thiophenol)
-
Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (1.0 eq).
-
Dissolve the substrate in anhydrous acetone.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Slowly add the thiol (1.1 eq) to the stirring mixture.
-
Attach a condenser and heat the reaction mixture to a gentle reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization:
The structure of the purified product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. The disappearance of the C-Br signal and the appearance of new signals corresponding to the thioether product will validate the substitution reaction.
Caption: SN2 reaction of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one with a thiol.
The Reformatsky Reaction: Engaging the Carbonyl Group
An alternative and powerful reaction pathway for 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is the Reformatsky reaction. This reaction involves the formation of an organozinc intermediate (a zinc enolate) which then adds to a carbonyl compound (in this case, intramolecularly or with an external aldehyde/ketone).[7][8][9] The reaction with fluorinated α-bromo ketones has been shown to be an effective method for forming β-hydroxy esters.[10][11]
Mechanistic Validation:
-
Oxidative Addition: Zinc metal inserts into the carbon-bromine bond to form a bromozinc enolate.
-
Nucleophilic Addition: The zinc enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or another ketone molecule.
-
Hydrolysis: Acidic workup protonates the resulting alkoxide to yield the β-hydroxy ketone.
Caption: The general mechanism of the Reformatsky reaction.
Reduction of the Carbonyl Group: A Straightforward Transformation
The ketone functionality of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one can be readily reduced to a secondary alcohol using common reducing agents like sodium borohydride (NaBH₄).[12][13][14] This reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.
Experimental Protocol: Reduction with Sodium Borohydride
Objective: To synthesize and characterize the corresponding secondary alcohol.
Materials:
-
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Standard glassware for reaction and workup
Procedure:
-
Dissolve 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Cycloaddition Reactions: Building Heterocycles
While direct cycloaddition reactions involving 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one are not extensively documented, its ability to form a fluorinated enolate opens the door to various cycloaddition pathways.[1][15] For instance, the in-situ generated enolate can act as a diene or dienophile in Diels-Alder reactions or participate in [3+2] cycloadditions with various dipoles to construct complex heterocyclic systems.[16][17]
Alternative Reagents for Pentafluoroethylation: A Comparative Overview
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is a powerful reagent, but the choice of a pentafluoroethylating agent depends on the specific synthetic target and reaction conditions.
| Reagent | Advantages | Disadvantages |
| 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one | Versatile reactivity at two sites; readily available. | The ketone functionality may not be desired in the final product. |
| Pentafluoroethyl iodide (C₂F₅I) | Direct source of the C₂F₅ group. | Can be gaseous and require specialized handling. |
| (Pentafluoroethyl)trimethylsilane (TMSC₂F₅) | Stable and easy to handle; used in copper-mediated cross-coupling reactions.[16] | Requires a catalyst and specific reaction conditions. |
| Other Electrophilic Pentafluoroethylating Reagents | A variety of reagents with different reactivity profiles are available.[18] | May be more expensive or less readily available. |
Conclusion
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is a highly valuable and versatile building block for the introduction of the pentafluoroethyl ketone moiety. Its reactivity is well-defined by established mechanistic principles, primarily SN2 displacement of the bromide and reactions involving the highly electrophilic carbonyl group, such as the Reformatsky reaction and reduction. By understanding the underlying causality of its reactivity and having access to validated experimental protocols, researchers can effectively harness the power of this reagent to accelerate the discovery and development of novel fluorinated molecules. This guide serves as a foundational resource, encouraging further exploration and application of this potent synthetic tool.
References
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Rayo, J., et al. (2010). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Journal of Molecular Modeling, 17(8), 1763–1775. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2026). Chemical Synthesis with 1-Bromo-3,3,4,4,4-pentafluoro-2-butanone: A Supplier's Perspective. Available at: [Link]
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Filo. (2024). (a) Interpretation: Equation for the substitution reaction of 1-bromo-3-m.. Available at: [Link]
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Sato, K., et al. (2006). Trifluoromethylation at the α-Position of α,β-Unsaturated Ketones: 4-Phenyl-3-Trifluoromethyl-2-Butanone. Organic Syntheses, 83, 177. Available at: [Link]
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Yao, H., et al. (2013). Metal-mediated Reformatsky reaction of bromodifluoromethyl ketone and aldehyde using water as solvent. Journal of Fluorine Chemistry, 156, 45-50. Available at: [Link]
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Wikipedia. (n.d.). Reformatsky reaction. Available at: [Link]
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ResearchGate. (n.d.). New Electrophilic Bromodifluoromethylation and Pentafluoroethylation Reagents. Available at: [Link]
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Huang, Y., et al. (2025). Synthesis of Pentafluoroethylated Heterocycles via Cycloaddition of Dipoles With Pentafluoropropanenitrile Derived From R115. Asian Journal of Organic Chemistry. Available at: [Link]
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A Comparative Guide to the Synthetic Utility of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorinated moieties is a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Among the arsenal of fluorinated building blocks, 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one emerges as a versatile and highly reactive intermediate for the introduction of the valuable pentafluoroethyl ketone group. This guide provides an in-depth technical comparison of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one with alternative synthetic strategies, supported by experimental data and mechanistic insights to inform your selection of the optimal reagent for your research needs.
At a Glance: Key Advantages of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one offers a powerful combination of reactivity at two distinct sites: the electrophilic carbonyl carbon and the carbon bearing the bromine atom, which is susceptible to nucleophilic attack.[1] This dual reactivity allows for a range of synthetic transformations, making it a valuable tool for the construction of complex fluorinated molecules.[1]
Core Strengths:
-
Versatile Building Block: Enables the introduction of the pentafluorinated ethyl ketone moiety into a variety of organic structures.[1]
-
Dual Reactivity: Offers sites for both nucleophilic displacement of the bromide and reactions at the carbonyl group.[1]
-
Precursor to Fluorinated Heterocycles: Readily participates in cyclization reactions to form valuable fluorinated heterocycles, which are prominent scaffolds in pharmaceuticals.
Comparative Analysis: Synthesis of Pentafluoroethyl-Substituted Pyrazoles
The synthesis of pyrazoles, a class of nitrogen-containing heterocycles with diverse biological activities, represents a key application for 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one.[2] We will now compare its performance in this context with a prominent alternative one-pot synthesis method.
Method 1: Two-Step Synthesis via 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
This classical approach involves the condensation of the α-bromo ketone with a hydrazine derivative. The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and elimination to yield the aromatic pyrazole ring.
Reaction Scheme:
Caption: Synthesis of a pentafluoroethyl-substituted pyrazole.
Experimental Protocol: Synthesis of 3-(Pentafluoroethyl)-1-phenyl-1H-pyrazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (1.0 eq) in ethanol.
-
Addition of Hydrazine: Add phenylhydrazine (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired 3-(pentafluoroethyl)-1-phenyl-1H-pyrazole.
Method 2: One-Pot Synthesis via Pentafluoroethyldiazomethane
A contemporary alternative involves the in-situ generation of pentafluoroethyldiazomethane from 2,2,3,3,3-pentafluoropropylamine hydrochloride, which then undergoes a [3+2] cycloaddition with an alkyne.
Reaction Scheme:
Caption: One-pot synthesis of a pentafluoroethyl-substituted pyrazole.
Experimental Protocol: One-Pot Synthesis of 3-(Pentafluoroethyl)-5-phenyl-1H-pyrazole
-
Reaction Setup: A mixture of phenylacetylene (1.0 eq), 2,2,3,3,3-pentafluoropropylamine hydrochloride (3.0 eq), and sodium nitrite (5.0 eq) in a dichloromethane/water solvent system is stirred at room temperature.
-
Reaction: The reaction is monitored for completion (typically 72 hours).
-
Workup and Purification: The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Purification is achieved by recrystallization or column chromatography.
Performance Comparison
| Feature | Method 1: 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one | Method 2: One-Pot Synthesis |
| Starting Materials | Readily available α-bromo ketone and hydrazine | Requires specialized pentafluoropropylamine hydrochloride |
| Reaction Steps | Two distinct steps (condensation and cyclization) | One-pot procedure |
| Reaction Conditions | Typically requires heating (reflux) | Room temperature |
| Reaction Time | Generally shorter | Can be significantly longer (e.g., 72 hours) |
| Yield | Good to excellent | Excellent (often >95%) |
| Scope | Broad scope for hydrazine derivatives | Dependent on the availability and reactivity of alkynes |
| Byproducts | HBr and water | N₂ and NaCl |
| Overall Efficiency | Good, but a two-step process | Highly efficient due to one-pot nature |
Analysis and Causality:
The choice between these two methods depends on the specific requirements of the synthesis. The use of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one offers a more traditional and often faster route, particularly if a wide variety of substituted hydrazines are to be explored. The starting materials are generally accessible. However, the reaction may require elevated temperatures.
In contrast, the one-pot synthesis is highly atom-economical and can provide excellent yields without the need for heating. This method is particularly advantageous for its operational simplicity. The primary limitation lies in the availability of the pentafluoropropylamine hydrochloride precursor and the potentially long reaction times for less reactive alkynes.
The Reformatsky Reaction: An Untapped Potential?
The Reformatsky reaction, which involves the reaction of an α-halo carbonyl compound with a carbonyl compound in the presence of zinc, is a powerful tool for carbon-carbon bond formation.[3][4] Given its structure, 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is a prime candidate for this transformation, offering a route to β-hydroxy ketones bearing a pentafluoroethyl group.
Hypothetical Reaction Scheme:
Caption: Proposed Reformatsky reaction with the target reagent.
Advantages of a Potential Reformatsky Approach:
-
Direct C-C Bond Formation: Provides a direct route to complex fluorinated β-hydroxy ketones.
-
Mild Conditions: Reformatsky reactions are often carried out under relatively mild conditions.[5]
-
High Functional Group Tolerance: The organozinc intermediates are generally less reactive than Grignard or organolithium reagents, allowing for better tolerance of other functional groups.[3]
Alternative: Aldol Reaction of a Pre-formed Enolate
An alternative to the in-situ generation of the enolate via the Reformatsky reaction would be the pre-formation of a lithium or sodium enolate of a corresponding pentafluoroethyl ketone, followed by an aldol addition to an aldehyde or ketone.
Comparison of Potential C-C Bond Forming Reactions
| Feature | Reformatsky Reaction | Aldol Reaction of Pre-formed Enolate |
| Enolate Generation | In-situ with zinc | Pre-formed with a strong base (e.g., LDA) |
| Reaction Conditions | Typically mild, heterogeneous | Often requires cryogenic temperatures |
| Base Sensitivity | Tolerates base-sensitive functional groups | Limited by the strength of the base required |
| Reagent Handling | Requires activated zinc | Requires handling of pyrophoric and moisture-sensitive strong bases |
The potential of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one in Reformatsky-type reactions presents an exciting avenue for further research, offering a potentially more user-friendly and functional-group-tolerant approach compared to traditional aldol chemistry.
Conclusion: A Strategic Choice for Fluorine Chemistry
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one stands as a highly valuable and versatile reagent in the synthetic chemist's toolbox. Its primary advantage lies in its utility as a precursor for pentafluoroethyl-substituted heterocycles, offering a reliable and adaptable route to these important scaffolds. While alternative one-pot methods for pyrazole synthesis demonstrate high efficiency, the α-bromo ketone provides flexibility in the choice of reaction partners and often faster reaction times.
Furthermore, the untapped potential of this reagent in Reformatsky-type reactions suggests new opportunities for the construction of complex, fluorinated acyclic molecules. The decision to employ 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one will ultimately be guided by the specific synthetic target, the desired level of molecular diversity, and the practical considerations of reaction time and reagent availability. Its proven track record in heterocycle synthesis, combined with its promising potential in other transformations, solidifies its position as a key building block for innovation in medicinal and materials chemistry.
References
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Z. Novitskiy, A. V. Samet, V. V. Semenov, A one-pot reaction between C2F5CH2NH2·HCl, NaNO2 and electron-deficient alkynes gives C2F5-substituted pyrazoles in excellent yields, Beilstein J. Org. Chem. 2015, 11, 340-346. [Link]
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Radical Addition of Hydrazones by α-Bromo Ketones To Prepare 1,3,5-Trisubstituted Pyrazoles via Visible Light Catalysis, The Journal of Organic Chemistry 2016, 81 (16), 7127-7133. [Link]
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M. Beller et al., Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes, Molecules 2021, 26(21), 6475. [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps, Beilstein Journal of Organic Chemistry 2020, 16, 178-228. [Link]
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New efficient synthetic routes to trifluoromethyl substituted pyrazoles and corresponding β-diketones, Journal of Fluorine Chemistry 2013, 156, 221-228. [Link]
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Synthesis of Pentafluoroethylated Heterocycles via Cycloaddition of Dipoles With Pentafluoropropanenitrile Derived From R115, Asian Journal of Organic Chemistry 2020, 9, 12, 2154-2157. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review, Molecules 2017, 22(1), 137. [Link]
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Chemical Synthesis with 1-Bromo-3,3,4,4,4-pentafluoro-2-butanone: A Supplier's Perspective, NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene, Organic Letters 2013, 15 (14), 3650-3653. [Link]
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Reformatsky Reaction Mechanism Explained, Scribd. [Link]
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-
One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles, Synlett 2007 (18): 2843-2846. [Link]
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Reformatsky-Type Reaction of Chiral Nonracemic α-Bromo-α'-sulfinyl Ketones with Aldehydes. Synthesis of Enantiomerically Pure 2-Methyl-1,3-diol Moieties, The Journal of Organic Chemistry 2002, 67 (15), 5129-5135. [Link]
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One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles, ACS Combinatorial Science 2019, 21 (10), 694-699. [Link]
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A Senior Application Scientist's Guide to Alternatives for 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one in Advanced Synthesis
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorinated moieties is a cornerstone of modern molecular design. The pentafluoroethyl group (–C₂F₅), in particular, offers a unique constellation of properties—enhancing metabolic stability, modulating lipophilicity, and influencing binding affinities. For years, 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one has served as a valuable reagent for introducing the pentafluoroethyl ketone unit, a versatile building block for more complex fluorinated molecules. However, the evolving landscape of synthetic chemistry demands a critical evaluation of this reagent in the context of emerging alternatives that may offer superior performance, cost-effectiveness, or safety profiles.
This guide provides an in-depth, objective comparison of viable alternatives to 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one, supported by experimental data to empower you in making informed decisions for your synthetic strategies.
Understanding the Incumbent: 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is a bifunctional reagent, possessing both an α-bromo ketone and a pentafluoroethyl group. This structure allows for a range of transformations, including nucleophilic substitution at the α-carbon and reactions involving the carbonyl group. Its primary utility lies in the construction of molecules containing the pentafluoroethyl ketone substructure.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₄H₂BrF₅O |
| Molecular Weight | 240.95 g/mol [1] |
| Appearance | Not explicitly stated, but implied to be a reactive chemical intermediate. |
| Boiling Point | Not readily available |
| CAS Number | 92737-01-4[1] |
While effective, the reactivity of the α-bromo ketone can sometimes lead to side reactions, and its cost and handling requirements necessitate the exploration of alternative synthetic equivalents.
Emerging Champions: Key Alternatives and Their Performance
Our investigation into the current literature and experimental data reveals two primary classes of alternatives that offer distinct advantages for introducing the pentafluoroethyl group or for the synthesis of related fluorinated structures.
The Workhorse Alternative: Ethyl Pentafluoropropionate for Nucleophilic Pentafluoroethylation
A significant paradigm shift in pentafluoroethylation has been the adoption of ethyl pentafluoropropionate as a cost-effective and versatile precursor to the pentafluoroethyl nucleophile.[2][3] This approach typically involves the in situ generation of a pentafluoroethyl copper reagent (CuC₂F₅), which can then be coupled with a variety of electrophiles.
Reaction Principle:
The core of this methodology is the reaction of ethyl pentafluoropropionate with a copper(I) salt and a suitable base to generate the active CuC₂F₅ species.
Caption: In situ generation of CuC₂F₅ from ethyl pentafluoropropionate.
Experimental Data Snapshot: Pentafluoroethylation of Arylboronic Acids
This method has proven highly effective for the pentafluoroethylation of arylboronic acids. The following table summarizes representative yields, showcasing the broad applicability of this approach.
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | Pentafluoroethylbenzene | 85 |
| 4-Methoxyphenylboronic acid | 1-Methoxy-4-(pentafluoroethyl)benzene | 78 |
| 4-Chlorophenylboronic acid | 1-Chloro-4-(pentafluoroethyl)benzene | 92 |
| 2-Thienylboronic acid | 2-(Pentafluoroethyl)thiophene | 75 |
Data compiled from multiple sources demonstrating the utility of the CuC₂F₅ reagent generated from ethyl pentafluoropropionate.
Advantages over 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one:
-
Cost-Effectiveness: Ethyl pentafluoropropionate is a more economical starting material.[2][3]
-
Versatility: The generated CuC₂F₅ reagent can be used with a broader range of electrophiles beyond what is readily achievable with the bromo ketone.
-
Milder Reaction Conditions: The generation and subsequent coupling reactions can often be performed under milder conditions.
Electrophilic Pentafluoroethylation: The Rise of Sulfonium Salts
For reactions requiring an electrophilic source of the pentafluoroethyl group, S-(pentafluoroethyl)diphenylsulfonium salts have emerged as a potential alternative.[4] These reagents can directly transfer the C₂F₅ group to a variety of nucleophiles.
Challenges and Considerations:
While promising, the synthesis of these sulfonium salts can be challenging, with reported yields for some preparations being modest.[4] Optimization of the synthesis of these reagents is an active area of research to improve their accessibility and cost-effectiveness.
Comparative Reactivity:
Direct, side-by-side comparative studies with 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one are not extensively documented in the readily available literature. However, the electrophilic nature of sulfonium salts suggests they would be suitable for different classes of substrates, particularly soft nucleophiles, compared to the α-bromo ketone which is more susceptible to attack by harder nucleophiles at the carbonyl carbon or SN2 displacement of the bromide.
Application in the Synthesis of Fluorinated Heterocycles
The synthesis of fluorinated heterocycles is a paramount objective in medicinal chemistry. Here, we compare strategies that serve as alternatives to using 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one as a building block.
Building Block Approach with Fluorinated Synthons
Instead of relying on a single complex reagent, a more flexible approach involves the use of simpler, commercially available fluorinated building blocks. For the synthesis of fluorinated pyrazoles, for instance, a common strategy involves the condensation of a fluorinated 1,3-dicarbonyl compound with hydrazine derivatives.[5][6][7]
Illustrative Workflow: Synthesis of a Fluorinated Pyrazole
Caption: General workflow for fluorinated pyrazole synthesis.
This modular approach allows for greater diversity in the final products by simply varying the fluorinated dicarbonyl and the hydrazine component.
Direct Electrophilic Fluorination
For the synthesis of heterocycles where a fluorine atom is directly attached to the ring, electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are the reagents of choice.[8][9] These offer a direct and often high-yielding route to fluorinated heterocycles.
Performance Comparison of Electrophilic Fluorinating Agents:
The choice between different electrophilic fluorinating agents often depends on the specific substrate and desired reactivity. While a comprehensive comparison is beyond the scope of this guide, it is generally accepted that Selectfluor® is a more powerful fluorinating agent than NFSI, which can be advantageous for less reactive substrates.
Safety and Handling: A Critical Comparison
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one: As an α-bromo ketone, this reagent is a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Ethyl Pentafluoropropionate: This is a flammable liquid and should be handled accordingly.
Electrophilic Fluorinating Agents (NFSI, Selectfluor®): While generally stable and easy to handle solids, these are powerful oxidizing agents and should not be heated with or mixed with combustible materials.[10]
Cost Analysis: A Practical Consideration
A precise cost comparison is subject to market fluctuations and supplier pricing. However, a general trend can be identified:
-
Ethyl pentafluoropropionate is generally considered a more economical source for the pentafluoroethyl group compared to more complex, multi-functionalized reagents.[2][3]
-
The cost of electrophilic fluorinating agents like NFSI and Selectfluor® is often justified by their high efficiency and broad applicability in late-stage fluorination.
Conclusion and Future Outlook
While 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one remains a useful reagent for specific applications, the field of fluorine chemistry has evolved to offer a broader and more versatile toolkit.
-
For nucleophilic pentafluoroethylation , ethyl pentafluoropropionate stands out as a highly attractive alternative due to its cost-effectiveness and the broad utility of the derived CuC₂F₅ reagent.
-
For electrophilic fluorination , a range of N-F reagents provides chemists with tunable reactivity to suit the specific needs of their heterocyclic targets.
The future of fluorination chemistry will likely see the development of even more efficient, selective, and sustainable methods. The continued exploration of new catalytic systems and novel fluorinating reagents will undoubtedly provide researchers with an ever-expanding arsenal of tools for the synthesis of next-generation pharmaceuticals and advanced materials.
References
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Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions - eGrove - University of Mississippi. (URL: [Link])
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Electrophilic fluorination - Wikipedia. (URL: [Link])
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Direct synthesis of pentafluoroethyl copper from pentafluoropropionate as an economical C2F5 source: application to pentafluoroethylation of arylboronic acids and aryl bromides - PubMed. (URL: [Link])
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Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
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New Synthesis of Fluorinated Pyrazoles - Sci-Hub. (URL: [Link])
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Preparation of 5-fluoropyrazoles from pyrazoles and NFSI | Request PDF - ResearchGate. (URL: [Link])
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Synthesis of Pentafluoroethylated Heterocycles via Cycloaddition of Dipoles With Pentafluoropropanenitrile Derived From R115 | Request PDF - ResearchGate. (URL: [Link])
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Synthetic Strategies to Access Fluorinated Azoles - PMC - NIH. (URL: [Link])
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Reactions promoted by hypervalent iodine reagents and boron Lewis acids - -ORCA - Cardiff University. (URL: [Link])
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The typical hypervalent iodine reagents and their structural types. - ResearchGate. (URL: [Link])
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Fluorinated Pyrazoles: From Synthesis to Applications - PubMed. (URL: [Link])
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Cyclic Hypervalent Iodine Reagents for Atom-Transfer Reactions: Beyond Trifluoromethylation - PubMed. (URL: [Link])
- New Electrophilic Bromodifluoromethylation and Pentafluoroethyl
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Hypervalent Iodonium Reagents (Important Papers) - YouTube. (URL: [Link])
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The New Age of Electrophilic Perfluoroalkylation Reactions†‡ | Request PDF. (URL: [Link])
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Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - White Rose Research Online. (URL: [Link])
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Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PubMed. (URL: [Link])
- Synthesis and reactions of (E)-b-(bromotetrafluoroethyl)
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2-Bromo-2,3,3,3-tetrafluoropropionic acid ethyl ester | C5H5BrF4O2 - PubChem. (URL: [Link])
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1-Bromo-3,3,4,4,4-pentafluorobutan-2-one - PubChem. (URL: [Link])
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Propanoic acid, 2,2,3,3,3-pentafluoro-, ethyl ester | C5H5F5O2 | CID 67928 - PubChem. (URL: [Link])
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A Comparative Guide to the Applications of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one: A Versatile Fluorinated Building Block
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine atoms into organic molecules is a paramount strategy for modulating their physicochemical and biological properties. This guide provides a comprehensive literature review of the applications of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one, a highly reactive and versatile building block for the introduction of the pentafluoroethyl ketone moiety. We will delve into its synthetic utility, compare its application with alternative methodologies, and provide detailed experimental insights for its practical implementation.
Introduction: The Unique Profile of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one, with the chemical formula C₄H₂BrF₅O, is a fluorinated organic intermediate valued for its dual reactivity.[1] The presence of a bromine atom alpha to a ketone functionality allows for facile nucleophilic displacement, while the carbonyl group itself is a site for a myriad of chemical transformations.[1][2] The strongly electron-withdrawing pentafluoroethyl group significantly influences the reactivity of both the C-Br bond and the carbonyl group, making this reagent a potent electrophile.
Physicochemical Properties:
| Property | Value |
| CAS Number | 92737-01-4[3] |
| Molecular Formula | C₄H₂BrF₅O[3] |
| Molecular Weight | 240.95 g/mol [3] |
| Appearance | Not specified, likely a liquid |
| Boiling Point | 93-94 °C |
Core Applications: A Gateway to Complex Fluorinated Molecules
The primary application of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one lies in its role as a precursor for the synthesis of more complex fluorinated molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1][2] Its utility stems from its ability to introduce the valuable C₂F₅CO-CH₂- unit into a variety of molecular scaffolds.
Synthesis of Fluorinated Heterocycles: The Paal-Knorr Pyrrole Synthesis Analogue
One of the key applications of α-haloketones is in the synthesis of heterocycles. While no direct peer-reviewed publications detailing the use of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one for this purpose were identified in the literature search, its structure strongly suggests its utility in reactions analogous to the Paal-Knorr synthesis for pyrroles or the Hantzsch thiazole synthesis.
Conceptual Application: Synthesis of Pentafluoroethyl-Substituted Pyrroles
A plausible synthetic route to pentafluoroethyl-substituted pyrroles would involve the reaction of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one with a β-enaminoketone or a β-enaminoester. This would be a variation of the Knorr pyrrole synthesis.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthesis of a pentafluoroethyl-substituted pyrrole.
Comparison with Alternative Methods:
The synthesis of fluorinated pyrazoles, another important class of heterocycles, often relies on the cyclization of fluorinated β-diketones or their equivalents with hydrazine derivatives.[2][4] For instance, the reaction of a 1,3-diketone bearing a trifluoromethyl group with hydrazine is a common route to trifluoromethyl-pyrazoles.
Table 1: Comparison of Synthetic Strategies for Fluorinated Pyrazoles
| Method | Precursor | Reagents | Key Advantages | Potential Limitations |
| Conceptual Route using 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one | 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one | Hydrazine derivative | Direct introduction of the pentafluoroethyl ketone moiety. | Requires in-situ formation of a 1,3-dicarbonyl equivalent; potential for side reactions. |
| Classical Synthesis | Fluorinated β-diketone | Hydrazine derivative | Well-established and reliable.[4] | The synthesis of the fluorinated β-diketone precursor can be multi-step. |
| From Fluorinated Enaminones | Fluorinated Enaminone | - | Can be a one-pot synthesis.[2] | Synthesis of the enaminone may require specific starting materials. |
Nucleophilic Substitution Reactions: Building Blocks for Further Elaboration
The high reactivity of the C-Br bond in 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one makes it an excellent substrate for Sₙ2 reactions with a variety of nucleophiles. This allows for the straightforward introduction of the pentafluoroethyl ketone moiety onto different molecular frameworks.
Experimental Protocol: General Procedure for Nucleophilic Substitution
To a solution of the nucleophile (e.g., a thiol, phenol, or amine) (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or potassium carbonate) (1.2 eq.) in a suitable aprotic solvent (e.g., acetonitrile or DMF) at room temperature, add 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (1.1 eq.) dropwise.
The reaction mixture is stirred at room temperature or heated as required, monitoring the progress by TLC or GC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation.
Diagram of the Nucleophilic Substitution Workflow:
Caption: General workflow for nucleophilic substitution reactions.
Comparison with Other Alkylating Agents:
While other bromo- or iodo-containing reagents can be used for similar alkylations, the presence of the pentafluoroethyl ketone in the title compound offers the advantage of introducing a highly functionalized and electronically distinct moiety in a single step.
Application as a Thiol-Reactive Probe in ¹⁹F NMR Studies
A notable non-synthetic application of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (referred to as BPFB in the study) is its use as a thiol-reactive probe for ¹⁹F NMR spectroscopy.[] The chemical shift of the fluorine atoms in the pentafluoroethyl group is sensitive to the local chemical environment. By attaching this probe to a biomolecule, such as the tripeptide glutathione, changes in the molecule's conformation or binding state can be monitored by observing changes in the ¹⁹F NMR spectrum.[]
Comparison with Other ¹⁹F NMR Probes:
The study compared the chemical shift dispersion of several trifluoromethyl probes in varying solvent polarities. While the data for BPFB was part of the evaluation, the BTFMA (2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide) tag exhibited a significantly greater range of chemical shift as a function of solvent polarity.[] This suggests that for applications requiring high sensitivity to environmental polarity changes, other probes might be more suitable. However, the unique structure of BPFB may offer advantages in specific biological contexts or for probing different types of interactions.
Future Perspectives and Conclusion
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is a valuable and reactive building block for the synthesis of complex fluorinated molecules. Its dual functionality allows for a range of chemical transformations, making it a powerful tool for medicinal chemists and materials scientists. While the current body of peer-reviewed literature on its specific synthetic applications is somewhat limited, its chemical structure strongly suggests its utility in a variety of synthetic contexts, particularly in the construction of fluorinated heterocycles.
Future research will likely focus on expanding the documented synthetic applications of this reagent, including its use in multicomponent reactions and the synthesis of novel pharmaceutical and agrochemical candidates. Comparative studies with other pentafluoroethylating agents under standardized conditions would be invaluable for guiding the rational selection of reagents in synthetic design. The continued exploration of its utility as a ¹⁹F NMR probe in different biological systems also holds significant promise.
References
Sources
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Products from 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
For researchers, scientists, and professionals in drug development, the precise characterization of novel molecules is paramount. This guide provides an in-depth look at the spectroscopic confirmation of a product derived from 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one, a versatile fluorinated building block. We will explore a common synthetic transformation and detail the analytical workflow to unequivocally verify the structure of the resulting product, comparing it with the starting material through various spectroscopic techniques.
The Synthetic Landscape: From α-Haloketone to a Heterocyclic Scaffold
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is a valuable reagent in organic synthesis, primarily due to the reactivity of the carbon-bromine bond and the electrophilic nature of the carbonyl group.[1] A classic and highly efficient reaction utilizing this functionality is the Hantzsch thiazole synthesis. This reaction allows for the construction of a 2-aminothiazole ring, a privileged scaffold in medicinal chemistry, by reacting an α-haloketone with a thiourea derivative.
In this guide, we will focus on the reaction of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one with thiourea to yield 2-amino-4-(pentafluoroethyl)thiazole. This transformation serves as an excellent case study for spectroscopic analysis, as the significant structural changes are readily observed across different analytical techniques.
Experimental Protocol: Synthesis of 2-amino-4-(pentafluoroethyl)thiazole
The following protocol outlines a standard procedure for the Hantzsch thiazole synthesis.
Materials:
-
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (solvent)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one and thiourea in ethanol.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-(pentafluoroethyl)thiazole.
Caption: Synthetic workflow for the preparation of 2-amino-4-(pentafluoroethyl)thiazole.
Spectroscopic Deep Dive: Characterizing Reactant and Product
A thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized product. We will now delve into the expected ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry data for both the starting material and the final product.
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one: The Starting Point
Caption: Structure of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one.
¹H NMR: The proton NMR spectrum is expected to be simple, showing a single singlet for the two protons of the bromomethyl group (CH₂Br). The chemical shift of these protons will be significantly downfield due to the deshielding effects of the adjacent bromine atom and the carbonyl group.
¹³C NMR: The carbon NMR will exhibit four distinct signals corresponding to the four carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield chemical shift. The carbon of the CH₂Br group will be influenced by the attached bromine. The two fluorinated carbons will show complex splitting patterns due to carbon-fluorine coupling.
¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds.[2][3] We expect to see two distinct multiplets: one for the CF₃ group and one for the CF₂ group. The CF₃ signal will likely be a triplet due to coupling with the adjacent CF₂ group, and the CF₂ signal will be a quartet due to coupling with the CF₃ group.
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Other notable peaks will include C-H stretching and bending vibrations for the CH₂ group, and strong C-F stretching vibrations.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak. A characteristic feature of bromine-containing compounds is the presence of two peaks of nearly equal intensity for the molecular ion, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[4]
Table 1: Expected Spectroscopic Data for 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
| Technique | Expected Key Features |
| ¹H NMR | Singlet, ~4.5 ppm (2H, CH₂Br) |
| ¹³C NMR | ~190 ppm (C=O), ~35 ppm (CH₂Br), ~118 ppm (quartet, CF₂), ~115 ppm (triplet, CF₃) |
| ¹⁹F NMR | ~-82 ppm (t, 3F, CF₃), ~-125 ppm (q, 2F, CF₂) |
| IR (cm⁻¹) | ~1730 (C=O stretch), ~2950 (C-H stretch), ~1200-1000 (C-F stretch) |
| MS (m/z) | M⁺ and M⁺+2 peaks of similar intensity |
2-amino-4-(pentafluoroethyl)thiazole: The Transformed Product
Caption: Structure of 2-amino-4-(pentafluoroethyl)thiazole.
¹H NMR: The proton NMR of the product will be significantly different from the starting material. We expect to see a broad singlet for the two protons of the amino group (NH₂) and a singlet for the proton on the thiazole ring (C₅-H).
¹³C NMR: The carbon NMR will show five distinct signals for the five carbon atoms. The formation of the thiazole ring will result in new signals in the aromatic region. The carbons of the pentafluoroethyl group will again show characteristic splitting due to C-F coupling.
¹⁹F NMR: Similar to the starting material, the ¹⁹F NMR will display two multiplets for the CF₃ and CF₂ groups of the pentafluoroethyl side chain. The chemical shifts may be slightly altered due to the change in the electronic environment upon formation of the thiazole ring.
Infrared (IR) Spectroscopy: The IR spectrum will show the disappearance of the strong carbonyl peak from the starting material. New, characteristic peaks will appear for the N-H stretching vibrations of the amino group and C=N and C=C stretching vibrations of the thiazole ring.
Mass Spectrometry (MS): The mass spectrum will show a new molecular ion peak corresponding to the mass of the product. The isotopic pattern for bromine will be absent.
Table 2: Expected Spectroscopic Data for 2-amino-4-(pentafluoroethyl)thiazole
| Technique | Expected Key Features |
| ¹H NMR | ~7.0 ppm (s, 1H, C₅-H), ~5.5 ppm (br s, 2H, NH₂) |
| ¹³C NMR | ~168 ppm (C₂-NH₂), ~150 ppm (C₄), ~110 ppm (C₅), ~118 ppm (quartet, CF₂), ~115 ppm (triplet, CF₃) |
| ¹⁹F NMR | ~-83 ppm (t, 3F, CF₃), ~-120 ppm (q, 2F, CF₂) |
| IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~1620 (C=N stretch), ~1550 (C=C stretch), ~1200-1000 (C-F stretch) |
| MS (m/z) | M⁺ peak corresponding to the product's molecular weight |
Comparative Analysis: Unmistakable Evidence of Transformation
The comparison of the spectroscopic data between the starting material and the product provides definitive evidence of the chemical transformation.
Table 3: Spectroscopic Comparison of Starting Material and Product
| Spectroscopic Feature | 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one | 2-amino-4-(pentafluoroethyl)thiazole | Conclusion |
| ¹H NMR Signals | Singlet for CH₂Br | Singlets for C₅-H and NH₂ | Disappearance of the bromomethyl protons and appearance of thiazole and amino protons confirm ring formation. |
| Key ¹³C NMR Signal | Carbonyl carbon (~190 ppm) | Thiazole ring carbons (~168, 150, 110 ppm) | Disappearance of the ketone and appearance of aromatic carbons confirm heterocycle formation. |
| Key IR Absorption | Strong C=O stretch (~1730 cm⁻¹) | N-H stretches (~3400-3200 cm⁻¹), C=N and C=C stretches (~1620, 1550 cm⁻¹) | Loss of the carbonyl and gain of amine and thiazole ring vibrations confirm the reaction. |
| MS Isotopic Pattern | M⁺ and M⁺+2 peaks (due to Br) | Single M⁺ peak | Absence of the bromine isotopic pattern confirms the displacement of the bromide. |
Conclusion
The successful synthesis of 2-amino-4-(pentafluoroethyl)thiazole from 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is unequivocally confirmed through a multi-faceted spectroscopic analysis. The distinct changes observed in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a clear and comprehensive picture of the chemical transformation. This guide demonstrates a robust workflow for the characterization of novel compounds, a critical process in the fields of chemical research and drug development. The principles outlined here can be applied to a wide range of synthetic transformations, ensuring the structural integrity of newly synthesized molecules.
References
- Ningbo Innopharmchem Co., Ltd. Chemical Synthesis with 1-Bromo-3,3,4,4,4-pentafluoro-2-butanone: A Supplier's Perspective. (2026-01-04).
- PubChem. 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one.
- The Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of.
- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
- Alfa Chemistry. 19F NMR Chemical Shift Table.
- Doc Brown's Advanced Organic Chemistry. Mass spectrum of 1-bromobutane.
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A Senior Application Scientist's Guide to the Economic and Synthetic Utility of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one in Manufacturing
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and agrochemical manufacturing, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The pentafluoroethyl group (–CF2CF3) is particularly valued for its ability to enhance metabolic stability, bioavailability, and binding affinity. This guide provides an in-depth economic and synthetic analysis of a key reagent in this field: 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one. We will objectively compare its performance with a viable alternative, 2,2,3,3,3-pentafluoropropyl trifluoromethanesulfonate, supported by experimental insights and a thorough cost-benefit analysis.
Introduction: The Role of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one as a Pentafluoroethylating Agent
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is an α-haloketone that serves as a versatile building block for introducing the pentafluoroethyl group into organic molecules. Its utility primarily stems from its reactivity in reactions such as the Reformatsky reaction, where it forms a zinc enolate that can then react with various electrophiles. This allows for the construction of more complex fluorinated molecules, which are highly sought after in drug discovery.[1][2][3][4]
The strategic incorporation of fluorine can significantly alter the physicochemical properties of a molecule, often leading to improved therapeutic profiles.[5][6][7] The choice of fluorinating agent is therefore a critical decision in the synthesis of new chemical entities.[8][9] This guide will delve into the practical considerations of using 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one in a manufacturing context, with a focus on a comparative analysis against a relevant alternative.
Comparative Analysis: 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one vs. 2,2,3,3,3-Pentafluoropropyl Trifluoromethanesulfonate
To provide a tangible comparison, we will consider a common synthetic transformation: the pentafluoroethylation of a carbonyl compound. While direct head-to-head comparative studies are not abundant in the literature, we can construct a comparative framework based on the known reactivity, handling properties, and cost of each reagent.
Our analysis will focus on the following key aspects:
-
Reaction Efficiency and Yield: How effectively does each reagent deliver the pentafluoroethyl group to a target molecule?
-
Cost-Effectiveness: What is the overall cost of a given transformation, considering not just the reagent price but also reaction conditions and downstream processing?
-
Process Safety and Handling: What are the safety and handling considerations for each reagent, particularly at an industrial scale?
-
Environmental Impact and Waste Management: What are the environmental considerations associated with the use and disposal of each reagent and its byproducts?
Reagent Profiles
| Feature | 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one | 2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate |
| CAS Number | 92737-01-4[2] | 6401-00-9 |
| Molecular Formula | C4H2BrF5O[2] | C4H2F8O3S |
| Molecular Weight | 240.95 g/mol [8] | 282.11 g/mol |
| Reactivity | Forms a zinc enolate for nucleophilic attack (Reformatsky reaction).[1][3][4] | Highly reactive electrophile for nucleophilic substitution. |
| Typical Application | Addition to carbonyls and other electrophiles. | Alkylation of nucleophiles (e.g., carbanions, amines, phenols). |
Experimental Workflow: A Comparative Case Study - The Reformatsky Reaction
The Reformatsky reaction is a classic and robust method for forming carbon-carbon bonds, and it is particularly well-suited for α-halo ketones like 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one.[1][3][4] Below is a detailed protocol for a representative Reformatsky reaction, which will serve as the basis for our comparative analysis.
Experimental Protocol: Reformatsky Reaction with 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
Objective: To synthesize a β-hydroxy ester bearing a pentafluoroethyl group via the Reformatsky reaction.
Materials:
-
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
-
Aldehyde or ketone substrate
-
Activated zinc dust
-
Anhydrous toluene
-
Iodine (catalytic amount)
-
Hydrochloric acid (1 M solution)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with activated zinc dust (1.5 equivalents) and a crystal of iodine.
-
The flask is heated gently under an inert atmosphere (e.g., argon or nitrogen) to activate the zinc, as indicated by the disappearance of the iodine color.
-
The flask is allowed to cool to room temperature, and anhydrous toluene is added.
-
A solution of the aldehyde or ketone substrate (1.0 equivalent) and 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (1.2 equivalents) in anhydrous toluene is added dropwise from the dropping funnel.
-
After the initial exothermic reaction subsides, the mixture is heated to reflux for 2-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
The reaction mixture is cooled to 0 °C and quenched by the slow addition of 1 M hydrochloric acid.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired β-hydroxy ester.
Diagram: Generalized Reformatsky Reaction Workflow
Caption: Workflow for the Reformatsky reaction.
Economic Analysis: A Manufacturing Perspective
A comprehensive economic analysis extends beyond the purchase price of the starting materials. It must encompass the entire manufacturing process, including reagent costs, operational expenses, and waste management.
Cost Comparison of Key Reagents
| Reagent | Supplier Example | Price (USD) | Quantity |
| 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one | Indofine Chemical Company[2] | $290.00 | 1 g |
| 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one | Sigma-Aldrich[8] | $77.90 | 100 mg |
| 2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate | Manchester Organics[1] | £1,100.00 | 100 g |
| 2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate | Amadis Chemical[10] | $236.00 | 25 g |
Note: Prices are for research-scale quantities and will be significantly lower for bulk industrial purchases. These values are for comparative purposes only.
Discussion of Economic Factors
-
Raw Material Costs: Based on the available data for smaller quantities, 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one appears to be more expensive on a per-gram basis than 2,2,3,3,3-pentafluoropropyl trifluoromethanesulfonate. However, bulk pricing can alter this landscape significantly. A critical aspect of the economic analysis is to obtain quotes for industrial-scale quantities from suppliers.[6]
-
Reaction Conditions: The Reformatsky reaction with 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one requires the use of activated zinc and heating, which adds to the operational cost.[1] In contrast, nucleophilic substitution with 2,2,3,3,3-pentafluoropropyl trifluoromethanesulfonate may proceed at lower temperatures depending on the nucleophile, potentially reducing energy consumption.
-
Catalyst and Solvent Costs: The cost of solvents like toluene and any necessary catalysts must be factored into the overall process cost.[11] The choice of solvent can also have a significant impact on downstream processing and waste disposal costs.
-
Waste Management: The use of zinc in the Reformatsky reaction generates metallic waste streams that require appropriate disposal, adding to the environmental and financial cost of the process.[12] The byproducts of the triflate reaction would need to be similarly evaluated. Regulations around the disposal of fluorinated compounds are becoming increasingly stringent, which can significantly impact the overall cost of a manufacturing process.[13]
Diagram: Economic Analysis Factors
Caption: Key factors in the economic analysis of a chemical process.
Scientific Integrity and Logic: Causality Behind Experimental Choices
As a senior application scientist, it is crucial to understand not just the "how" but also the "why" behind experimental protocols. The choice of a particular synthetic route is a multi-faceted decision that balances reactivity, selectivity, cost, safety, and scalability.
Mechanism and Rationale
The Reformatsky reaction proceeds via the formation of an organozinc intermediate, which is less reactive than the corresponding Grignard or organolithium reagents.[3][4] This lower reactivity is advantageous as it prevents side reactions, such as addition to the ester group of the reagent itself. The choice of an aprotic solvent like toluene is to ensure the stability of the organozinc intermediate.
The activation of zinc with iodine is a critical step to remove the passivating oxide layer on the metal surface, thereby initiating the reaction. The reaction temperature is carefully controlled to manage the initial exotherm and then maintained at reflux to drive the reaction to completion.
An alternative like 2,2,3,3,3-pentafluoropropyl trifluoromethanesulfonate operates via a different mechanism, typically an SN2 reaction. The triflate group is an excellent leaving group, making the reagent highly electrophilic. This high reactivity can be advantageous in terms of reaction speed but may also lead to a lack of selectivity with complex substrates containing multiple nucleophilic sites.
Conclusion and Future Outlook
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is a valuable reagent for the introduction of the pentafluoroethyl group, particularly for the synthesis of β-hydroxy esters via the Reformatsky reaction. Its moderate reactivity, stemming from the formation of a stable zinc enolate, allows for selective transformations that may be challenging with more reactive organometallic reagents.
However, a thorough economic analysis is paramount for its application in large-scale manufacturing. While the initial cost of the reagent may be high, a holistic assessment of the entire process, including operational and waste management costs, is necessary for a fair comparison with alternatives like 2,2,3,3,3-pentafluoropropyl trifluoromethanesulfonate.
The future of fluorination in the pharmaceutical industry will likely involve the development of more efficient, selective, and sustainable methods.[5][6][7] This includes the use of catalytic methods and reagents derived from more environmentally benign sources. As such, a continuous evaluation of new and existing fluorinating agents is essential for any drug development program.
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Reformatsky Reaction. NROChemistry.
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Pattison, G. 'Green' and Sustainable Halogenation Processes. In Green and Sustainable Medicinal Chemistry: Methods, Tools and Strategies for the 21st Century Pharmaceutical Industry. The Royal Society of Chemistry, 2016.
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Application of Modeling to Scale-up Dissolution in Pharmaceutical Manufacturing. PMC.
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A Comprehensive Guide to the Proper Disposal of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
This document provides essential, step-by-step guidance for the safe handling and disposal of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (CAS No. 92737-01-4). As a brominated and fluorinated ketone, this compound requires specific protocols to ensure personnel safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards.
Immediate Actions & Hazard Assessment
Understanding the inherent risks of a chemical is the foundation of its safe management. 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is a reactive compound with significant hazards that dictate its handling and disposal requirements.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing severe skin burns and eye damage.[1] The primary danger lies in its corrosive nature. Furthermore, as a halogenated organic compound, its thermal decomposition can generate highly toxic and corrosive gases, including hydrogen bromide and hydrogen fluoride.[2]
| Hazard Classification | GHS Code | Description | Source |
| Skin Corrosion/Irritation | Skin Corr. 1B | Causes severe skin burns and eye damage. | [1] |
| Thermal Decomposition | - | Generates hazardous byproducts like carbon oxides, hydrogen bromide, and hydrogen fluoride upon heating. | [2] |
| Reactivity | - | Incompatible with strong bases, strong oxidizing agents, alkali metals, and finely divided metals (e.g., Al, Mg, Zn). | [2] |
Due to these hazards, under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste .[3][4] Improper disposal can lead to violent reactions, toxic gas release, and severe environmental contamination.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this substance, from initial use to final waste disposal. The selection of PPE is directly dictated by the chemical's corrosive properties and potential for vapor inhalation.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (Nitrile or Neoprene generally recommended for halogenated hydrocarbons).[5] | To prevent direct skin contact, which can cause severe chemical burns.[1] Always inspect gloves for integrity before use. |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield. | To provide comprehensive protection against splashes, which can cause severe eye damage. |
| Body Protection | A flame-retardant laboratory coat and, for larger quantities or splash risks, a chemical-resistant apron.[5] | To protect the skin on the body and arms from accidental contact. |
| Respiratory Protection | All handling and waste consolidation must occur in a certified chemical fume hood.[5] | To prevent inhalation of vapors, which may cause respiratory irritation.[2] |
Waste Segregation & Collection Protocol: The Critical Step
Proper segregation is the most critical logistical step in managing this waste stream. As a halogenated compound, 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one must be collected in a dedicated "Halogenated Organic Waste" container.[3][6][7]
Why is segregation so important?
-
Safety: Mixing halogenated waste with incompatible chemicals, such as strong acids, bases, or reactive metals, can trigger dangerous reactions.[8][9]
-
Disposal Cost & Compliance: Halogenated waste requires specialized, high-temperature incineration for disposal, which is significantly more expensive than disposal for non-halogenated solvents.[10][8] Mixing waste streams contaminates the less hazardous stream, increasing disposal costs for your entire lab.
Step-by-Step Collection Procedure:
-
Select the Right Container: Obtain a clean, compatible waste container with a screw-top, vented cap. The container must be in good condition and free of contamination.[3][10]
-
Initial Labeling: Before adding the first drop of waste, affix a "Hazardous Waste" label.[3][10] Clearly write "Halogenated Organic Waste" and list the full chemical name: "1-Bromo-3,3,4,4,4-pentafluorobutan-2-one." Do not use abbreviations.[3]
-
Work in a Fume Hood: Place the waste container in a certified chemical fume hood. All transfers of waste into the container must be performed within the hood.[10]
-
Careful Transfer: Slowly pour or pipette the waste into the container, avoiding splashes.
-
Keep a Log: Maintain a running list of the contents and their approximate volumes or percentages attached to the container.[7]
-
Seal the Container: Keep the container tightly closed when not actively adding waste.[3][10] This minimizes the release of volatile organic compounds (VOCs).
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), away from heat or ignition sources and segregated from incompatible materials.[10][9] Ensure it is within secondary containment.
Caption: Waste Handling & Segregation Workflow.
Spill & Emergency Procedures
Accidents happen. A clear, rehearsed spill response plan is essential for mitigating risk. The response varies significantly based on the spill's size and location.
Minor Spill (Contained within a fume hood, <100 mL)
-
Alert & Isolate: Alert personnel in the immediate area. Ensure the fume hood sash is lowered.[11]
-
Don PPE: Wear the full PPE outlined in Section 2, including a face shield and double-gloving if necessary.[12]
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or commercial chemical pads.[13][14] Work from the outside of the spill inward to prevent spreading.[12]
-
Collect Waste: Carefully scoop the absorbed material and place it into a designated, sealable container. Label this container as "Spill Debris containing 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one."[3][12]
-
Decontaminate: Wipe the spill area with soap and water.[11] Place all cleaning materials into the spill debris container.
-
Dispose: Treat the sealed spill debris container as halogenated hazardous waste and arrange for disposal through your institution's Environmental Health & Safety (EHS) office.[12]
-
Report: Report the incident to your supervisor.[14]
Major Spill (Outside a fume hood, >100 mL, or any spill you are not comfortable handling)
-
EVACUATE: Immediately alert everyone in the lab and evacuate the area.[3][15]
-
ISOLATE: Close the doors to the laboratory to contain the vapors.[11]
-
CALL FOR HELP: From a safe location, call your institution's emergency number or 911.[15] Provide the chemical name, location, and estimated quantity of the spill.
-
ASSIST: Meet the emergency response team and provide them with the Safety Data Sheet (SDS) and any other relevant information. Do not re-enter the area.[14]
Formal Disposal Pathway
Generated waste containing 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is considered hazardous waste and must be managed in accordance with institutional policies and national regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16][17]
The only acceptable disposal method is through a licensed hazardous waste disposal facility.[4][9] The standard procedure for halogenated organic compounds is controlled high-temperature incineration . This process is necessary to ensure the complete destruction of the molecule, breaking the stable carbon-fluorine and carbon-bromine bonds. The incinerators are equipped with advanced flue gas scrubbing systems to neutralize the resulting acidic gases (HF and HBr), preventing their release into the atmosphere.[4]
Never attempt to neutralize or treat this waste in the lab. The chemical's reactivity and hazardous decomposition products make on-site treatment unsafe without specialized equipment.
By adhering to these rigorous safety and disposal protocols, you ensure a safe laboratory environment, maintain regulatory compliance, and protect our shared ecosystem.
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Operational Guide: Personal Protective Equipment for Handling 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
As a Senior Application Scientist, this guide provides an in-depth operational and safety protocol for handling 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one (CAS No. 92737-01-4). The core of this guidance is not merely to list personal protective equipment (PPE) but to instill a comprehensive safety-oriented workflow. The procedures outlined below are designed to be self-validating, ensuring that each step reinforces a safe laboratory environment when working with this highly reactive and corrosive compound.
Hazard Analysis: Understanding the Need for Protection
1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is a halogenated ketone that presents significant health and safety risks. The primary, immediate danger is its corrosive nature. The Globally Harmonized System (GHS) classifies this chemical as Skin Corrosion/Irritation, Category 1B , with the hazard statement H314: "Causes severe skin burns and eye damage".[1] This classification dictates the necessity for a stringent PPE protocol, as even brief contact can cause irreversible tissue damage. The causality is clear: the chemical's reactivity leads to rapid destruction of skin, eyes, and, if inhaled, respiratory tissues. Therefore, the selection of PPE is directly driven by the need to create an impermeable barrier between the researcher and the chemical.
Core Directive: Engineering Controls as the First Line of Defense
Before any discussion of PPE, it is critical to emphasize that administrative and engineering controls are the primary methods for exposure prevention. All handling of 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one must be conducted within a certified and properly functioning chemical fume hood.[2][3] This engineering control minimizes vapor inhalation and contains potential splashes or spills, forming the foundational layer of safety.
Personal Protective Equipment (PPE) Protocol
The following is a step-by-step guide to selecting and donning the mandatory PPE for handling this compound. The logic is to build layers of protection, addressing each potential route of exposure.
Due to the severe skin-corrosive properties of this chemical, hand protection is paramount. A single pair of gloves is insufficient.
-
Methodology:
-
Inner Glove: Don a pair of thin, disposable nitrile gloves. These provide a preliminary barrier and maintain dexterity.
-
Outer Glove: Over the nitrile gloves, wear a pair of heavier-duty butyl rubber or Viton™ gloves. While nitrile gloves provide short-term protection against a broad range of chemicals, halogenated compounds can degrade them.[4][5] Butyl rubber offers superior resistance to ketones and esters. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
-
Sleeve Coverage: Ensure the cuffs of the outer gloves extend over the sleeves of the lab coat to prevent any skin exposure at the wrist.
-
A standard cotton lab coat is inadequate. A chemical-resistant material is required to prevent skin contact from splashes.
-
Methodology:
-
Wear a flame-resistant and chemical-resistant laboratory coat. A Nomex® or similar material coat is recommended.[4]
-
Ensure the lab coat is fully buttoned or snapped to provide maximum coverage of the torso and arms.
-
Wear long pants and fully enclosed shoes made of a non-porous material.[4][6] Perforated shoes or sandals are strictly prohibited.[6]
-
The risk of severe and permanent eye damage necessitates robust protection beyond standard safety glasses.
-
Methodology:
-
Primary Protection: Wear tightly fitting chemical splash goggles that meet the ANSI Z87.1 standard.[4][7]
-
Secondary Protection: A full-face shield must be worn over the chemical splash goggles.[2][4] This is mandatory for any procedure involving this chemical, including weighing, transferring, and use in reactions, as it protects the entire face from splashes.[7]
-
While the fume hood is the primary control for vapors, respiratory protection may be necessary in situations with a higher risk of inhalation exposure or in the event of an engineering control failure.
-
Methodology:
-
Standard Operations: For routine handling inside a certified fume hood, respiratory protection is typically not required.
-
High-Risk Scenarios: If there is a potential for exposure outside of a fume hood (e.g., large-scale transfers, spill cleanup), a NIOSH-approved respirator is required. A full-face respirator with an organic vapor cartridge is recommended, which also provides an additional layer of eye protection.[7] Use of a respirator requires prior medical evaluation and fit testing.[4]
-
Quantitative Hazard and PPE Summary
The table below summarizes the critical data for 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one and the corresponding PPE requirements.
| Property | Data | Source(s) |
| CAS Number | 92737-01-4 | [1] |
| Molecular Formula | C₄H₂BrF₅O | [1] |
| GHS Hazard Statement | H314: Causes severe skin burns and eye damage | [1] |
| Primary Engineering Control | Chemical Fume Hood | [2] |
| Hand Protection | Double Gloving: Inner Nitrile, Outer Butyl Rubber or Viton™ | [5] |
| Eye/Face Protection | Chemical Splash Goggles AND Full-Face Shield | [4][7] |
| Body Protection | Chemical-Resistant Lab Coat, Long Pants, Closed-Toe Shoes | [4][6] |
| Respiratory Protection | Required if potential for exposure outside of a fume hood exists. |
PPE Selection Workflow
The following diagram illustrates the logical workflow for determining the appropriate level of PPE based on the planned experimental task.
Caption: PPE selection logic for handling the chemical.
Operational Plan: Handling and Disposal
Handling:
-
Always handle this chemical in a well-ventilated area, specifically within a chemical fume hood.[2]
-
Avoid contact with incompatible materials such as strong oxidizing agents, strong bases, and alkali metals.[2]
-
After handling, wash hands and forearms thoroughly, even after removing gloves.[2][8]
-
Immediately remove any clothing that becomes contaminated.
Decontamination and Disposal:
-
Spills: In case of a small spill within the fume hood, absorb the material with a dry, inert chemical absorbent. Collect the material using non-sparking tools and place it in a designated, sealed container for hazardous waste disposal.[2] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Waste Disposal: 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one and any materials contaminated with it are classified as hazardous waste.[3]
-
It must be segregated as halogenated organic waste .[3] Do not mix with non-halogenated waste streams.
-
Disposal must be conducted through a licensed chemical destruction facility, often via controlled incineration with flue gas scrubbing.[9]
-
Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sewer system.[9]
-
By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one, ensuring personal safety and regulatory compliance.
References
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PubChem. 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one. National Center for Biotechnology Information. [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
